molecular formula C13H14N2O B075147 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 1210-43-1

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Katalognummer: B075147
CAS-Nummer: 1210-43-1
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: BYBPRELHKWHPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPRELHKWHPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345901
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1210-43-1
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a valuable heterocyclic ketone in medicinal chemistry and drug development. The guide details the synthesis of the precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, followed by its direct C4-acetylation. This document includes detailed experimental protocols, tabulated quantitative data for the compounds, and visual diagrams of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Core Synthesis Pathway: An Overview

The synthesis of this compound is a two-step process:

  • Step 1: Knorr Pyrazole Synthesis. The precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, is synthesized via the condensation of phenylhydrazine and pentane-2,4-dione (acetylacetone). This is a classic and efficient method for forming the pyrazole ring.

  • Step 2: Direct Electrophilic Acylation. The target molecule is then synthesized by the direct Friedel-Crafts-type acylation of 3,5-dimethyl-1-phenyl-1H-pyrazole at the C4 position using acetic anhydride with a catalytic amount of concentrated sulfuric acid.[1][2][3]

The overall synthesis is depicted in the following diagram:

Synthesis_Pathway Overall Synthesis Pathway Phenylhydrazine Phenylhydrazine Precursor 3,5-Dimethyl-1-phenyl- 1H-pyrazole Phenylhydrazine->Precursor Knorr Synthesis Acetylacetone Pentane-2,4-dione (Acetylacetone) Acetylacetone->Precursor Target 1-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Precursor->Target Electrophilic Acylation AceticAnhydride Acetic Anhydride & cat. H₂SO₄ AceticAnhydride->Target

Figure 1: Overall synthesis pathway for the target molecule.

Experimental Protocols

Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole (Precursor)

This protocol is adapted from the Knorr pyrazole synthesis methodology.[4][5][6]

Materials:

  • Phenylhydrazine

  • Pentane-2,4-dione (Acetylacetone)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (1.0 eq) and ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 2-5 mol%).

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Synthesis of this compound (Target Molecule)

This protocol is based on the direct electrophilic acylation of N-substituted pyrazoles.[1][2][3]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Acetic anhydride

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Sodium bicarbonate (solid or saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) and acetic anhydride (1.75 eq).

  • With vigorous stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-4% by weight of the pyrazole).

  • Heat the resulting mixture in an oil bath at 100-120°C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the precursor and the target molecule.

Table 1: Physicochemical and Spectroscopic Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
AppearanceLight brown liquid[7]
¹H NMR (CDCl₃, 200 MHz)δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[7]
¹³C NMR (CDCl₃, 50 MHz)δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[7]

Table 2: Physicochemical and Safety Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₄N₂O[8]
Molecular Weight214.26 g/mol [8]
CAS Number1210-43-1[8]
AppearanceSolid[9]
Purity95% (typical commercial)[10]
Hazard StatementsH302 (Harmful if swallowed)[8][9]
GHS PictogramsGHS07 (Exclamation Mark)[9]
Expected Yield41-86% (based on similar reactions)[1][3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

Experimental_Workflow Experimental Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis s1_start Mix Phenylhydrazine, Acetylacetone, Ethanol s1_cat Add cat. Acetic Acid s1_start->s1_cat s1_reflux Reflux (2-4h) s1_cat->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_evap Evaporate Solvent s1_cool->s1_evap s1_extract Dissolve in EtOAc, Wash (NaHCO₃, Brine) s1_evap->s1_extract s1_dry Dry (MgSO₄) & Concentrate s1_extract->s1_dry s1_purify Purify (Distillation/Chromatography) s1_dry->s1_purify s1_product 3,5-Dimethyl-1-phenyl-1H-pyrazole s1_purify->s1_product s2_start Mix Precursor & Acetic Anhydride s1_product->s2_start Use in next step s2_cat Add cat. H₂SO₄ s2_start->s2_cat s2_heat Heat (100-120°C) s2_cat->s2_heat s2_cool Cool to RT s2_heat->s2_cool s2_quench Pour onto Ice s2_cool->s2_quench s2_neutralize Neutralize (NaHCO₃) s2_quench->s2_neutralize s2_extract Extract (EtOAc) s2_neutralize->s2_extract s2_dry Dry (MgSO₄) & Concentrate s2_extract->s2_dry s2_purify Purify (Recrystallization/Chromatography) s2_dry->s2_purify s2_product Final Product s2_purify->s2_product

Figure 2: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazole derivative, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound, with the CAS Number 1210-43-1, is a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, details the necessary experimental protocols, and presents its key characterization data in a structured format.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities and applications. The title compound, this compound, features a reactive ketone functional group on the pyrazole core, making it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials.

Synthesis Pathway

The synthesis of this compound can be achieved through the electrophilic acylation of the precursor, 1-phenyl-3,5-dimethylpyrazole. The 4-position of the 1-phenyl-3,5-dimethylpyrazole ring is activated towards electrophilic substitution. Two primary methods are proposed for this acylation: the Friedel-Crafts acylation and a Vilsmeier-Haack type reaction.

A plausible and effective method for the synthesis is the Friedel-Crafts acylation using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. To ensure regioselectivity at the C-4 position and to avoid potential side reactions, specific reaction conditions are crucial.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_phenyl_3_5_dimethylpyrazole 1-phenyl-3,5-dimethylpyrazole Friedel_Crafts Friedel-Crafts Acylation 1_phenyl_3_5_dimethylpyrazole->Friedel_Crafts Acylating_Agent Acetyl Chloride / Acetic Anhydride Acylating_Agent->Friedel_Crafts Target_Compound This compound Friedel_Crafts->Target_Compound Lewis Acid (e.g., AlCl3) Solvent (e.g., CS2, DCM)

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocols

Synthesis of the Precursor: 1-phenyl-3,5-dimethylpyrazole

The starting material, 1-phenyl-3,5-dimethylpyrazole, can be synthesized via the condensation of acetylacetone and phenylhydrazine.

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • A mixture of acetylacetone and phenylhydrazine in glacial acetic acid is refluxed for 4-5 hours.

  • The resulting mixture is concentrated and allowed to cool.

  • The solid product is filtered, washed, dried, and recrystallized from ethanol.

Friedel-Crafts Acylation of 1-phenyl-3,5-dimethylpyrazole

This proposed protocol is based on standard Friedel-Crafts acylation conditions, which are known to be effective for electron-rich heterocyclic systems.

Materials:

  • 1-phenyl-3,5-dimethylpyrazole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-phenyl-3,5-dimethylpyrazole in anhydrous CS₂ or DCM.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • To this mixture, add acetyl chloride (or acetic anhydride) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Characterization Data

The following tables summarize the key characterization data for this compound.

Table 1: Physical and Molecular Properties

PropertyValue
CAS Number 1210-43-1[1][2]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
Physical Form Solid[2]
Purity 95% (as commercially available)[2]
Solubility 29 µg/mL (at pH 7.4)[1]

Table 2: Spectroscopic Data

Spectroscopic TechniqueData
¹H NMR Predicted shifts based on similar structures: Phenyl protons (multiplet, ~7.2-7.5 ppm), Methyl protons on pyrazole ring (singlets, ~2.3-2.6 ppm), Acetyl methyl protons (singlet, ~2.5 ppm).
¹³C NMR A spectrum is available on SpectraBase.[1]
IR (Infrared) Spectroscopy Predicted characteristic peaks: C=O stretch (~1670-1690 cm⁻¹), C=N stretch (~1500-1600 cm⁻¹), Aromatic C-H and C=C stretches.
Mass Spectrometry (GC-MS) A spectrum is available in the NIST Mass Spectrometry Data Center.[1]

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is illustrated below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (1-phenyl-3,5-dimethylpyrazole, Acetyl Chloride, AlCl3) Reaction Friedel-Crafts Acylation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP

Caption: General workflow for the synthesis and characterization of the target compound.

Safety Information

The compound is classified as Acute Toxicity, Oral, Category 4. It is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published protocol for its direct synthesis was not identified, a robust and feasible synthetic route based on the well-established Friedel-Crafts acylation has been proposed. The provided characterization data, compiled from various sources, offers a baseline for the identification and quality assessment of this important chemical intermediate. Researchers are encouraged to adapt the proposed experimental protocols and to perform thorough characterization to confirm the identity and purity of the synthesized compound.

References

physical and chemical properties of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole derivative. The pyrazole nucleus is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this specific compound, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This section details the key chemical and physical identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1210-43-1[2]
Molecular Formula C₁₃H₁₄N₂O[2]
Molecular Weight 214.26 g/mol [2]
Appearance Solid[3]
Solubility 29 µg/mL (at pH 7.4)[2]

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the acylation of a pyrazole precursor. Two common and effective methods are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

This method involves the formylation of an activated aromatic ring using a Vilsmeier reagent (a mixture of a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride), followed by further reactions to introduce the acetyl group. A plausible synthetic pathway is outlined below.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with constant stirring.

  • Formylation: To the prepared Vilsmeier reagent, add 3,5-dimethyl-1-phenyl-1H-pyrazole dropwise while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Grignard Reaction: The resulting aldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form a secondary alcohol.

  • Oxidation: The secondary alcohol is then oxidized using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Vilsmeier_Haack_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Further Reagents cluster_product Final Product start1 3,5-dimethyl-1-phenyl-1H-pyrazole intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde start1->intermediate Formylation start2 Vilsmeier Reagent (DMF/POCl₃) product This compound intermediate->product Acylation reagent1 1. MeMgBr 2. H₃O⁺ reagent2 Oxidizing Agent (e.g., PCC) Friedel_Crafts_Synthesis cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Final Product start1 3,5-dimethyl-1-phenyl-1H-pyrazole product This compound start1->product Acylation start2 Acetyl Chloride / Acetic Anhydride catalyst Lewis Acid (e.g., AlCl₃) Logical_Relationship cluster_compound Target Compound cluster_properties Properties cluster_activity Biological Evaluation cluster_application Potential Application compound This compound phys_chem Physical & Chemical Properties compound->phys_chem synthesis Synthesis Methods compound->synthesis characterization Characterization Techniques compound->characterization bio_activity General Biological Activity (of Pyrazole Derivatives) compound->bio_activity signaling Signaling Pathway Interaction (Area for Future Research) bio_activity->signaling drug_dev Drug Development signaling->drug_dev

References

An In-depth Technical Guide to 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS: 1210-43-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its potential biological activities, with a focus on its antimicrobial and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1210-43-1--INVALID-LINK--
Molecular Formula C₁₃H₁₄N₂O--INVALID-LINK--
Molecular Weight 214.26 g/mol --INVALID-LINK--
IUPAC Name 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone--INVALID-LINK--
Synonyms 4-acetyl-3,5-dimethyl-1-phenylpyrazole, 1-Phenyl-3,5-dimethyl-4-acetyl pyrazole--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility 29 µg/mL at pH 7.4--INVALID-LINK--

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Reference Compound in CDCl₃, 400 MHz): The spectrum would be expected to show singlets for the two methyl groups on the pyrazole ring, a singlet for the acetyl methyl group, and multiplets for the protons of the phenyl ring.

¹³C NMR (Reference Compound in CDCl₃, 100 MHz): The carbon spectrum would display signals for the methyl carbons, the carbons of the pyrazole and phenyl rings, and a characteristic downfield signal for the carbonyl carbon of the acetyl group.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrazole and phenyl rings.

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Vilsmeier-Haack acylation of a pre-formed pyrazole ring. An alternative approach involves the cyclization of a dicarbonyl compound with phenylhydrazine.

Plausible Experimental Protocol: Vilsmeier-Haack Acylation

This protocol is based on established procedures for the Vilsmeier-Haack reaction on pyrazole derivatives.

Materials:

  • 1-Phenyl-3,5-dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Acylation Reaction: Dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Vilsmeier_Haack_Acylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1-Phenyl-3,5-dimethyl- 1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product 1-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack Acylation Workflow.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound is a promising candidate for further investigation in drug discovery.

Antimicrobial Activity

Many pyrazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[2] The mechanism of action for some antibacterial pyrazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

Plausible Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the growth of the microorganisms for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Testing_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Inoculate Inoculate Microtiter Plate Wells Prepare_Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results End End: Report MIC Value Read_Results->End

Caption: Antimicrobial Susceptibility Testing Workflow.

Anti-inflammatory Activity

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. These drugs often exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Plausible Signaling Pathway: Inhibition of COX Enzymes

Inflammatory stimuli can lead to the activation of pathways that result in the production of prostaglandins, key mediators of inflammation. This process is catalyzed by COX enzymes (COX-1 and COX-2). Pyrazole-containing compounds can act as inhibitors of these enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

COX_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Catalyzed by COX_Enzymes COX-1 / COX-2 Enzymes Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Compound 1-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Pyrazole_Compound->COX_Enzymes Inhibits

Caption: COX Enzyme Inhibition Pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed. --INVALID-LINK-- Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a versatile heterocyclic compound with a chemical scaffold that suggests potential for significant biological activity. This technical guide has provided a consolidated overview of its properties, synthesis, and potential applications in antimicrobial and anti-inflammatory research. The detailed experimental protocols and workflow diagrams are intended to provide a practical foundation for researchers to further explore the therapeutic potential of this and related pyrazole derivatives. Further in-depth studies are warranted to fully elucidate its mechanism of action and to quantify its efficacy in various biological assays.

References

The Rising Therapeutic Potential of Substituted Pyrazole Ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. When functionalized with an ethanone moiety and various substituents, these derivatives exhibit potent and often selective effects against a range of therapeutic targets. This technical guide provides a comprehensive overview of the biological activities of substituted pyrazole ethanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Substituted pyrazole ethanone derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key signaling molecules crucial for tumor growth and progression.

Inhibition of Key Signaling Pathways

Several studies have demonstrated that pyrazole ethanone derivatives can effectively inhibit critical kinases and other proteins involved in oncogenic signaling pathways.

  • BRAF/MEK/ERK Pathway: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. Certain substituted pyrazole ethanones have been identified as potent inhibitors of BRAF, including the BRAF V600E mutant.[1] By blocking BRAF activity, these compounds can halt the downstream signaling cascade that promotes cell proliferation.

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is common in many cancers. Pyrazole ethanone derivatives have been shown to inhibit mTOR, leading to apoptosis in cancer cells.[1]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by pyrazole ethanone derivatives can disrupt the tumor blood supply, thereby impeding its growth.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in mediating cellular responses to cytokines and growth factors. Aberrant JAK/STAT signaling is implicated in various cancers. Specific pyrazole derivatives have been designed as potent JAK inhibitors.

  • Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

Signaling_Pathways_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Growth Factors JAK JAK RTK->JAK GPCR GPCR RAS RAS GPCR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Tubulin Tubulin Cell Division Cell Division Tubulin->Cell Division Pyrazole Ethanone\nDerivatives_BRAF Pyrazole Ethanone Derivatives Pyrazole Ethanone\nDerivatives_BRAF->BRAF Pyrazole Ethanone\nDerivatives_mTOR Pyrazole Ethanone Derivatives Pyrazole Ethanone\nDerivatives_mTOR->mTOR Pyrazole Ethanone\nDerivatives_VEGFR Pyrazole Ethanone Derivatives Pyrazole Ethanone\nDerivatives_VEGFR->RTK Pyrazole Ethanone\nDerivatives_JAK Pyrazole Ethanone Derivatives Pyrazole Ethanone\nDerivatives_JAK->JAK Pyrazole Ethanone\nDerivatives_Tubulin Pyrazole Ethanone Derivatives Pyrazole Ethanone\nDerivatives_Tubulin->Tubulin

Figure 1: Simplified overview of key signaling pathways in cancer targeted by substituted pyrazole ethanone derivatives.
Quantitative Anticancer Activity

The anticancer efficacy of substituted pyrazole ethanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Compound ID/SeriesTarget Cell Line(s)Activity (IC50/GI50 in µM)Reference
Series of 5-phenyl-1H-pyrazole derivatives BRAFV600E0.33[1]
WM266.4 (Melanoma)2.63[1]
A375 (Melanoma)3.16[1]
Benzofuropyrazole derivative 4a K562 (Leukemia)0.26[2]
A549 (Lung Cancer)0.19[2]
Pyrazole derivative 5b K562 (Leukemia)0.021[2]
A549 (Lung Cancer)0.69[2]
Tubulin Polymerization7.30[2]
Chloro methyl substituted pyrazole oxime CF-6 A-549 (Lung Cancer)12.5[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

1. Cell Seeding:

  • Cancer cell lines (e.g., A549, K562, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Substituted pyrazole ethanone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium.

  • The culture medium from the seeded cells is replaced with medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Activity

Substituted pyrazole ethanone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, some derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.[4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/SeriesTarget Microorganism(s)Activity (MIC in µM or µg/mL)Reference
1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives M. tuberculosis H37Rv12.5 µM[1]
Chloro and Bromo substituted pyrazoles Staphylococcus aureus, Candida albicansPotent activity[5]
Pyrazole-1-sulphonamides Gram-positive and Gram-negative bacteria, FungiModerate to potent activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to screen for antimicrobial activity.

1. Preparation of Inoculum:

  • Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of 10^8 CFU/mL (colony-forming units per milliliter).

2. Agar Plate Preparation:

  • A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the prepared microbial suspension using a sterile swab.

3. Well Preparation and Compound Application:

  • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A solvent control and a standard antibiotic/antifungal agent are also tested.

4. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

5. Measurement of Inhibition Zone:

  • The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Substituted pyrazole ethanone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrazole ethanone derivatives have been shown to selectively inhibit COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 (Constitutive) Arachidonic Acid->COX-1 COX-2 COX-2 (Inducible) Arachidonic Acid->COX-2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX-1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX-2->Prostaglandins_Inflammatory Pyrazole Ethanone\nDerivatives Pyrazole Ethanone Derivatives Pyrazole Ethanone\nDerivatives->COX-2

Figure 2: Inhibition of the COX-2 pathway by substituted pyrazole ethanone derivatives.
Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

Compound ID/SeriesAssayActivityReference
Compound 12 COX-2 Expression (2-ΔΔct)25.8[6]
Compound 13 COX-2 Expression (2-ΔΔct)10.1[6]
Compound 6 COX-2 Expression (2-ΔΔct)6.6[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

1. Animal Acclimatization and Grouping:

  • Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least a week.

  • Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the pyrazole ethanone derivatives.

2. Compound Administration:

  • The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

3. Induction of Inflammation:

  • A sub-plantar injection of a phlogistic agent, usually a 1% solution of carrageenan in saline, is administered into the hind paw of each animal.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of paw edema for each group is calculated by comparing the increase in paw volume to that of the control group.

  • The results provide an indication of the in vivo anti-inflammatory efficacy of the test compounds.

Synthesis and Experimental Workflows

The synthesis of substituted pyrazole ethanone derivatives often follows a common synthetic route, which can be visualized as a general workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Substituted Acetophenone + Substituted Aldehyde Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Pyrazole Substituted Pyrazole Ethanone Derivative Chalcone->Pyrazole Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Pyrazole Cyclization Anticancer Anticancer Assays (e.g., MTT) Pyrazole->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) Pyrazole->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) Pyrazole->Antiinflammatory

Figure 3: General experimental workflow for the synthesis and biological evaluation of substituted pyrazole ethanone derivatives.

Conclusion

Substituted pyrazole ethanone derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their often well-defined mechanisms of action, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent therapeutic agents based on the pyrazole ethanone scaffold.

References

mechanism of action of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its unique structural and physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[4] Consequently, pyrazole derivatives exhibit a broad spectrum of pharmacological activities, leading to their successful development as anti-inflammatory, anticancer, antiviral, antimicrobial, and cardiovascular drugs.[5][6][7] This technical guide provides a comprehensive overview of the core mechanisms of action of pyrazole-based compounds across various therapeutic areas. It details key signaling pathways, summarizes quantitative pharmacological data, outlines relevant experimental protocols, and explores the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical moiety.

Core Physicochemical Properties and Drug Design Strategies

The pyrazole ring is a versatile building block in drug design, often employed as a bioisostere for other aromatic rings like benzene or imidazole to enhance biological activity and improve physicochemical properties.[4]

  • Bioisosterism: Replacing a phenyl ring with a pyrazole ring can reduce lipophilicity and potentially improve water solubility, which are favorable pharmacokinetic properties.[4] For instance, in the development of angiotensin II receptor antagonists, pyrazole was used as a bioisostere for the imidazole moiety of losartan, yielding compounds with similar potency.[4]

  • Hydrogen Bonding: The pyrazole ring possesses both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), enabling it to form crucial interactions within the binding pockets of target proteins.[4] This dual functionality is critical for the binding affinity and selectivity of many pyrazole-based drugs.

  • Structural Rigidity and Versatility: The stable aromatic ring provides a rigid core for orienting various substituents in three-dimensional space to optimize target engagement. The ring can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to fine-tune potency and selectivity.[8][9]

Mechanisms of Action in Key Therapeutic Areas

Pyrazole-based compounds achieve their therapeutic effects by modulating a wide array of biological targets, primarily through enzyme inhibition and receptor antagonism.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent class of pyrazole-based drugs consists of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. These agents exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[10][11]

Mechanism: Arachidonic acid, released from the cell membrane, is converted into Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then metabolized into various prostaglandins that mediate pain and inflammation. Pyrazole-based selective inhibitors fit into a side pocket of the COX-2 enzyme active site, which is absent in the COX-1 isoform, thereby blocking PGH2 production without affecting the gastroprotective functions of COX-1.[10][12]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyrazole Pyrazole-Based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole compounds.
Anticancer Activity: Kinase Inhibition

A significant number of pyrazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[10][13] Overactivity of kinases like EGFR, VEGFR, CDKs, and BRAF is a hallmark of many cancers.[10][14]

Mechanism: Pyrazole-based kinase inhibitors are typically designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascades that drive tumor growth and survival. For example, Crizotinib is a selective inhibitor of ALK and ROS1 tyrosine kinases[10], while other derivatives target EGFR and VEGFR-2 to inhibit angiogenesis.[10][15]

Kinase_Inhibition_Pathway cluster_outside Extracellular cluster_inside Intracellular Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binding & Dimerization Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Pathway Autophosphorylation & Activation Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Pyrazole Pyrazole-Based Kinase Inhibitor Pyrazole->Receptor Inhibits ATP Binding

Caption: Inhibition of receptor tyrosine kinase signaling.

Other anticancer mechanisms for pyrazole derivatives include:

  • Tubulin Polymerization Inhibition: Some compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[10][13]

  • DNA Interaction: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[10]

Cardiovascular & Urological Action

Pyrazole-based compounds are also effective in treating cardiovascular and urological conditions, primarily through the modulation of the nitric oxide (NO) signaling pathway.

Mechanisms:

  • Phosphodiesterase-5 (PDE5) Inhibition: Sildenafil contains a pyrazole moiety and functions by selectively inhibiting PDE5, the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[4] Increased cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow.[4] The pyrazole ring in sildenafil forms crucial π–π interactions within the PDE5 binding pocket.[4]

  • Soluble Guanylate Cyclase (sGC) Stimulation: Vericiguat stimulates sGC, the receptor for NO, increasing cGMP production independently of NO. This mechanism is beneficial in heart failure patients where NO bioavailability may be impaired.[4]

cGMP_Pathway cluster_pathway Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax GMP 5'-GMP (Inactive) PDE5->GMP Degrades Sildenafil Sildenafil (Pyrazole-based) Sildenafil->PDE5 Inhibits Vericiguat Vericiguat (Pyrazole-based) Vericiguat->sGC Stimulates

Caption: Pyrazole compounds targeting the NO-sGC-cGMP pathway.
Agrochemical Action

In agriculture, pyrazole amides are prominent as insecticides and fungicides.[9][16]

  • Insecticides: Compounds like Chlorantraniliprole act as Ryanodine Receptor (RyR) modulators in insects. They cause an uncontrolled release of internal calcium stores, leading to muscle paralysis and death.[9]

  • Fungicides: Many pyrazole-based fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). They block the mitochondrial respiratory chain in fungi, inhibiting spore germination and mycelial growth.

Quantitative Pharmacological Data

The potency of pyrazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). The following tables summarize representative data from the literature.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound Target Cancer Cell Line IC₅₀ (µM) Reference
Compound 25 VEGFR-2 HT29, PC3, A549 3.17 - 6.77 [10]
Compound 36 CDK2 - 0.199 [10]
Compound 37 - MCF-7 5.21 [10]
Compound 43 PI3 Kinase MCF-7 0.25 [10]
Compound 50 EGFR / VEGFR-2 HepG2 0.71 [10]
Compound 59 DNA Binding HepG2 2.0 [10]
Compound C5 EGFR MCF-7 0.08 [17]
Compound 17 Chk2 - 0.0179 (17.9 nM) [18]
Afuresertib Analog (2) Akt1 HCT116 0.95 [18]

| Compound 6 | Aurora A | HCT116 | 0.39 |[18] |

Table 2: Enzyme Inhibition by Pyrazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Compound 55 COX-2 0.30 [18]
Compound 7c DapE (H. influenzae) 22.4 [19]
Compound 7d DapE (H. influenzae) 17.9 [19]

| Celecoxib Analog (33) | COX-2 | 2.52 |[12] |

Key Experimental Protocols

Elucidating the mechanism of action of pyrazole compounds involves a combination of in vitro biochemical assays, cell-based assays, and in silico computational methods.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified target enzyme (e.g., a kinase or COX-2).

General Protocol:

  • Reagent Preparation: Prepare assay buffer, purified enzyme, substrate (e.g., ATP for kinases), and the pyrazole test compound at various concentrations.

  • Reaction: In a microplate, combine the enzyme and the test compound. Allow a pre-incubation period for the inhibitor to bind.

  • Initiation: Start the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time.

  • Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Test Compound) start->prep plate Dispense Enzyme & Test Compound into Microplate prep->plate incubate1 Pre-incubate to Allow Binding plate->incubate1 add_sub Add Substrate to Initiate Reaction incubate1->add_sub incubate2 Incubate at Controlled Temperature add_sub->incubate2 detect Stop Reaction & Measure Signal (e.g., Luminescence) incubate2->detect analyze Plot Dose-Response Curve & Calculate IC50 detect->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.
Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

General Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Incubation: Incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[10]

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the pyrazole compound) within the active site of a target protein.[17][20]

General Workflow:

  • Target Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Generate the 3D structure of the pyrazole compound and optimize its geometry to find the lowest energy conformation.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

  • Scoring: The software calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol).

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) between the compound and amino acid residues in the active site. This provides insight into the molecular basis of inhibition.

Docking_Workflow PDB Protein Data Bank (PDB) - Obtain 3D structure of target PrepProt Target Preparation - Add hydrogens - Remove water - Define binding site PDB->PrepProt Docking Molecular Docking - Place ligand in binding site - Sample conformations - Score each pose PrepProt->Docking PrepLig Ligand Preparation - Draw 2D structure - Convert to 3D - Minimize energy PrepLig->Docking Analysis Pose Analysis - Identify best score - Visualize interactions (H-bonds, etc.) - Validate hypothesis Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Conclusion

The pyrazole scaffold is a cornerstone of modern drug discovery, demonstrating remarkable versatility and therapeutic potential.[1][5][21] Its derivatives act on a wide range of biological targets through diverse mechanisms, including highly selective enzyme inhibition and modulation of critical signaling pathways. The ability to fine-tune the scaffold's substituents allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles, leading to the development of successful drugs for inflammation, cancer, cardiovascular diseases, and beyond.[8] Ongoing research continues to uncover new pyrazole derivatives and novel mechanisms of action, ensuring that this privileged structure will remain a focus of therapeutic innovation for the foreseeable future.[11][14]

References

The Ascendant Trajectory of 1-Phenyl-Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules with therapeutic potential across a spectrum of diseases. This in-depth technical guide synthesizes the current landscape of 1-phenyl-pyrazole derivatives, offering a detailed exploration of their synthesis, multifaceted pharmacological activities, and the intricate structure-activity relationships that govern their efficacy. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the field of drug development, providing a structured overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

A Privileged Scaffold: The Versatility of the 1-Phenyl-Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, when substituted with a phenyl group at the N1 position, gives rise to the 1-phenyl-pyrazole core. This structural motif is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets, leading to a broad range of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and enzyme inhibitory effects.[3][4][5][6] The versatility of this scaffold lies in the ability to readily introduce various substituents at other positions of the pyrazole ring, allowing for the fine-tuning of its physicochemical properties and biological activity.[1]

Synthetic Strategies: Crafting the 1-Phenyl-Pyrazole Backbone

The synthesis of 1-phenyl-pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classical and widely employed method.[7] This typically involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[8] Variations in reaction conditions, such as solvent, temperature, and the use of catalysts, can influence the regioselectivity and yield of the final product.[7]

Modern synthetic approaches often employ microwave irradiation, ultrasound, and mechanochemical techniques to improve reaction efficiency, reduce reaction times, and promote greener chemistry.[9] For instance, microwave-assisted synthesis has been successfully used to produce pyrazole-based benzo[d]imidazoles with good yields.[9]

A general synthetic workflow for the preparation of 1-phenyl-pyrazole derivatives is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation/ Cyclization dicarbonyl->condensation phenylhydrazine Phenylhydrazine phenylhydrazine->condensation pyrazoline Pyrazoline (optional intermediate) condensation->pyrazoline pyrazole 1-Phenyl-Pyrazole Derivative condensation->pyrazole Direct Aromatization pyrazoline->pyrazole Oxidation

Figure 1: General synthetic workflow for 1-phenyl-pyrazole derivatives.

Pharmacological Landscape: A Multitude of Therapeutic Applications

The biological activities of 1-phenyl-pyrazole derivatives are extensive and well-documented. The following sections detail their most significant therapeutic applications, supported by quantitative data where available.

Anticancer Activity

1-Phenyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[10][11][12] The mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

For example, certain derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[10] Others function as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[1]

The workflow for evaluating the anticancer potential of these derivatives typically involves a series of in vitro and in vivo assays.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 1-Phenyl-Pyrazole Derivatives cell_lines Cancer Cell Lines (e.g., MCF-7, A549) synthesis->cell_lines mtt Cytotoxicity Assay (e.g., MTT) cell_lines->mtt ic50 Determine IC50 mtt->ic50 pathway Target Identification (e.g., Kinase Inhibition, Tubulin Polymerization) ic50->pathway animal Animal Models (e.g., Xenograft) pathway->animal efficacy Efficacy & Toxicity Studies animal->efficacy

Figure 2: Experimental workflow for anticancer drug discovery.

Table 1: Anticancer Activity of Selected 1-Phenyl-Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative AMCF-7 (Breast)5.8[11]
Pyrazole Derivative AA549 (Lung)8.0[11]
Pyrazole Derivative AHepG2 (Liver)8.86[11]
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon)3.12[9]
Ferrocene-pyrazole hybrid 47cHL60 (Leukemia)6.81[9]
4-bromophenyl substituted pyrazoleMCF-7 (Breast)5.8[12]
4-bromophenyl substituted pyrazoleA549 (Lung)8.0[12]
Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. 1-Phenyl-pyrazole derivatives have been investigated for their anti-inflammatory and antioxidant properties.[3][13][14] Some derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[4][13] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]

Their antioxidant activity is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3]

Table 2: Antioxidant and Anti-inflammatory Activity of Selected 1-Phenyl-Pyrazole Derivatives

Compound/DerivativeActivityAssayKey FindingReference
3a, 4e, 5b, 5c, 6a, 6c, 6eAntioxidantDPPH, NO, Superoxide ScavengingExcellent radical scavenging activity[3]
Derivative 5hAnti-inflammatoryCroton oil ear test (mice)Oedema reduction similar to indomethacin[13][16]
Compound 5aAnti-inflammatoryCarrageenan-induced paw edema≥84.2% inhibition[4]
Compound 3kAnti-inflammatoryCarrageenan-induced edemaComparable to indomethacin[4]

A plausible signaling pathway involved in the anti-inflammatory action of some pyrazole derivatives is the inhibition of the arachidonic acid cascade.

membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation pyrazole 1-Phenyl-Pyrazole Derivatives pyrazole->cox Inhibition

Figure 3: Inhibition of the arachidonic acid pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 1-Phenyl-pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][17][18] The specific mechanisms of action are still under investigation but may involve the disruption of microbial metabolic pathways or cell wall synthesis.

Table 3: Antimicrobial Activity of Selected 1-Phenyl-Pyrazole Derivatives

Compound/DerivativeTarget OrganismActivity (MIC)Reference
21aBacteria & Fungi62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)[6]
31B. subtilis4 µg/mL[18]
32S. epidermidis0.97 µg/mL[18]
32Enterobacter cloacae0.48 µg/mL[18]
Other Notable Biological Activities

Beyond the major areas highlighted above, 1-phenyl-pyrazole derivatives have shown potential in other therapeutic domains:

  • Anti-HIV Activity: Structure-activity relationship studies have identified potent derivatives against HIV.[19]

  • Xanthine Oxidase Inhibition: Certain derivatives have shown potent inhibition of xanthine oxidase, an enzyme involved in gout.[20]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For 1-phenyl-pyrazole derivatives, SAR studies have revealed several key insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly influence activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the entire molecule, affecting its binding to target proteins.

  • Substituents on the Pyrazole Ring: Modifications at the C3, C4, and C5 positions of the pyrazole ring are crucial for potency and selectivity. For instance, the introduction of bulky groups can enhance binding affinity through increased hydrophobic interactions.[21]

  • Linkers and Functional Groups: The incorporation of different linkers and functional groups can introduce new interaction points with the biological target and alter the pharmacokinetic properties of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 1-Phenyl-3-(2-naphthyl)-1H-pyrazole-4-carbaldehyde Derivatives

A mixture of β-acetyl naphthalene and phenyl hydrazine in absolute ethanol with a few drops of glacial acetic acid is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). After cooling, the precipitate is filtered, dried, and crystallized from ethanol to yield the pure phenyl hydrazone.[3] This intermediate can then be further modified to introduce the carbaldehyde group and other substituents.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

DPPH Radical Scavenging Assay
  • A solution of the test compound at various concentrations is added to a solution of DPPH in a suitable solvent (e.g., methanol).

  • The mixture is shaken and allowed to stand in the dark for a specified time.

  • The absorbance of the solution is measured at a specific wavelength.

  • The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Ascorbic acid is often used as a positive control.[3]

Conclusion and Future Directions

The 1-phenyl-pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The wealth of research demonstrates its potential in oncology, inflammation, infectious diseases, and beyond. Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: While many biological activities have been identified, the precise molecular targets for many derivatives remain to be fully characterized.

  • Lead Optimization: Promising lead compounds should be subjected to further medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the therapeutic efficacy and reduce the side effects of potent 1-phenyl-pyrazole derivatives.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to navigate the expanding landscape of 1-phenyl-pyrazole chemistry and pharmacology. The continued exploration of this remarkable scaffold holds great promise for the development of the next generation of medicines.

References

Spectroscopic and Synthetic Profile of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical workflow for the pyrazole derivative 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This document details experimental protocols and presents a logical framework for the characterization of this compound.

Core Spectroscopic Data

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho, meta, para)7.2 - 7.6Multiplet
Pyrazole-CH₃ (C3)2.2 - 2.5Singlet
Pyrazole-CH₃ (C5)2.2 - 2.5Singlet
Acetyl-CH₃2.4 - 2.7Singlet

Table 2: ¹³C NMR Spectroscopic Data

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (acetyl)195 - 205
Pyrazole C3~148
Pyrazole C4~115
Pyrazole C5~140
Phenyl C (ipso)~139
Phenyl C (ortho, meta, para)124 - 129
Pyrazole-CH₃ (C3)10 - 15
Pyrazole-CH₃ (C5)10 - 15
Acetyl-CH₃25 - 35

Table 3: IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)1670 - 1690Strong
C=N (pyrazole ring)1500 - 1550Medium
C=C (aromatic)1450 - 1600Medium-Weak
C-H (aromatic/aliphatic)2900 - 3100Medium-Weak

Table 4: Mass Spectrometry Data

Ionm/zNotes
[M]⁺214Molecular Ion
[M-CH₃]⁺199Loss of a methyl group
[M-COCH₃]⁺171Loss of the acetyl group
[C₆H₅N₂]⁺105Phenyl-diazonium fragment
[C₆H₅]⁺77Phenyl fragment

Note: The data presented in these tables are based on typical chemical shifts and fragmentation patterns for compounds of this class. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this class of compounds is through the Knorr pyrazole synthesis, followed by acylation.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Acetyl Chloride

  • Pyridine

  • Ethanol

  • Hydrochloric Acid (2N)

  • Ice

Procedure:

  • Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole: A mixture of phenylhydrazine and acetylacetone in glacial acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is then filtered, washed with water, and recrystallized from ethanol.

  • Acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole: The synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole is dissolved in pyridine and the solution is cooled in an ice bath. Acetyl chloride is added dropwise while maintaining a low temperature. The reaction mixture is stirred at room temperature for a couple of hours. The mixture is then poured into crushed ice and acidified with cold 2N HCl to precipitate the final product, this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.[1]

  • Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

  • Instrumentation: A Shimadzu FTIR spectrometer (or equivalent) is suitable for analysis.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or fast atom bombardment (FAB) can be used.

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded, and the fragmentation pattern is analyzed to confirm the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Phenylhydrazine + Acetylacetone Intermediate 3,5-dimethyl-1-phenyl-1H-pyrazole Reactants->Intermediate Knorr Synthesis Acylation Acetylation (Acetyl Chloride, Pyridine) Intermediate->Acylation Product This compound Acylation->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and analytical workflow for the target compound.

This technical guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. The provided protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Pyrazole Compounds: A Technical Guide to Therapeutic Targets and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse therapeutic targets of pyrazole-based compounds, a class of heterocyclic molecules that have emerged as a "privileged scaffold" in modern drug discovery.[1] The versatility of the pyrazole ring allows for a wide range of structural modifications, leading to compounds with potent and selective activities against various biological targets implicated in cancer, inflammation, neurological disorders, and infectious diseases.[2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support ongoing research and development efforts in this promising area of medicinal chemistry.

I. Key Therapeutic Target Classes for Pyrazole Compounds

Pyrazole derivatives have demonstrated significant inhibitory activity against a broad spectrum of biological targets. These can be broadly categorized into enzymes, G-protein coupled receptors (GPCRs), and other miscellaneous proteins. The ability of the pyrazole scaffold to be readily functionalized allows for the fine-tuning of interactions within the binding sites of these targets, leading to the development of highly potent and selective therapeutic agents.[2]

Kinases

Protein kinases are a major class of therapeutic targets, particularly in oncology, and numerous pyrazole-containing compounds have been developed as potent kinase inhibitors.[3][4] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain.[5] Key kinase targets for pyrazole derivatives include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)[6]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6]

  • Non-Receptor Tyrosine Kinases:

    • Bruton's tyrosine kinase (BTK)[7]

    • BCR-ABL Kinase[3]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)[7]

    • Phosphoinositide 3-Kinase (PI3K)[7]

    • Akt (Protein Kinase B)[3]

    • Aurora Kinases[8]

    • Janus Kinases (JAKs)[4]

    • p38 Mitogen-Activated Protein Kinase (MAPK)[9]

Enzymes

Beyond kinases, pyrazole derivatives have been shown to inhibit a variety of other enzymes involved in diverse pathological processes.

  • Oxidoreductases:

    • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[10]

    • Lipoxygenase (LOX)[11]

    • NADPH Oxidase[12]

    • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)[13]

  • Hydrolases:

    • Acetylcholinesterase (AChE)[11]

    • Carbonic Anhydrase[14]

    • Phosphodiesterase 5 (PDE5)[15]

  • Metalloproteinases:

    • Meprins α and β[16]

G-Protein Coupled Receptors (GPCRs)

Several pyrazole compounds have been developed as modulators of GPCRs, which are integral membrane proteins involved in a vast array of physiological functions.

  • Cannabinoid Receptors (CB1 and CB2): Pyrazole derivatives have been extensively studied as antagonists for cannabinoid receptors.[17][18][19]

II. Quantitative Data: Inhibitory Potency of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases, enzymes, and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.

Table 1: Pyrazole Derivatives Targeting Protein Kinases

Compound/ReferenceTarget KinaseIC50 (nM)
Afuresertib (GSK2110183)Akt10.08 (Ki)
Compound 2[3]Akt11.3
Compound 6[3]Aurora A160
Compound 7[20]Aurora A28.9
Compound 7[20]Aurora B2.2
Asciminib (ABL-001)[3]BCR-ABL0.5
Compound 19[20]CDK4420
Compound 24[20]CDK12380
Compound 25[20]CDK11520
Compound 29[20]EGFR210
Compound 29[20]HER-21080
Pyrazole Derivative[7]PI3 Kinase-
Pyrazole Derivative[6]VEGFR-2-

Table 2: Pyrazole Derivatives Targeting Other Enzymes

Compound/ReferenceTarget EnzymeIC50 (µM)
Celecoxib[11]COX-20.95
Compound 44[11]COX-20.01
Compound 44[11]5-LOX1.78
Triphenyl-substituted pyrazole (Compound 15)[11]AChE0.066
Biphenyl-substituted pyrazole (Compound 14)[11]α-Glycosidase0.044
Biphenyl-substituted pyrazole (Compound 16)[11]α-Glycosidase0.036
Bromophenyl-substituted pyrazole (Compound 9)[11]Carbonic Anhydrase I0.00093
Bromophenyl-substituted pyrazole (Compound 9)[11]Carbonic Anhydrase II0.00075

Table 3: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound/ReferenceCell LineIC50 (µM)
Compound 2[3]HCT116 (Colon)0.95
Compound 6[3]HCT116 (Colon)0.39
Compound 6[3]MCF7 (Breast)0.46
Compound 7[20]A549 (Lung)0.487
Compound 7[20]HT29 (Colon)0.381
Compound 7[20]K562 (Leukemia)5.003
Compound 20[20]MCF7 (Breast)0.13
Compound 21[20]MCF7 (Breast)0.15
Compound 22[20]A549 (Lung)0.209
Compound 24[20]HepG2 (Liver)0.05
Compound 25[20]HCT116 (Colon)0.035
Pyrazole-chalcone 6b[21]HNO-97 (Head and Neck)10
Pyrazole-chalcone 6d[21]HNO-97 (Head and Neck)10.56
Pyrazole-indole 7a[22]HepG2 (Liver)6.1
Pyrazole-indole 7b[22]HepG2 (Liver)7.9

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays that are crucial for the evaluation of pyrazole compounds targeting various therapeutic targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., EGFR, VEGFR-2, CDK2, PI3K, Aurora A, JAK2).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (solubilized in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase enzyme and its substrate in Kinase Assay Buffer. Add 5 µL of this master mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km of the enzyme) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2][7][14][15][16][18][23][24][25][26]

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • Test compound (solubilized in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction: To the wells of a 96-well plate, add the COX Assay Buffer, the fluorometric probe, and the COX-2 enzyme.

  • Inhibitor Addition: Add the diluted test compound or control (solvent for 100% activity, a known inhibitor for a positive control) to the respective wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4][27]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.

Objective: To determine the IC50 value of a test compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (solubilized in a suitable solvent)

  • Positive control inhibitor (e.g., Eserine)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup: In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add the diluted test compound or control (solvent for 100% activity, Eserine for positive control) to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12][28][29]

NADPH Oxidase Activity Assay

This assay measures the production of superoxide by NADPH oxidase, which is then detected using a fluorescent or colorimetric probe.

Objective: To determine the inhibitory effect of a test compound on NADPH oxidase activity.

Materials:

  • Source of NADPH oxidase (e.g., cell lysates, purified enzyme)

  • NADPH (substrate)

  • Detection probe (e.g., Cytochrome c, WST-1, or a lucigenin-based chemiluminescence probe)

  • Assay Buffer

  • Test compound

  • Positive control inhibitor (e.g., Diphenyleneiodonium)

  • 96-well plate

  • Spectrophotometer or luminometer

Procedure:

  • Sample Preparation: Prepare cell lysates or purified enzyme containing NADPH oxidase.

  • Inhibitor Treatment: Pre-incubate the enzyme preparation with the test compound or control for a specified time.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the detection probe.

  • Reaction Initiation: Initiate the reaction by adding NADPH to the wells.

  • Measurement: Measure the change in absorbance or luminescence over time.

  • Data Analysis: Calculate the rate of superoxide production. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[9][13]

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole compounds and general workflows in drug discovery.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PLCg->Proliferation STAT->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Angiogenesis Survival eNOS->Angiogenesis Permeability Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates Pyrazole Pyrazole Inhibitor Pyrazole->PI3K

Caption: The PI3K/Akt/mTOR Signaling Pathway.

CDK_Cyclin_Pathway GrowthSignals Growth Signals CyclinD Cyclin D GrowthSignals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates G1S_Transition G1-S Transition CDK2->G1S_Transition p16 p16 (CKI) p16->CDK46 Inhibits Pyrazole Pyrazole Inhibitor Pyrazole->CDK46 Pyrazole->CDK2

Caption: Regulation of the G1-S Cell Cycle Transition by CDKs.

COX_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 InflammatoryStimuli->PLA2 Activates COX2 COX-2 InflammatoryStimuli->COX2 Induces Expression CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->CellMembrane Acts on PLA2->ArachidonicAcid ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Inhibitor (NSAID) Pyrazole->COX2

Caption: The COX-2 Pathway in Inflammation.

Lead_Optimization_Workflow Hit_Identification Hit Identification (High-Throughput Screening) Hit_to_Lead Hit-to-Lead Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization SAR_Cycle SAR by Analogue Synthesis & Testing Lead_Optimization->SAR_Cycle Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate ADMET_Profiling In Vitro & In Vivo ADMET Profiling SAR_Cycle->ADMET_Profiling ADMET_Profiling->Lead_Optimization

Caption: A Generalized Workflow for Lead Optimization in Drug Discovery.

V. Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding a remarkable number of compounds with potent and diverse biological activities. The ability to target a wide array of proteins, including kinases, enzymes, and GPCRs, underscores the therapeutic potential of this heterocyclic core. This guide has provided a snapshot of the key targets, quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of relevant signaling pathways. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel pyrazole-based therapeutics. As our understanding of the molecular basis of disease deepens, the strategic design and synthesis of new pyrazole derivatives will undoubtedly lead to the next generation of innovative medicines.

References

discovery and synthesis of novel pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Knorr in 1883, this heterocyclic scaffold has demonstrated remarkable versatility, forming the core of numerous compounds with a wide array of biological and pharmaceutical applications.[1] The significance of the pyrazole motif is underscored by its presence in several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[1][3]

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][4][5] Their ability to act as bioisosteres for other aromatic rings, while improving physicochemical properties like solubility, makes them highly attractive in drug design.[3] The adaptability of the pyrazole ring allows for extensive functionalization, enabling fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[6][7]

This technical guide provides a comprehensive overview of the key synthetic methodologies for creating novel pyrazole scaffolds, from classical reactions to modern, green chemistry approaches. It includes detailed experimental protocols, quantitative data on compound activity, and visualizations of synthetic workflows and biological pathways to serve as a practical resource for professionals in drug discovery and development.

Core Synthetic Methodologies for Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Knorr Pyrazole Synthesis (and its Variations)

The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[8][9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[8] A key consideration in this synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by steric and electronic factors as well as reaction conditions like pH.[8]

A common variation utilizes a β-ketoester in place of a 1,3-diketone, which reacts with hydrazine to form a pyrazolone, a five-membered ring product that can exist in tautomeric forms.[10]

Knorr_Synthesis General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_int Cyclic Intermediate hydrazone->cyclic_int Intramolecular Cyclization pyrazole Pyrazole Ring cyclic_int->pyrazole Dehydration (-H₂O)

General Mechanism of the Knorr Pyrazole Synthesis.
Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have become a powerful tool for generating molecular diversity efficiently.[11] These reactions are prized for their atom economy, operational simplicity, and ability to produce complex molecules in a single step. Recent advances have focused on developing MCRs for pyrazole synthesis under environmentally friendly conditions, such as using solvent-free reactions or green catalysts.[11][12] For example, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine can yield highly functionalized 5-aminopyrazole derivatives.[11]

MCR_Workflow Workflow for a One-Pot Three-Component Synthesis cluster_input Inputs cluster_process Process cluster_output Output A Component A (e.g., Aldehyde) Reaction One-Pot Reaction (Catalyst, Solvent/Solvent-free) A->Reaction B Component B (e.g., Malononitrile) B->Reaction C Component C (e.g., Hydrazine) C->Reaction Product Highly Functionalized Pyrazole Derivative Reaction->Product High Yield Purification Simple Filtration or Recrystallization Product->Purification

Workflow for a One-Pot Three-Component Synthesis.
Modern Synthetic Techniques

Recent innovations have further expanded the toolkit for pyrazole synthesis, focusing on efficiency, selectivity, and sustainability.[4]

  • Metal-Catalyzed Synthesis: Transition metals like silver (Ag), copper (Cu), and rhodium (Rh) are used to catalyze reactions such as cycloadditions and C-H functionalizations, enabling the regioselective formation of complex pyrazoles.[1][11][13] For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide an efficient route to 3-CF₃-pyrazoles with excellent yields.[13]

  • Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and promote cleaner reactions compared to conventional heating.[14] Microwave irradiation is particularly effective for synthesizing pyrazole derivatives with anticancer activity.[14]

  • [3+2] Cycloaddition Reactions: This strategy involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (such as an alkyne) to construct the five-membered pyrazole ring.[15] This method offers a high degree of control over the substitution pattern of the final product.

Data Summary: Synthetic Methodologies and Biological Activity

Quantitative data is crucial for comparing the efficacy of different synthetic methods and evaluating the potential of novel compounds.

Table 1: Comparison of Selected Pyrazole Synthesis Methodologies

Methodology Typical Reactants Conditions Yields (%) Key Advantages Ref.
Knorr Synthesis 1,3-Diketone, Hydrazine Acid catalyst (e.g., Acetic Acid), Reflux (e.g., 100°C, 1h) 70-95 Versatile, simple, well-established [8]
MCR (Solvent-Free) Aldehyde, Malononitrile, Phenylhydrazine Solid-phase catalyst (SPVA), Solvent-free 85-95 High atom economy, short reaction times, eco-friendly [11]
Ag-Catalyzed Trifluoromethylated Ynone, Hydrazine AgOTf (1 mol%), Room Temperature, 1h up to 99 Highly regioselective, rapid, excellent yields for CF₃-pyrazoles [13]

| Microwave-Assisted | Tosylhydrazones, α,β-Unsaturated Carbonyls | Microwave irradiation, Solvent-free | 80-95 | Significantly reduced reaction times, high efficiency |[13][14] |

Table 2: Biological Activity of Selected Novel Pyrazole Derivatives

Compound ID Target / Activity IC₅₀ Value Cell Line / Model Ref.
Compound 5b Tubulin Polymerization Inhibitor 7.30 µM - [16]
Compound 5b Antiproliferative 0.23 µM K562 (Leukemia) [16]
Compound 5b Antiproliferative 0.05 µM A549 (Lung Cancer) [16]
Macrocycle 8a BMPR2 Kinase Inhibitor 506 nM In vitro assay [17][18]
Macrocycle 8a Off-Target (GSK3A) 10.9 µM NanoBRET assay [18]

| Macrocycle 8c | BMPR2 Kinase Inhibitor | 461 nM | In vitro assay |[18] |

Applications in Drug Discovery: Targeting Kinase Signaling

A significant application of novel pyrazole scaffolds is the development of protein kinase inhibitors for diseases like cancer and inflammatory disorders.[17][19][20] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common driver of disease.[17] Pyrazole-based compounds can be designed to bind to the ATP-binding pocket of kinases, inhibiting their function.[21]

For example, pyrazole derivatives have been successfully developed as inhibitors of p38 MAP kinase, a crucial enzyme in inflammatory signaling.[20][22] More recently, a macrocyclization strategy applied to a promiscuous pyrazole-based inhibitor led to the development of a potent and selective inhibitor of BMPR2, a kinase implicated in pulmonary arterial hypertension and cancer.[17][18][23]

Signaling_Pathway Inhibition of a Kinase Signaling Pathway cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_response Cellular Response Ext_Signal External Stimulus (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase Target Kinase (e.g., p38, BMPR2) Receptor->Kinase Activation Substrate Downstream Substrate (e.g., SMAD, Transcription Factor) Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Cell_Response Gene Expression, Inflammation, Proliferation Phospho_Substrate->Cell_Response Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Block

Inhibition of a Kinase Signaling Pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed methodologies for the synthesis of representative pyrazole derivatives.

Protocol 1: Classical Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone via the reaction of a β-ketoester with hydrazine, adapted from demonstrated laboratory experiments.[10]

  • Materials:

    • Ethyl benzoylacetate (3.0 mmol, 1.0 eq)

    • Hydrazine hydrate (6.0 mmol, 2.0 eq)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Deionized water

  • Procedure:

    • In a suitable reaction flask equipped with a stir bar, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol).[10]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to serve as the solvent and catalyst, respectively.[8]

    • Heat the reaction mixture on a hot plate with stirring to approximately 100°C for 1 hour.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane until the starting ketoester is consumed.[8]

    • Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.

    • Turn off the heat and allow the solution to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[8]

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the product to obtain 3-phenyl-1H-pyrazol-5(4H)-one. Characterize by TLC, melting point, and ¹H NMR spectroscopy.[10]

Protocol 2: Synthesis of 1-Methyl-5-hydroxy-3-(trifluoromethyl)pyrazole

This protocol describes the synthesis of a key intermediate for more complex pyrazole derivatives.[24]

  • Materials:

    • Ethyl 4,4,4-trifluoroacetoacetate (0.10 mol)

    • 40% Methylhydrazine solution (0.12 mol)

    • Ethanol (for recrystallization)

  • Procedure:

    • Under a nitrogen atmosphere, heat the 40% methylhydrazine solution (0.12 mol) to 65°C.

    • Add ethyl 4,4,4-trifluoroacetoacetate (0.10 mol) dropwise to the heated methylhydrazine solution.[24]

    • Maintain the reaction mixture at 65°C for 3 hours.

    • After 3 hours, increase the temperature and heat the mixture to reflux for an additional 5 hours.[24]

    • Following reflux, cool the mixture and evaporate the solvent under reduced pressure to yield a yellow solid.

    • Recrystallize the crude solid from ethanol to afford the pure product, 1-methyl-5-hydroxy-3-(trifluoromethyl)pyrazole.[24]

Conclusion and Future Outlook

The pyrazole scaffold continues to be a highly privileged and versatile framework in the landscape of drug discovery.[6][13] The evolution of synthetic methodologies—from the time-honored Knorr synthesis to rapid, efficient, and sustainable modern techniques like multicomponent and microwave-assisted reactions—has significantly broadened the chemical space accessible to medicinal chemists.[4][11][14] These advancements enable the creation of diverse libraries of pyrazole derivatives for high-throughput screening and rational drug design.

The demonstrated success of pyrazole-containing drugs in targeting a wide range of diseases, particularly as kinase inhibitors in oncology and inflammatory conditions, ensures that this scaffold will remain a focal point of research.[19][21] Future efforts will likely concentrate on integrating computational approaches for in silico design and screening, exploring novel substitution patterns to overcome drug resistance, and developing even more selective and potent therapeutic agents.[6] The continued innovation in both the synthesis and application of pyrazole scaffolds promises to deliver the next generation of impactful medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing from readily available starting materials: acetylacetone and phenylhydrazine. The first step involves a Knorr-type pyrazole synthesis to form the core heterocyclic ring, 3,5-dimethyl-1-phenyl-1H-pyrazole. The subsequent step is a Friedel-Crafts acylation to introduce the acetyl group at the C4 position of the pyrazole ring. This protocol includes detailed experimental procedures, data presentation, and a visual workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Synthesis Overview

The overall synthetic pathway is a two-step procedure:

  • Step 1: Knorr Pyrazole Synthesis. Condensation reaction between acetylacetone (pentane-2,4-dione) and phenylhydrazine to yield the intermediate, 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Step 2: Friedel-Crafts Acylation. Acylation of the pyrazole intermediate with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to afford the final product, this compound.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pyrazole Formation cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Acylation A Acetylacetone P1 Knorr Pyrazole Synthesis (Condensation) A->P1 B Phenylhydrazine B->P1 I1 Intermediate: 3,5-dimethyl-1-phenyl-1H-pyrazole P1->I1 P2 Friedel-Crafts Acylation I1->P2 C Acetyl Chloride C->P2 D Aluminum Chloride (Lewis Acid) D->P2 FP Final Product: This compound P2->FP

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is based on the well-established Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2][3]

Materials:

  • Acetylacetone (pentane-2,4-dione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (0.1 mol, 10.0 g, 10.2 mL).

  • Add glacial acetic acid (50 mL) as the solvent and catalyst.

  • Begin stirring the solution at room temperature.

  • Slowly add phenylhydrazine (0.1 mol, 10.8 g, 9.9 mL) dropwise to the stirring solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 50°C using a water bath if necessary.

  • After the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • A solid precipitate or an oil may form. If an oil forms, continue stirring until it solidifies.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole as a crystalline solid.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol employs a Friedel-Crafts acylation, where electrophilic substitution is directed to the electron-rich C4 position of the pyrazole ring. The Vilsmeier-Haack formylation of this pyrazole system at the C4 position is a well-documented analogous reaction.[4][5]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole (from Step 1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Three-neck round-bottom flask with dropping funnel and nitrogen inlet

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere. Add 3,5-dimethyl-1-phenyl-1H-pyrazole (0.05 mol, 8.6 g) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid dissolves.

  • Cool the flask in an ice bath to 0°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (0.06 mol, 8.0 g) to the solution. The mixture may warm up and evolve HCl gas.

  • Allow the mixture to stir at 0°C for 30 minutes to form the complex.

  • In a dropping funnel, prepare a solution of acetyl chloride (0.055 mol, 4.3 g, 3.9 mL) in anhydrous dichloromethane (20 mL).

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over crushed ice (~150 g) containing concentrated HCl (15 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product, this compound.

Data Presentation

The following table summarizes key quantitative data for the starting materials and the final product. Yields for the intermediate are based on analogous pyrazole syntheses.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield
AcetylacetoneC₅H₈O₂100.12Liquid-23N/A
PhenylhydrazineC₆H₈N₂108.14Liquid/Solid19.5N/A
3,5-dimethyl-1-phenyl-1H-pyrazoleC₁₁H₁₂N₂172.23Solid37-3970-90%
This compound C₁₃H₁₄N₂O 214.26 [6]Solid Not Reported 60-80%

Safety and Handling

  • Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and add to the reaction mixture slowly and carefully.

  • Acetyl Chloride: Corrosive, flammable, and reacts with moisture to produce HCl gas. Handle in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Carbon disulfide is highly flammable and toxic. Use appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted pyrazole ring and a reactive acetyl group, allows for a wide range of chemical transformations. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of the starting building block is presented below.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O[2]
Molecular Weight 214.26 g/mol [2]
CAS Number 1210-43-1[2]
Appearance White precipitate[3]
Melting Point 142-144 °C[3]
Solubility 29 µg/mL (at pH 7.4)[2]

Application 1: Synthesis of Azo Pyrazole Derivatives

The pyrazole scaffold can be functionalized to incorporate an azo linkage, a common pharmacophore in various dyes and pharmaceutical agents. The following protocol details the synthesis of 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole, where a precursor to the target building block is utilized in a key cyclization step. This highlights a common pathway for constructing the core pyrazole structure.

Experimental Protocol: Synthesis of 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole[1][5]

Objective: To synthesize a substituted azo pyrazole derivative.

Materials:

  • 3-(2-(4-chlorophenyl)hydrazono)-pentane-2,4-dione

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of 3-(2-(4-chlorophenyl)hydrazono)-pentane-2,4-dione (0.01 mol) and phenylhydrazine (0.015 mol) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[1][4]

  • The reaction mixture is then concentrated and allowed to cool.[1][4]

  • The resulting solid is filtered, washed with water, and dried.[1][4]

  • The crude product is recrystallized from ethanol to afford the pure compound.[1][4]

Data Summary:

ProductYieldMelting Point (°C)Molecular Weight
4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole71%118-121310.78

Spectroscopic Data: [1][4]

  • IR (KBr, cm⁻¹): 3000 (Ar-H), 1500 (C=N), 1420 (C=C), 810 (C-Cl).

  • ¹H NMR (CDCl₃, 400 MHz, δ ppm): 2.58 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.33-7.36 (m, 2H, Ar-H), 7.41-7.45 (m, 5H, Ar-H), 7.50-7.53 (m, 2H, Ar-H).

Synthetic Pathway Diagram

G Synthesis of an Azo Pyrazole Derivative A 3-(2-(4-chlorophenyl)hydrazono)- pentane-2,4-dione C Reflux in Glacial Acetic Acid (4-5 hours) A->C B Phenylhydrazine B->C D 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl- 1-phenyl-1H-pyrazole C->D Cyclization

Caption: Reaction scheme for the synthesis of an azo pyrazole.

Application 2: Synthesis of Pyrazolyl Phthalazine-1,4-diones

This application demonstrates the use of a pyrazole derivative, synthesized from precursors of the title compound, to construct more complex heterocyclic systems like phthalazine-1,4-diones. These scaffolds are of interest due to their potential biological activities.

Experimental Protocol: Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione[2]

Objective: To synthesize a pyrazole-containing phthalazine-1,4-dione.

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

  • Phthalic anhydride

  • Methanol

Procedure:

  • To a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (1 mmol) in methanol (20 mL), slowly add phthalic anhydride (1.2 mmol).

  • The mixture is stirred and heated to reflux for 5 hours (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, dried, and recrystallized from methanol.

Data Summary:

ProductYieldMelting Point (°C)Molecular Weight
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione82%225-227299 (M+1)

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 1678 and 1729 (C=O), 3312 (-NH).

  • ¹H NMR (DMSO-d₆, 400 MHz, δ ppm): 2.09 (s, 3H, -CH₃), 2.20 (s, 3H, -CH₃), 4.74 (s, 2H, -CH₂), 5.81 (s, 1H, -CH), 7.4-7.81 (m, 4H, Ar-H), 10.38 (br, 1H, -NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm): 11.09, 13.68, 50.02, 105.26, 128.64, 129.84, 130.32, 131.76, 136.51, 140.46, 146.42, 166.52, 167.60, 168.02.

Experimental Workflow Diagram

G Workflow for Phthalazine-1,4-dione Synthesis Start Start Step1 Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide in Methanol Start->Step1 Step2 Slowly add Phthalic Anhydride Step1->Step2 Step3 Stir and Reflux for 5 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Filter and Dry Precipitate Step4->Step5 Step6 Recrystallize from Methanol Step5->Step6 End End Product Step6->End

Caption: Step-by-step workflow for pyrazolyl phthalazine-1,4-dione synthesis.

Application 3: Synthesis of Cytotoxic Oxime Ether Derivatives

The acetyl group of this compound is a prime site for derivatization. The synthesis of oxime ethers from related pyrazole ethanones has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines, highlighting a key application in drug discovery.[5]

General Protocol for Oxime Ether Synthesis

While a specific protocol for the title compound is not detailed in the provided results, a general procedure for the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives can be adapted.[5] This would typically involve a two-step process: oximation of the ketone followed by etherification.

Step A: Oximation

  • This compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to facilitate the formation of the oxime intermediate.

  • Work-up involves cooling and precipitation of the product, which is then filtered and purified.

Step B: Etherification

  • The resulting oxime is treated with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like DMF or THF.

  • The reaction is stirred at room temperature or gently heated until completion.

  • The final product is isolated by quenching the reaction, extraction, and purification by chromatography.

Logical Relationship Diagram

G Logical Flow for Oxime Ether Synthesis Start 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Intermediate Oxime Intermediate Start->Intermediate Oximation Reagent1 Hydroxylamine HCl, Base Reagent1->Intermediate Product Oxime Ether Derivative Intermediate->Product Etherification Reagent2 Alkyl Halide, Base Reagent2->Product Application Biological Screening (e.g., Cytotoxicity Assays) Product->Application

Caption: Logical pathway from the starting ketone to bioactive oxime ethers.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The protocols and applications outlined here demonstrate its utility in constructing molecules with significant potential in medicinal chemistry and drug development. The reactivity of its acetyl group, combined with the inherent biological relevance of the pyrazole core, makes it a key building block for further exploration by researchers and scientists in the field. The development of novel derivatives from this compound is a promising avenue for the discovery of new therapeutic agents.

References

Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its synthetic accessibility have led to the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects. This document provides detailed application notes, experimental protocols, and quantitative data on the use of pyrazole derivatives in drug discovery and development.

I. Applications of Pyrazole Derivatives

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent application of pyrazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2] By selectively targeting COX-2, which is upregulated at sites of inflammation, these drugs reduce the production of pro-inflammatory prostaglandins while sparing the gastrointestinal-protective functions of the constitutively expressed COX-1 isozyme.[3]

Key Example: Celecoxib

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[2][4] It is widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and acute pain.[2] The sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity.[1][2]

Anticancer Agents: Kinase Inhibitors

The pyrazole scaffold is a key structural motif in numerous protein kinase inhibitors developed for cancer therapy.[5][6] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been designed to target various kinases involved in cell proliferation, survival, and angiogenesis.[6][7]

Key Examples:

  • Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[8]

  • Ruxolitinib: A Janus kinase (JAK1/2) inhibitor for the treatment of myelofibrosis and polycythemia vera.[5]

  • Encorafenib: A BRAF kinase inhibitor for the treatment of melanoma with BRAF V600E or V600K mutations.[7]

Antimicrobial Agents

Pyrazole derivatives have shown significant promise as antibacterial and antifungal agents.[9] They exhibit activity against a range of pathogens, including drug-resistant strains. The mechanism of action for many antimicrobial pyrazoles is still under investigation, but some have been shown to inhibit essential microbial enzymes.

Neurological and Other Applications
  • Rimonabant: A selective cannabinoid CB1 receptor antagonist, initially developed as an anti-obesity drug.[10][11] Although withdrawn from the market due to psychiatric side effects, it demonstrates the potential of pyrazoles to modulate the endocannabinoid system.[10]

  • Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis.[12][13] It is a widely used treatment for erectile dysfunction.

II. Quantitative Data

The following tables summarize the biological activity of selected pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineTargetIC50 (µM)Reference
Compound 22 MCF7 (Breast)EGFR0.6124[11]
Compound 23 A549 (Lung)EGFR0.5132[11]
Compound 33 HCT116 (Colon)CDK2< 23.7[11]
Compound 34 MCF7 (Breast)CDK2< 23.7[11]
Compound 36 -CDK20.199[11]
Compound 37 MCF7 (Breast)-5.21[11]
Compound 53 HepG2 (Liver)EGFR/VEGFR-215.98[11]
Compound 54 HepG2 (Liver)EGFR/VEGFR-213.85[11]
Compound 59 HepG2 (Liver)DNA2.0[11]
4-bromophenyl substituted pyrazoleMCF-7 (Breast)-5.8[3]
4-bromophenyl substituted pyrazoleA549 (Lung)-8.0[3]
4-bromophenyl substituted pyrazoleHeLa (Cervical)-9.8[3]

Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole hydrazone 3 A. baumannii4
Imidazo-pyridine substituted pyrazole 18 E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[9]
Quinoline-substituted pyrazole 19 Various bacteria0.12 - 0.98[9]
Coumarin-substituted pyrazole 23 S. aureus, P. aeruginosa1.56 - 6.25[9]
Pyrazole-1-carbothiohydrazide 21a Various bacteria & fungi2.9 - 125[5]
Pyrano[2,3-c] pyrazole 5c E. coli, K. pneumonia6.25[14]
Pyrazoline 9 S. aureus, S. epidermidis, E. faecalis, E. faecium4

III. Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Synthesis)

This protocol describes a common method for synthesizing pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Workflow for Knorr Pyrazole Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dicarbonyl 1,3-Dicarbonyl Compound dissolve Dissolve dicarbonyl in solvent (e.g., Ethanol) dicarbonyl->dissolve hydrazine Hydrazine Derivative add_hydrazine Add hydrazine derivative hydrazine->add_hydrazine dissolve->add_hydrazine reflux Heat to reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool concentrate Remove solvent in vacuo cool->concentrate extract Extract with organic solvent concentrate->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry purify Purify by recrystallization or chromatography dry->purify Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibits NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Pyrazole_Derivative Pyrazole Derivative (e.g., Sildenafil) Pyrazole_Derivative->PDE5 Inhibits

References

Application Note & Protocols: Development of Anti-Inflammatory Agents from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a vital biological response to injury or infection, but chronic inflammation contributes to numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2] However, traditional NSAIDs often cause gastrointestinal side effects due to the non-selective inhibition of both COX-1 and COX-2 isoforms.[3] The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5] Its versatility led to the development of selective COX-2 inhibitors like Celecoxib, which offer potent anti-inflammatory effects with a reduced risk of gastrointestinal issues.[2][6] This document provides detailed protocols and data for the synthesis and evaluation of novel anti-inflammatory agents based on the pyrazole framework, targeting key inflammatory mediators.

Key Signaling Pathways in Inflammation

The anti-inflammatory action of pyrazole derivatives primarily involves the inhibition of key enzymes and transcription factors in the inflammatory cascade. The main targets include cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Nuclear Factor-kappa B (NF-κB).[2][3][7]

  • COX-2 Inhibition: In response to inflammatory stimuli, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[3] Pyrazole-based agents, such as Celecoxib, selectively bind to a hydrophobic pocket in the COX-2 enzyme, blocking prostaglandin synthesis.[2][6]

  • 5-LOX Inhibition: The 5-LOX enzyme converts arachidonic acid into leukotrienes, which are involved in various inflammatory responses.[3] Some pyrazole derivatives have been developed as dual inhibitors of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity.[2][8]

  • NF-κB Suppression: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[2][7] Certain pyrazole compounds have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IκB Kinase (IKK) Stimuli->IKK MembranePhospholipids MembranePhospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid via PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 LOX 5-LOX ArachidonicAcid->LOX Prostaglandins_Physiological Prostaglandins (GI Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes PyrazoleAgent_COX Pyrazole Agents (e.g., Celecoxib) PyrazoleAgent_LOX Dual-Target Pyrazole Agents PyrazoleAgent_LOX->LOX Inhibition PyrazoleAgent_NFKB Pyrazole Agents PyrazoleAgent_NFKB->IKK Inhibition NFKB_complex IκBα-NF-κB IKK->NFKB_complex Phosphorylates IκBα NFKB_active NF-κB (active) NFKB_complex->NFKB_active IκBα degradation GeneExpression Pro-inflammatory Gene Expression NFKB_active->GeneExpression Nuclear Translocation Cytokines Cytokines (TNF-α, IL-6) GeneExpression->Cytokines

Caption: Key inflammatory signaling pathways targeted by pyrazole-based agents.

Experimental Protocols: Synthesis and Evaluation

General Protocol for Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

A common and effective method for synthesizing anti-inflammatory pyrazole derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[3][9]

Step 1: Synthesis of Chalcone Intermediate (α,β-unsaturated ketone)

  • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol or methanol (20-30 mL).

  • Add a catalytic amount of a base, such as 15% aqueous potassium hydroxide (KOH), and stir the mixture at room temperature.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of Pyrazole Derivative

  • Reflux a mixture of the synthesized chalcone (5 mmol) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 5.5 mmol) in a solvent like absolute ethanol or glacial acetic acid (20 mL).[9]

  • Add a few drops of glacial acetic acid as a catalyst if using ethanol as the solvent.[3]

  • Continue refluxing for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The pyrazole derivative will often precipitate out of the solution.

  • Filter the product, wash with cold ethanol, and dry.

  • Purify the final compound by recrystallization or column chromatography.

  • Confirm the structure using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][9]

Protocol for In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating acute inflammation.[3][10]

  • Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) weighing 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Control Group: Receives the vehicle only (e.g., 1% Tween-80 solution).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib, 10-20 mg/kg).[10]

    • Test Group(s): Receives the synthesized pyrazole compound(s) at a specific dose (e.g., 25, 50, 100 mg/kg).[5]

  • Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.[9]

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the synthesized compounds against COX isoforms.

  • Enzyme and Substrate: Use commercially available human recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Incubation: Pre-incubate the enzyme (COX-1 or COX-2) in a buffer (e.g., Tris-HCl) with the test compound at various concentrations for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification: The COX activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation:

    • Calculate the percentage of inhibition for each compound concentration compared to a vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

    • The COX-2 selectivity index (SI) can be calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[11]

Data Presentation: Biological Activity of Pyrazole Derivatives

The following table summarizes the anti-inflammatory activity of selected pyrazole derivatives from the literature, highlighting their potency and selectivity.

Compound/DrugTarget(s)IC50 (µM) or % InhibitionSelectivity Index (SI) (COX-1/COX-2)Reference
CelecoxibCOX-2IC50: 0.04 - 0.70>10[2][8]
IndomethacinCOX-1/COX-2--[9]
Compound 2g 5-LOXIC50: 80-[3][9]
Compound 132b COX-2IC50: 0.0035 (3.5 nM)-[12]
Compound 149 COX-1/COX-2/5-LOXIC50: 5.40 (COX-1), 0.01 (COX-2), 1.78 (5-LOX)344.56[12]
Pyrazole-pyridazine 5f COX-2IC50: 1.509.56[11]
Pyrazole-pyridazine 6f COX-2IC50: 1.158.31[11]
Compound 6c NF-κBPotent transcriptional inhibition-[7]
Pyrazoline 2d In vivoHigher % edema inhibition than Indomethacin-[3][9]

Drug Development Workflow

The development of novel pyrazole-based anti-inflammatory agents follows a structured workflow from initial design to lead optimization. This process integrates computational design, chemical synthesis, and a cascade of biological screening assays.

G node_design 1. Design & Scaffolds (e.g., Pyrazole Core, Computational Docking) node_synthesis 2. Chemical Synthesis (Chalcone Condensation, Cyclization) node_design->node_synthesis node_purify 3. Purification & Characterization (Chromatography, NMR, MS) node_synthesis->node_purify node_invitro 4. In Vitro Screening (COX-1/COX-2, 5-LOX, NF-κB Assays) node_purify->node_invitro node_hit 5. Hit Identification (Potency - IC50 < 1µM Selectivity - SI > 10) node_invitro->node_hit node_invivo 6. In Vivo Efficacy (Carrageenan Paw Edema, Arthritis Models) node_hit->node_invivo Active Hits node_discard Discard/Redesign node_hit->node_discard Inactive/ Non-selective node_sar 7. Lead Optimization (Structure-Activity Relationship - SAR) node_invivo->node_sar Efficacious Compounds node_invivo->node_discard Inefficacious/ Toxic node_sar->node_design Iterative Redesign node_candidate 8. Preclinical Candidate node_sar->node_candidate Optimized Lead

Caption: Workflow for the development of pyrazole-based anti-inflammatory agents.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of kinase inhibitors derived from 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and its derivatives have shown significant promise in targeting various kinases involved in cancer and other diseases.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily synthesized and functionalized, allowing for the fine-tuning of inhibitor potency and selectivity. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the therapeutic potential of this heterocyclic motif.

This document focuses on the use of this compound as a versatile starting material for the synthesis of pyrazolyl-chalcone derivatives, a class of compounds that has demonstrated significant activity against various cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: Inhibitory Activity of Pyrazolyl-Chalcone Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolyl-chalcone derivatives against key protein kinases and cancer cell lines. This data is compiled from various studies on structurally related compounds and serves as a reference for the potential efficacy of inhibitors synthesized from this compound.

Table 1: Kinase Inhibitory Activity of Structurally Related Pyrazolyl-Chalcones

Compound IDTarget KinaseIC50 (nM)Reference
Thiazole-Chalcone 25JAK233.88 ± 2.50[1]
Thiazole-Chalcone 25EGFR33.66 ± 2.61[1]
Thiazole-Chalcone 11JAK220.32 ± 2.07[1]
Thiazole-Chalcone 12JAK217.64 ± 1.68[1]
Benzofuran-Chalcone 5cVEGFR-21.07[2]

Table 2: Antiproliferative Activity of Structurally Related Pyrazolyl-Chalcones

Compound IDCell LineCancer TypeIC50 (µM)Reference
Thiazole-Chalcone 25A431Lung Cancer8.04 ± 0.90[1]
Thiazole-Chalcone 11HELErythroleukemiaNot Specified[1]
Thiazole-Chalcone 12HELErythroleukemiaNot Specified[1]
4-Phenylurea Chalcone 2rK562Leukemia0.97[3]
4-Phenylurea Chalcone 2oSiHaCervical Cancer1.22[3]
4-Phenylurea Chalcone 2lB16Melanoma1.39[3]

Experimental Protocols

The following section details the synthetic protocol for a representative pyrazolyl-chalcone derivative using this compound as the starting material via a Claisen-Schmidt condensation reaction.

Protocol 1: Synthesis of (E)-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a hydroxyl-substituted pyrazolyl-chalcone, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Round-bottom flask

  • Reflux condenser

  • Beakers

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in 20 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, add a 20% aqueous solution of sodium hydroxide (2 mL) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 5-6. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold deionized water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + 4-Hydroxybenzaldehyde dissolve Dissolve in Ethanol start->dissolve add_base Add aq. NaOH dissolve->add_base react Stir at Room Temp (4-6h) add_base->react pour Pour into Ice Water react->pour acidify Acidify with HCl pour->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterization (MP, NMR, IR, MS) recrystallize->characterize end Pure Pyrazolyl-Chalcone characterize->end

Caption: Workflow for the synthesis of a pyrazolyl-chalcone derivative.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Growth Factor) EGF->EGFR Binds Inhibitor Pyrazolyl-Chalcone Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrazolyl-chalcones.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The precise characterization of these derivatives is paramount for drug discovery and development, ensuring structural integrity, purity, and batch-to-batch consistency. These application notes provide a detailed overview of the key analytical techniques employed for the comprehensive characterization of pyrazole derivatives, complete with experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of pyrazole derivatives, providing detailed information about the molecular framework, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are routinely used.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ)

The following table summarizes typical chemical shift ranges for protons and carbons in substituted pyrazole rings. Actual shifts can vary based on the solvent and the electronic effects of the substituents.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
N-H 10.0 - 14.0-Broad singlet, exchangeable with D₂O.
H-3 7.5 - 8.5135 - 155Generally downfield due to the influence of two nitrogen atoms.
H-4 6.0 - 7.0100 - 115Typically the most upfield proton on the pyrazole ring.
H-5 7.0 - 8.0125 - 145Chemical shift is influenced by the substituent at N-1.
Substituents VariableVariableShifts depend on the nature and position of the substituent.

Table 1. Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of a pyrazole derivative for structural confirmation.

Materials:

  • Pyrazole derivative sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Vial and pipette

Procedure:

  • Sample Preparation:

    • Accurately weigh the pyrazole derivative and transfer it to a clean, dry vial.[1][2][3][4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2][3][4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1][2]

    • If an internal standard is not already present in the solvent, add a small amount of TMS.

    • Using a pipette, transfer the solution to a clean NMR tube.[1][3]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

    • Acquire the ¹H spectrum.

    • If required, acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure of the pyrazole derivative.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Data Presentation: Common Fragmentation Patterns

The fragmentation of the pyrazole ring often involves the loss of neutral molecules like HCN and N₂. The following table summarizes some common fragments observed in the electron ionization mass spectra (EI-MS) of simple pyrazole derivatives.

Fragment Ion m/z Proposed Loss
[M - H]⁺ M - 1Loss of a hydrogen radical
[M - N₂]⁺ M - 28Loss of a nitrogen molecule
[M - HCN]⁺˙ M - 27Loss of a hydrogen cyanide molecule
[M - H - N₂]⁺ M - 29Loss of a hydrogen radical and a nitrogen molecule
[M - H - HCN]⁺ M - 28Loss of a hydrogen radical and a hydrogen cyanide molecule

Table 2. Common Mass Spectral Fragments of the Pyrazole Ring.

Experimental Protocol: LC-MS Analysis

Objective: To determine the molecular weight and obtain fragmentation data for a pyrazole derivative using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Pyrazole derivative sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for enhancing ionization)

  • Vials for autosampler

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the filtered sample to an autosampler vial.

  • LC-MS System Configuration:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Gradient: A suitable gradient from low to high organic phase to ensure elution of the compound.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Positive mode is often suitable for nitrogen-containing heterocycles like pyrazoles.[5]

      • Scan Range: A wide mass range (e.g., m/z 50-1000) to detect the molecular ion and fragments.

      • For fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the pyrazole derivative.

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Use the accurate mass data to propose the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pyrazole derivatives and for quantitative analysis. Reversed-phase HPLC is the most common mode used.

Data Presentation: HPLC Conditions for Pyrazole Derivatives

The retention of pyrazole derivatives in reversed-phase HPLC is influenced by their polarity and the chromatographic conditions.

Compound Column Mobile Phase Flow Rate (mL/min) Retention Time (min)
PyrazoleNewcrom R1MeCN:Water:H₃PO₄1.0~3
Pyrazoline DerivativeEclipse XDB C18 (150x4.6mm, 5µm)0.1% TFA in Water:Methanol (20:80)1.0~5
3-MethylpyrazoleC18MeCN:Water with 0.1% Formic Acid1.0Variable with gradient
Pyrazole FungicidesC18Acetonitrile/Water gradient0.82-3

Table 3. Exemplary HPLC Conditions for the Analysis of Pyrazole Derivatives.[6]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a pyrazole derivative sample by HPLC with UV detection.

Materials:

  • Pyrazole derivative sample

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Buffers or additives (e.g., trifluoroacetic acid, formic acid, phosphate buffer)

  • HPLC vials

Procedure:

  • Method Development (Initial Screening):

    • Select a suitable reversed-phase column, typically a C18 or C8.

    • Prepare mobile phases, for example, Mobile Phase A: 0.1% TFA in water and Mobile Phase B: 0.1% TFA in acetonitrile.

    • Start with a generic gradient, for instance, 5% to 95% B over 20 minutes.

    • Set the UV detector to a wavelength where the pyrazole derivative has strong absorbance (often determined by UV-Vis spectroscopy, typically around 210-280 nm).

    • Inject a sample solution (e.g., 0.1 mg/mL) and run the gradient.

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, or flow rate to achieve good resolution between the main peak and any impurities.

    • If peak shape is poor, consider changing the pH of the mobile phase (if the analyte is ionizable) or using a different organic modifier (e.g., methanol instead of acetonitrile).

  • Sample Analysis:

    • Prepare the sample solution accurately at a known concentration in the mobile phase.

    • Inject the sample onto the equilibrated HPLC system running the optimized method.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate all the peaks in the chromatogram.

    • Calculate the purity of the pyrazole derivative by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For pyrazole derivatives, it can confirm the presence of N-H, C=N, C=C, and other characteristic bonds.

Data Presentation: Characteristic FT-IR Absorption Bands
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
N-H Stretching3100 - 3500 (broad)
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 3000
C=N Stretching1580 - 1650
C=C (aromatic) Stretching1400 - 1600
C-N Stretching1250 - 1350

Table 4. Characteristic FT-IR Absorption Bands for Pyrazole Derivatives.

Experimental Protocol: FT-IR Analysis (ATR)

Objective: To obtain the FT-IR spectrum of a solid pyrazole derivative using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • Pyrazole derivative sample (solid or powder)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7][8]

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[7][8]

  • Sample Measurement:

    • Place a small amount of the solid pyrazole derivative sample onto the center of the ATR crystal.[8]

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.[8]

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Label the major absorption bands in the spectrum.

    • Correlate the observed absorption bands with the functional groups expected for the pyrazole derivative's structure.

  • Cleaning:

    • Raise the press arm and remove the sample from the crystal.

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipe to prevent cross-contamination.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique is contingent on the ability to grow high-quality single crystals of the pyrazole derivative.

Data Presentation: Crystallographic Data

Crystallographic data for pyrazole derivatives are typically reported in a standardized format.

Parameter Example Value (for a hypothetical derivative)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 105.45
γ (°) 90
Volume (ų) 1056.7
Z 4

Table 5. Example Format for Reporting Crystallographic Data.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of a pyrazole derivative by single-crystal X-ray diffraction.

Materials:

  • High-quality single crystal of the pyrazole derivative (typically 0.1-0.3 mm in size)[3]

  • Cryo-loop

  • Goniometer head

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Mounting:

    • Select a suitable, defect-free single crystal under a microscope.

    • Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.

    • Attach the loop to a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and crystal symmetry, devise a data collection strategy to collect a complete and redundant dataset.[9][10]

    • Collect the full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[9][10]

  • Structure Solution and Refinement:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections (e.g., for absorption).

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.[11][12]

    • Validate the final structure using crystallographic software and check for consistency with other analytical data.

Mandatory Visualizations

Experimental Workflow for Pyrazole Derivative Characterization

G Experimental Workflow for Pyrazole Derivative Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Chromatographic Analysis cluster_structural Definitive Structure Elucidation Synthesis Pyrazole Derivative Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight Determination HPLC HPLC Analysis Purification->HPLC Purity Assessment FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Analysis Xray Single-Crystal X-ray Diffraction Purification->Xray If single crystals available NMR->Xray MS->NMR

Caption: Workflow for pyrazole characterization.

Signaling Pathway Inhibition by Pyrazole Derivatives (VEGFR-2 Example)

G VEGFR-2 Signaling Pathway Inhibition by Pyrazole Derivatives cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 pathway inhibition by pyrazoles.

Signaling Pathway Inhibition by Pyrazole Derivatives (CDK2 Example)

G CDK2 Signaling Pathway Inhibition by Pyrazole Derivatives cluster_downstream Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates pRb pRb CDK2->pRb Phosphorylates Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->CDK2 Inhibits E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: CDK2 pathway inhibition by pyrazoles.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a range of in vitro assays to evaluate the biological activities of pyrazole compounds. The protocols are intended as a starting point and may require optimization based on the specific pyrazole derivative and the biological system under investigation.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[4]

Experimental Protocol: MTT Assay [3][4][5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in DMSO (e.g., 10-50 mM). Create serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).[3] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the pyrazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Pyrazole Derivatives (MTT Assay)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
7a HepG26.1 ± 1.9[7]
7b HepG27.9 ± 1.9[7]
Doxorubicin HepG224.7 ± 3.2[7]
Compound 25 HT293.17[8]
Compound 25 A5496.77[8]
Compound 43 MCF-70.25[8]
Doxorubicin MCF-70.95[8]
Compound 5b K5620.021[9]
Compound 5b A5490.69[9]
ABT-751 K562>10[9]
Kinase Inhibition Assays

Many pyrazole compounds exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[1][8][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay [11][12]

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solution in the appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrazole compound in DMSO.

  • Assay Reaction: In a 96-well plate, add the kinase, the pyrazole compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
18h EGFR0.574[13]
Erlotinib EGFR0.105[13]
18h HER20.253[13]
Erlotinib HER20.085[13]
49 EGFR0.26[14]
49 HER-20.20[14]

Signaling Pathway: Pyrazole Compound Targeting Kinase Pathways in Cancer

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Downstream Kinases Downstream Kinases Signaling Proteins->Downstream Kinases Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Pyrazole Compound Pyrazole Compound Pyrazole Compound->Downstream Kinases Inhibition

Caption: Pyrazole compounds can inhibit downstream kinases, blocking cancer cell proliferation.

Antimicrobial Activity

Pyrazole derivatives have shown a broad spectrum of antimicrobial activity against various bacteria and fungi.[15][16]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[17][18][19]

Experimental Protocol: Agar Well Diffusion [17][18]

  • Media Preparation: Prepare Mueller Hinton Agar plates for bacteria and Sabouraud Dextrose Agar plates for fungi.

  • Inoculation: Swab the surface of the agar plates with a standardized inoculum of the test microorganism.

  • Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 27°C for 48 hours for fungi.[18]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Experimental Protocol: Broth Microdilution for MIC [20]

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
21a Aspergillus niger352.9-7.8[15]
21a Staphylococcus aureus2262.5-125[15]
21c Candida albicans25-[15]
Chloramphenicol Staphylococcus aureus--[15]
Clotrimazole Aspergillus niger--[15]
5c Klebsiella pneumoniae-6.25[20]
24 Staphylococcus aureus-16[16]
4 Streptococcus epidermidis-0.25[21]

Experimental Workflow: Antimicrobial Screening

Start Start Agar Well Diffusion Agar Well Diffusion Start->Agar Well Diffusion Measure Zone of Inhibition Measure Zone of Inhibition Agar Well Diffusion->Measure Zone of Inhibition Active Compounds Active Compounds Measure Zone of Inhibition->Active Compounds MIC Determination MIC Determination Active Compounds->MIC Determination Yes End End Active Compounds->End No MIC Determination->End

Caption: A typical workflow for screening the antimicrobial activity of pyrazole compounds.

Anti-inflammatory Activity

Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22][23]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[24][25][26]

Experimental Protocol: COX Inhibition Assay (Fluorometric) [24]

  • Reagent Preparation: Prepare purified COX-1 and COX-2 enzymes, a fluorogenic probe, and arachidonic acid substrate in an appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrazole compound in DMSO.

  • Assay Reaction: In a 96-well opaque microplate, add the assay buffer, cofactor, and fluorogenic probe. Add the diluted pyrazole compound. Include a DMSO control and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

  • Enzyme Addition and Incubation: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value.

Data Presentation: COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4.50.02225[22]
3-(trifluoromethyl)-5-arylpyrazole 4.50.02225[22]
8b >1000.316>316[26]
8g >1000.373>268[26]

Signaling Pathway: Anti-inflammatory Action of Pyrazole Compounds

Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Compound Pyrazole Compound Pyrazole Compound->COX-2 Enzyme Inhibition

Caption: Pyrazole compounds can inhibit the COX-2 enzyme to reduce inflammation.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of pyrazole derivative libraries, a chemical scaffold of significant interest in modern drug discovery. Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] These activities include anti-inflammatory, antimicrobial, analgesic, and notably, anticancer effects.[1][3][4][5] The pyrazole scaffold is a key component in several FDA-approved drugs, underscoring its therapeutic potential.[1][6] High-throughput screening provides an efficient platform for rapidly evaluating large libraries of these analogs to identify potent and selective lead compounds for further development.[1][7]

Overview of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus is a versatile scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities.[6][7] These activities often stem from the ability of pyrazole derivatives to act as inhibitors of key cellular enzymes, such as protein kinases, or to modulate other critical biological pathways.[7] The metabolic stability of pyrazole derivatives is a significant factor contributing to their prevalence in newly approved drugs.[6]

Key therapeutic areas for pyrazole derivatives include:

  • Oncology: Many pyrazole derivatives have been identified as potent kinase inhibitors targeting signaling pathways implicated in cancer, such as the MAP signaling pathway.[6] They have shown cytotoxic effects against various cancer cell lines.[3][8]

  • Inflammation: Certain pyrazole derivatives are potent inhibitors of enzymes like COX-2, playing a role in treating inflammatory diseases.[6]

  • Infectious Diseases: Pyrazole derivatives have demonstrated antibacterial and antifungal properties.[6][9]

  • Neurodegenerative Diseases: Research has explored the potential of pyrazolone derivatives in targeting pathological hallmarks of neurodegenerative diseases like ALS.[10]

Data Presentation: Efficacy of Pyrazole Derivatives

The following tables summarize quantitative data from various screening assays, showcasing the potency and efficacy of representative pyrazole derivatives against different biological targets and cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines

Compound IDCell LineIC50 / GI50 (µM)Target/PathwayReference
Compound 43 MCF-7 (Breast Cancer)0.25PI3 Kinase[3]
Compound 33 HCT116, MCF7, HepG2, A549< 23.7CDK2[3]
Compound 34 HCT116, MCF7, HepG2, A549< 23.7CDK2[3]
Compound 11 MCF7, A549, Colo205, A27800.01 - 0.65Tubulin[8]
Compound 22 MCF7, A549, HeLa, PC32.82 - 6.28EGFR[8]
Compound 23 MCF7, A549, HeLa, PC32.82 - 6.28EGFR[8]
Compound 41 MCF-7, HepG21.937, 3.695 µg/mL-[8]
Compound 42 HCT1162.914 µg/mL-[8]
Compound 6 Various Cancer Cell Lines0.06 - 0.25 nMTubulin[8]
Compound 5b K562, A5490.021, 0.69Tubulin Polymerization[9]
Pyrazolone Cpd. 4 HCT-116, HepG-2, MCF-77.67, 5.85, 6.97YAP/TEAD (Hippo Signaling)[10]
Doxorubicin (Ref.) MCF-70.95-[3]
Etoposide (Ref.) ---[8]
Sorafenib (Ref.) HCT-116, HepG-2, MCF-75.47, 9.18, 7.26Multiple Kinase Inhibitor[10]

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)Reference
Compound 6b COX-1 Inhibition>100>400[10]
COX-2 Inhibition0.25[10]
Compound 9b COX-1 Inhibition--[10]

Table 3: Antibacterial Activity of Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Hydrazone derivative 45 Acinetobacter baumannii, MRSA, VRE1.56[6]
Compound 3c MDR Staphylococcus32 - 64[11]
Compound 4b MDR Staphylococcus32 - 64[11]
Compound 4a Mycobacterium tuberculosisModerate Activity[11]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are general guidelines and can be adapted for specific targets and compound libraries.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is widely used for its high sensitivity and homogeneous format, making it ideal for HTS of kinase inhibitors.[7]

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.[7] Inhibition of the kinase results in a decrease in the HTRF signal.

Materials and Reagents:

  • 1X Enzymatic Buffer

  • Target Kinase Solution

  • Biotinylated Substrate

  • ATP Solution

  • Detection Reagents: Streptavidin-XL665 and Europium cryptate-labeled anti-phospho-specific antibody

  • Test Pyrazole Derivatives (dissolved in DMSO)

  • 384-well assay plates

Procedure (384-well plate format):

  • Compound Addition: Add 2 µL of the pyrazole derivative solution or control (DMSO) to the assay wells.[7]

  • Kinase Addition: Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[7]

  • Substrate Addition: Add 2 µL of the substrate solution.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of the ATP solution. Seal the plate and incubate at room temperature for 60 minutes (incubation time may vary based on kinase activity).[7]

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the premixed detection reagents. Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[7]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[7]

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[7]

Biochemical Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction and is applicable to any ADP-generating enzyme.[7]

Principle: The amount of ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Materials and Reagents:

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Target Kinase

  • Substrate

  • ATP

  • Test Pyrazole Derivatives (dissolved in DMSO)

  • 384-well assay plates

Procedure (384-well plate format):

  • Compound Addition: Add 2.5 µL of the pyrazole derivative or control in the appropriate buffer to the assay wells.[7]

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The total reaction volume is typically 5 µL. Incubate for the desired period at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition based on the luminescence signal relative to controls and determine the IC50 values.

Cell-Based Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of living cells.[1]

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO, isopropanol with HCl)

  • Test Pyrazole Derivatives (dissolved in DMSO)

  • 96-well flat-bottom sterile culture plates

Procedure (96-well plate format):

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Compound Addition: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations: Signaling Pathways and Workflows

Diagrams illustrating key signaling pathways targeted by pyrazole derivatives and a general experimental workflow for HTS are provided below.

G BRAF/MEK/ERK (MAPK) Signaling Pathway cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Pyrazole Pyrazole Derivative (e.g., Encorafenib) Pyrazole->BRAF Inhibition

Caption: BRAF/MEK/ERK signaling pathway and inhibition by pyrazole derivatives.

G JAK/STAT Signaling Pathway cluster_0 Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK Janus Kinase (JAK) CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates Pyrazole Pyrazole Derivative (e.g., Baricitinib) Pyrazole->JAK Inhibition

Caption: JAK/STAT signaling pathway and inhibition by pyrazole derivatives.

G High-Throughput Screening Workflow cluster_0 Library Pyrazole Derivative Library PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification HitIdentification->Library Inactives DoseResponse Dose-Response Confirmation (IC50) HitIdentification->DoseResponse Actives ValidatedHits Validated Hits DoseResponse->ValidatedHits SecondaryAssays Secondary Assays (e.g., Selectivity, MoA) ValidatedHits->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

Caption: General workflow for high-throughput screening of a pyrazole library.

References

Application Notes and Protocols: 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone in agrochemical research. The pyrazole scaffold is a well-established pharmacophore in the development of herbicides, fungicides, and insecticides.[1][2][3][4] This document outlines detailed protocols for the synthesis and bio-evaluation of the title compound and discusses its potential mechanisms of action based on the known activities of structurally related pyrazole derivatives.

Introduction to Pyrazole-Based Agrochemicals

Pyrazole derivatives are a cornerstone of modern agrochemical discovery, with numerous commercial products used for crop protection.[1][2] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. These compounds often target essential enzymes or receptors in pests and weeds, providing effective control.[1][5]

Key applications of pyrazole derivatives in agrochemicals include:

  • Herbicides: Many pyrazole-based herbicides act by inhibiting critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[1][2][5]

  • Fungicides: A significant class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.[1]

  • Insecticides: Pyrazole insecticides often target the nervous system of insects, for instance, by acting as antagonists of the GABA-gated chloride channel.[1][6]

Synthesis Protocol for this compound

The synthesis of this compound can be achieved through a classical Knorr-type pyrazole synthesis followed by acylation. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis

Materials:

  • Pentane-2,4-dione (Acetylacetone)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Acetyl chloride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole:

    • In a round-bottom flask, dissolve pentane-2,4-dione (1.0 equivalent) in ethanol.

    • Add phenylhydrazine (1.0 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

    • Reflux the mixture for 4-5 hours.[7]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol.

  • Synthesis of this compound:

    • Dissolve the synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equivalent) in pyridine in a flask and cool the mixture to 0-5 °C in an ice bath.[7]

    • Slowly add acetyl chloride (1.0 equivalent) dropwise, maintaining the temperature below 10 °C with constant stirring.[7]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[7]

    • Pour the reaction mixture into crushed ice and treat with cold 2N HCl.[7]

    • The resulting precipitate is the crude product.

    • Filter the solid, wash with water, and dry.

    • For purification, dissolve the crude product in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.[1]

    • Concentrate the solution and purify the final product by column chromatography.[1]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acylation Pentane-2,4-dione Pentane-2,4-dione Condensation Condensation Pentane-2,4-dione->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation 3,5-dimethyl-1-phenyl-1H-pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Acylation Acylation 3,5-dimethyl-1-phenyl-1H-pyrazole->Acylation Condensation->3,5-dimethyl-1-phenyl-1H-pyrazole Acetyl_chloride Acetyl chloride Acetyl_chloride->Acylation Target_Compound 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Acylation->Target_Compound

Caption: Synthetic workflow for this compound.

Agrochemical Screening Protocols

The following are detailed protocols for evaluating the herbicidal, fungicidal, and insecticidal activities of this compound.

Herbicidal Activity Evaluation

This protocol is designed to assess the pre- and post-emergence herbicidal activity of the test compound.

Materials:

  • Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis, Amaranthus retroflexus).[8][9]

  • Pots with a suitable soil mixture.

  • The test compound, this compound.

  • A suitable solvent (e.g., acetone or DMSO) and surfactant.

  • A commercial herbicide as a positive control.

  • Solvent and surfactant solution as a negative control.

Experimental Protocol:

  • Preparation of Test Solutions:

    • Dissolve the test compound in a minimal amount of solvent and then dilute with water containing a surfactant to achieve the desired concentrations (e.g., 150 g active ingredient/hectare).[8][9]

  • Pre-emergence Application:

    • Sow the seeds of the selected weed species in pots.

    • Apply the test solution evenly to the soil surface.

    • Place the pots in a greenhouse under controlled conditions (e.g., 25-30 °C, appropriate light and humidity).[2]

    • Observe the germination and growth of the weeds over a period of 2-3 weeks.

  • Post-emergence Application:

    • Sow the seeds and allow the weeds to grow to the 2-4 leaf stage.

    • Spray the test solution evenly over the foliage of the weeds.[9]

    • Return the pots to the greenhouse.

    • Assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) after a set period (e.g., 14 days).[2]

  • Data Analysis:

    • Visually assess the percentage of inhibition or damage compared to the negative control.

    • Calculate the fresh weight of the aerial parts of the plants and compare it with the control to determine the percentage of growth inhibition.

G Start Start Prepare Test Solutions Prepare Test Solutions Start->Prepare Test Solutions Pre-emergence Assay Pre-emergence Assay Prepare Test Solutions->Pre-emergence Assay Post-emergence Assay Post-emergence Assay Prepare Test Solutions->Post-emergence Assay Sow Seeds Sow Seeds Pre-emergence Assay->Sow Seeds Post-emergence Assay->Sow Seeds Apply Compound to Soil Apply Compound to Soil Sow Seeds->Apply Compound to Soil Grow Weeds to 2-4 Leaf Stage Grow Weeds to 2-4 Leaf Stage Sow Seeds->Grow Weeds to 2-4 Leaf Stage Incubate in Greenhouse Incubate in Greenhouse Apply Compound to Soil->Incubate in Greenhouse Assess Germination & Growth Assess Germination & Growth Incubate in Greenhouse->Assess Germination & Growth Assess Herbicidal Damage Assess Herbicidal Damage Incubate in Greenhouse->Assess Herbicidal Damage Data Analysis Data Analysis Assess Germination & Growth->Data Analysis Spray Compound on Foliage Spray Compound on Foliage Grow Weeds to 2-4 Leaf Stage->Spray Compound on Foliage Spray Compound on Foliage->Incubate in Greenhouse Assess Herbicidal Damage->Data Analysis

Caption: Experimental workflow for herbicidal activity screening.

Fungicidal Activity Evaluation (In Vitro)

This protocol uses the mycelial growth rate method to determine the in vitro fungicidal activity of the test compound.[10]

Materials:

  • Cultures of various pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Valsa mali).[11]

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes.

  • The test compound.

  • A suitable solvent (e.g., DMSO).

  • A commercial fungicide as a positive control.

  • Solvent-treated PDA as a negative control.

Experimental Protocol:

  • Preparation of Media:

    • Prepare PDA medium and sterilize it.

    • While the PDA is still molten, add the test compound (dissolved in a small amount of solvent) to achieve the desired final concentration (e.g., 50 µg/mL).[10]

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the negative control plates has almost reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the mycelial growth of the control and T is the average diameter of the mycelial growth of the treated sample.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations.

Insecticidal Activity Evaluation

This protocol outlines a method for assessing the insecticidal activity of the test compound against common agricultural pests.

Materials:

  • Larvae of target insect species (e.g., Spodoptera littoralis, Plutella xylostella).[12][13]

  • Artificial diet or host plant leaves.

  • The test compound.

  • A suitable solvent and emulsifier.

  • A commercial insecticide as a positive control.

  • Solvent and emulsifier solution as a negative control.

Experimental Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound and then a series of dilutions to determine the LC₅₀ (lethal concentration for 50% of the population).

  • Bioassay (Leaf-dip method):

    • Excise fresh host plant leaves and dip them into the test solutions for a few seconds.

    • Allow the leaves to air dry.

    • Place the treated leaves into Petri dishes or other suitable containers.

    • Introduce a known number of insect larvae (e.g., 10-20) into each container.

  • Incubation:

    • Maintain the containers under controlled environmental conditions (e.g., temperature, humidity, light cycle).

  • Data Collection and Analysis:

    • Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).

    • Calculate the mortality rate for each concentration.

    • Determine the LC₅₀ value using probit analysis or a similar statistical method.

Potential Mechanisms of Action

While the specific mechanism of action for this compound requires experimental validation, the known mechanisms of other pyrazole-based agrochemicals provide likely targets.

  • Herbicidal Action: A probable mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, leading to the bleaching of new plant tissues and eventual death.

  • Fungicidal Action: The compound may act as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain.[1] This would disrupt ATP production, leading to the inhibition of fungal spore germination and mycelial growth.

  • Insecticidal Action: A likely target is the insect's central nervous system, specifically by blocking GABA-gated chloride channels.[6] This would lead to hyperexcitation and eventual paralysis and death of the insect.

G cluster_0 Potential Herbicidal Mechanism cluster_1 Potential Fungicidal Mechanism cluster_2 Potential Insecticidal Mechanism Pyrazole_Herbicide 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone HPPD HPPD Enzyme Pyrazole_Herbicide->HPPD Inhibition Plastoquinone_Biosynthesis Plastoquinone Biosynthesis HPPD->Plastoquinone_Biosynthesis Blocks Bleaching Bleaching & Plant Death Plastoquinone_Biosynthesis->Bleaching Pyrazole_Fungicide 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone SDH Succinate Dehydrogenase (Complex II) Pyrazole_Fungicide->SDH Inhibition Mitochondrial_ETC Mitochondrial Electron Transport Chain SDH->Mitochondrial_ETC ATP_Production ATP Production Mitochondrial_ETC->ATP_Production Blocks Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Pyrazole_Insecticide 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone GABA_Receptor GABA-gated Chloride Channel Pyrazole_Insecticide->GABA_Receptor Antagonism Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Blocks CNS_Disruption CNS Disruption & Hyperexcitation Chloride_Influx->CNS_Disruption Insect_Death Insect Paralysis & Death CNS_Disruption->Insect_Death

Caption: Potential mechanisms of action for this compound.

Quantitative Data for Structurally Related Pyrazole Derivatives

Table 1: Herbicidal Activity of Representative Pyrazole Derivatives

Compound IDWeed SpeciesApplication Rate (g ai/ha)Inhibition (%)Reference
Compound 26 Digitaria sanguinalis150>80[2]
Setaria viridis150>80[2]
Compound 16 Various broadleaf and gramineous weeds150>90[2]
Compound 6l Monocotyledon and dicotyledon plants150"Excellent"[14]
Compound 6ba Digitaria sanguinalis150~80[9][15]
Setaria viridis150>80[9][15]

Table 2: Fungicidal Activity of Representative Pyrazole Derivatives

Compound IDFungal SpeciesConcentration (µg/mL)Inhibition (%)EC₅₀ (µg/mL)Reference
Compound 26 Botrytis cinerea--2.432[11]
Rhizoctonia solani--2.182[11]
Valsa mali--1.787[11]
Compounds 10d, 10e Gaeumannomyces graminis var. tritici16.7100, 94.0-[10]
Compound 1v Fusarium graminearum--0.0530 µM[16]

Table 3: Insecticidal Activity of Representative Pyrazole Derivatives

Compound IDInsect SpeciesLC₅₀ (mg/L)Reference
Compound 2 Spodoptera littoralis (2nd instar larvae)0.553[12]
Spodoptera littoralis (4th instar larvae)1.28[12]
Compound 7g Plutella xylostella5.32[13]
Spodoptera exigua6.75[13]
Spodoptera frugiperda7.64[13]
Compound 3f Termites0.001 µg/mL[17]

Conclusion

This compound represents a promising scaffold for the development of novel agrochemicals. The provided protocols offer a framework for its synthesis and comprehensive biological evaluation. Based on the activities of related pyrazole derivatives, this compound is worthy of investigation for its potential herbicidal, fungicidal, and insecticidal properties. Further research should focus on optimizing the synthesis, conducting detailed structure-activity relationship (SAR) studies, and elucidating its precise mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Knorr Pyrazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common side reactions and challenges encountered during the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[1] The regioselectivity is influenced by steric and electronic factors of the substituents, as well as the reaction conditions.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve the formation of a single regioisomer compared to conventional solvents like ethanol.

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the product ratio. Experiment with running the reaction at different temperatures to favor the formation of the desired isomer.

  • pH Adjustment: The pH of the reaction medium can influence the reaction pathway. Under acidic conditions, the reaction may proceed differently than under neutral or basic conditions, potentially leading to a different major regioisomer.

Q2: The yield of my Knorr pyrazole synthesis is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the high purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to unwanted side reactions and lower the yield of the desired pyrazole.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials.[2]

  • Temperature and Reaction Time: While many Knorr syntheses are exothermic and proceed quickly, some less reactive substrates may require heating.[3] Consider increasing the reaction temperature or prolonging the reaction time to drive the reaction to completion. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1]

  • Catalyst Choice: The Knorr synthesis is typically acid-catalyzed.[4] Ensure that an appropriate amount of a suitable acid catalyst, such as glacial acetic acid, is used.[5] For some substrates, a different acid catalyst or even a base catalyst might be more effective.

Q3: My reaction mixture has turned a deep yellow or red color. What is the cause and how can I obtain a clean product?

A3: The development of a "sinful yellow/red" color is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material itself.[6]

Troubleshooting Steps:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and result in a cleaner reaction profile.[3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[3]

  • Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification by recrystallization or column chromatography.[7]

Q4: My reaction seems to have stalled, and I suspect the formation of a stable intermediate. What could it be and how do I proceed?

A4: In some cases, the reaction can form a stable hydroxylpyrazolidine intermediate that does not readily dehydrate to the final pyrazole product.[8] HPLC-MS analysis of the reaction mixture can help identify the presence of such intermediates.[8]

Troubleshooting Steps:

  • Increase Temperature: Heating the reaction mixture to a higher temperature can often provide the necessary energy to promote the dehydration of the hydroxylpyrazolidine intermediate.

  • Add a Dehydrating Agent: The addition of a dehydrating agent may facilitate the elimination of water and the formation of the final pyrazole.

  • Adjust pH: The rate of dehydration can be pH-dependent. A slight increase in the acidity of the reaction mixture might catalyze the dehydration step.

Q5: I have identified an unexpected side product with a higher mass than my expected product. What could this be?

A5: An unexpected side product with a higher mass could be a di-addition product, where two molecules of the hydrazine have reacted with one molecule of the 1,3-dicarbonyl compound.[8] This has been observed in some Knorr pyrazole syntheses.[8]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the 1,3-dicarbonyl compound may help to minimize the formation of the di-addition product.

  • Reaction Conditions: The formation of this side product may be favored under certain reaction conditions. Experiment with different solvents, temperatures, and reaction times to disfavor its formation.

  • Purification: The di-addition product can typically be separated from the desired pyrazole product by column chromatography.

Data Presentation: Quantitative Analysis of Reaction Parameters

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine. The two possible regioisomers are denoted as A (N-methyl adjacent to the less sterically hindered carbonyl) and B (N-methyl adjacent to the more sterically hindered carbonyl).

1,3-Diketone Substituents (R1, R2)HydrazineSolventTemperature (°C)Ratio (A:B)Total Yield (%)
CF3, CH3MethylhydrazineEthanol2560:4085
CF3, CH3MethylhydrazineTFE2585:1590
CF3, CH3MethylhydrazineHFIP2595:592
Ph, CH3MethylhydrazineEthanolReflux70:3080
Ph, CH3MethylhydrazineTFEReflux90:1088

Data is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Troubleshooting Guide for Low Yield in Knorr Pyrazole Synthesis
SymptomPotential CauseRecommended Action
Starting material remains after prolonged reaction timeInsufficient reactivityIncrease reaction temperature, consider microwave irradiation, check catalyst activity.[2]
Multiple spots on TLC, with one major productFormation of side productsOptimize reaction conditions (solvent, temperature, pH) to minimize side reactions.[2]
Product precipitates but yield is low after purificationLoss during workup/purificationOptimize purification method (e.g., recrystallization solvent, column chromatography conditions).
Reaction is sluggish from the startPoor quality of starting materialsEnsure the purity of 1,3-dicarbonyl and hydrazine starting materials.[6]
Initial reaction is fast but does not go to completionFormation of a stable intermediateHeat the reaction mixture or add a dehydrating agent to promote conversion to the final product.[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[5]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Ethanol or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or glacial acetic acid.

  • Add the hydrazine derivative to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and stir for 1-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Minimizing Regioisomer Formation with a Fluorinated Alcohol

This protocol utilizes a fluorinated alcohol to enhance the regioselectivity of the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography to isolate the major regioisomer.

Mandatory Visualization

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dicarbonyl 1,3-Dicarbonyl Hydrazone_A Hydrazone Intermediate A Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B Dicarbonyl->Hydrazone_B Attack at C2 Hydrazine Substituted Hydrazine Hydrazine->Hydrazone_A Hydrazine->Hydrazone_B Cyclic_Int_A Cyclic Intermediate A Hydrazone_A->Cyclic_Int_A Cyclization Cyclic_Int_B Cyclic Intermediate B Hydrazone_B->Cyclic_Int_B Cyclization Pyrazole_A Pyrazole Regioisomer A Cyclic_Int_A->Pyrazole_A Dehydration Pyrazole_B Pyrazole Regioisomer B Cyclic_Int_B->Pyrazole_B Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Yield Start Low Yield in Knorr Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Starting Materials Check_Purity->Impure Monitor_Reaction Monitor Reaction (TLC/LC-MS) Incomplete Incomplete Reaction Monitor_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions Check_Workup Review Purification Procedure Losses Losses During Purification Check_Workup->Losses Impure->Monitor_Reaction No Source_New Source High-Purity Reagents Impure->Source_New Yes Side_Reactions Side Reactions Occurring Incomplete->Side_Reactions No Increase_Time_Temp Increase Time/ Temperature Incomplete->Increase_Time_Temp Yes Side_Reactions->Check_Workup No Change_Solvent_Catalyst Change Solvent/ Catalyst Side_Reactions->Change_Solvent_Catalyst Yes Optimize_Purification Optimize Purification Method Losses->Optimize_Purification Yes

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone 1 eq Di_Adduct_Int Di-addition Intermediate Hydrazone->Di_Adduct_Int + 1 eq Hydrazine Pyrazole Desired Pyrazole Hydrazone->Pyrazole Cyclization & Dehydration Di_Adduct Di-addition Side Product Di_Adduct_Int->Di_Adduct

Caption: Competing pathways leading to pyrazole and di-addition product.

References

Technical Support Center: Synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

The two main methods for synthesizing this compound are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation of 3,5-dimethyl-1-phenyl-1H-pyrazole. Both methods introduce an acetyl group onto the pyrazole ring, typically at the C4 position.[1][2]

Q2: Which synthetic route generally provides a higher yield?

The yield can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction. The Vilsmeier-Haack reaction is often a mild and efficient method for the formylation and acylation of electron-rich heterocyclic compounds like pyrazoles.[1][3] However, Friedel-Crafts acylation can also be effective, though it may require stronger Lewis acid catalysts which can sometimes lead to side reactions with heterocyclic substrates.[4]

Q3: What is the Vilsmeier-Haack reagent and how is it prepared?

The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] For the synthesis of the target ketone, N,N-dimethylacetamide (DMA) would be used to generate the acetylating agent.

Q4: What are common solvents used for these reactions?

For the Vilsmeier-Haack reaction, the amide reagent (e.g., DMF or DMA) can often serve as the solvent, or an inert solvent like dichloromethane (DCM) can be used.[5] Friedel-Crafts acylations are typically carried out in non-polar, aprotic solvents such as carbon disulfide (CS₂), nitrobenzene, or halogenated hydrocarbons like DCM.[6]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Solution
Inactive Vilsmeier-Haack Reagent The Vilsmeier-Haack reagent is moisture-sensitive. Ensure that the amide (DMF/DMA) and phosphorus oxychloride (POCl₃) are fresh and anhydrous. POCl₃ should be freshly distilled if it has been stored for a long time.[7]
Poor Quality Starting Material Verify the purity of the 3,5-dimethyl-1-phenyl-1H-pyrazole starting material by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.
Inappropriate Reaction Temperature The formation of the Vilsmeier-Haack reagent is typically done at low temperatures (0-5 °C).[8] The subsequent reaction with the pyrazole may require heating. Optimize the temperature profile of your reaction. For Friedel-Crafts reactions, the temperature can be critical and may need to be carefully controlled.
Insufficient Catalyst in Friedel-Crafts Acylation Ensure that a sufficient molar equivalent of the Lewis acid catalyst (e.g., AlCl₃) is used. The catalyst can be deactivated by moisture or complexation with the product. However, using a large excess can lead to side reactions.[4]
Ineffective Quenching and Work-up The reaction mixture from a Vilsmeier-Haack reaction is typically quenched by pouring it into crushed ice or a cold base solution to hydrolyze the intermediate iminium salt.[7] Ensure proper and careful work-up to isolate the product.
Issue 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions

CauseRecommended Solution
Lack of Regioselectivity While acylation is expected at the C4 position of the pyrazole ring, side reactions can occur. Using milder reaction conditions may improve regioselectivity. In Friedel-Crafts reactions, the choice of Lewis acid can influence the outcome.
Di-acylation Under harsh conditions or with a large excess of the acylating agent, di-acylation may occur. Use stoichiometric amounts of the acylating agent and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
Decomposition of Starting Material or Product Pyrazole rings can be sensitive to strong acids and high temperatures. If using a strong Lewis acid like AlCl₃, consider using a milder one such as TiCl₄ or SnCl₄.[4] Also, avoid prolonged heating.
Hydrolysis of the Product during Work-up Ensure that the pH of the aqueous work-up is controlled to prevent any unwanted side reactions of the final product.

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the Vilsmeier-Haack acylation of pyrazoles.[1][5][7]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylacetamide (DMA) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMA, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in an appropriate solvent (e.g., DMA or DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This protocol is based on general principles of Friedel-Crafts acylation applied to heterocyclic compounds.[2][4]

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 to 2.5 equivalents) in a dry, inert solvent (e.g., carbon disulfide or dichloromethane).

  • Acylium Ion Formation: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents) dropwise. Stir the mixture for 15-30 minutes at 0 °C.

  • Reaction with Pyrazole: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in the same dry solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to stir at room temperature or gently reflux for 1-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic fractions, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions and reported yields for acylation reactions of pyrazole derivatives. Note that direct yield comparisons for the specific target molecule under varied conditions are limited in the literature.

Reaction TypeAcylating AgentCatalyst / ReagentSolventTemperatureTime (h)Yield (%)Reference
Vilsmeier-HaackPOCl₃/DMF-DMFReflux169 (for formylation)[7]
Vilsmeier-HaackPOCl₃/DMF-Excess DMF120 °C255 (for formylation)[5]
Friedel-CraftsAcetyl ChlorideAlCl₃CS₂Reflux3Moderate (not specified)[6]
AcetylationAcetyl ChloridePyridinePyridine0 °C to RT1-2Not specified[8][9]

Visualizations

experimental_workflow cluster_vilsmeier Vilsmeier-Haack Pathway cluster_friedel Friedel-Crafts Pathway DMA DMA Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMA->Vilsmeier_Reagent 1. Form Reagent (0°C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate_V Iminium Intermediate Vilsmeier_Reagent->Intermediate_V 2. React with Pyrazole Pyrazole_V 3,5-Dimethyl-1-phenyl- 1H-pyrazole Pyrazole_V->Intermediate_V Product_V 1-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Intermediate_V->Product_V 3. Hydrolysis (Work-up) Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion Acetyl_Chloride->Acylium_Ion 1. Form Acylium Ion (0°C) AlCl3 AlCl3 AlCl3->Acylium_Ion Intermediate_F Sigma Complex Acylium_Ion->Intermediate_F 2. Electrophilic Attack Pyrazole_F 3,5-Dimethyl-1-phenyl- 1H-pyrazole Pyrazole_F->Intermediate_F Product_F 1-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Intermediate_F->Product_F 3. Deprotonation troubleshooting_yield Start Low or No Yield Q1 Which reaction? Start->Q1 VH_Path Vilsmeier-Haack Q1->VH_Path V-H FC_Path Friedel-Crafts Q1->FC_Path F-C Check_Reagents_VH Check freshness/purity of DMA and POCl3 VH_Path->Check_Reagents_VH Check_Temp_VH Optimize temperature for reagent formation and reaction VH_Path->Check_Temp_VH Check_Reagents_FC Check purity of AlCl3 and acetyl chloride FC_Path->Check_Reagents_FC Check_Temp_FC Carefully control reaction temperature FC_Path->Check_Temp_FC Check_Workup Ensure proper hydrolysis/ quenching and extraction Check_Reagents_VH->Check_Workup Check_Reagents_FC->Check_Workup Check_Temp_VH->Check_Workup Check_Temp_FC->Check_Workup

References

Technical Support Center: Purification of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a common intermediate in pharmaceutical and chemical research. The following sections detail protocols and solutions for common issues encountered during purification by column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the desired final purity.

Q2: How do I choose between column chromatography and recrystallization?

  • Column chromatography is ideal for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.

  • Recrystallization is a cost-effective method for removing small amounts of impurities from a relatively pure solid sample. It is most effective when the impurities have different solubility profiles from the desired compound in a given solvent.

Q3: What are some suitable solvents for the purification of this compound?

Based on the purification of structurally similar compounds, good solvent systems to start with are:

  • For column chromatography : A mixture of ethyl acetate and n-hexane (e.g., a 2:8 ratio) is a good starting point.

  • For recrystallization : Solvents like methanol, ethanol, or acetonitrile could be effective.[1] In some cases, water has been used for the recrystallization of related pyrazole compounds.[2]

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It helps in identifying the fractions containing the pure compound during column chromatography and in assessing the purity of the recrystallized product.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC Incorrect solvent system (eluent).- Adjust the polarity of the eluent. For better separation of polar compounds, increase the proportion of the more polar solvent (e.g., ethyl acetate). For less polar compounds, increase the proportion of the less polar solvent (e.g., n-hexane).- Try a different solvent system altogether (e.g., dichloromethane/methanol).
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent to wash the compound off the column.
Compound runs through the column too quickly The eluent is too polar.Decrease the polarity of the eluent to allow for better interaction with the stationary phase (silica gel).
Streaking of spots on TLC The sample is overloaded on the column or TLC plate.The compound is highly polar and interacting strongly with the silica gel.- Use a more dilute sample for loading.- Add a small amount of a polar solvent like acetic acid or triethylamine to the eluent to improve the spot shape.
Cracks in the silica gel bed Improper packing of the column.The column has run dry.- Ensure the column is packed uniformly without any air bubbles.- Always keep the silica gel bed covered with the eluent.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling The solution is too dilute.The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again.- Try a different solvent in which the compound has lower solubility at cold temperatures.- Add a seed crystal to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the solution's surface.
Oily precipitate forms instead of crystals The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling.The boiling point of the solvent is higher than the melting point of the solute.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is less soluble.- Choose a solvent with a lower boiling point.
Low recovery of the purified product Too much solvent was used.The crystals were filtered before crystallization was complete.The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure Inefficient removal of impurities.Co-crystallization of impurities with the product.- Ensure the impurities have a different solubility profile in the chosen solvent.- Perform a second recrystallization.

Quantitative Data Summary

The following table outlines the key quantitative data points that should be recorded during the purification of this compound.

Parameter Crude Product After Column Chromatography After Recrystallization
Appearance e.g., Yellowish solide.g., White solide.g., White crystalline solid
Weight (g) Record initial weightRecord weight of combined pure fractionsRecord final weight of dry crystals
Yield (%) 100% (starting material)Calculate based on initial weightCalculate based on initial weight
Melting Point (°C) Record melting rangeRecord melting rangeRecord melting range
Purity (by HPLC/GC, %) Determine initial purityDetermine purity of the final productDetermine purity of the final product

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (e.g., 20% ethyl acetate in n-hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Maintain a constant flow of the eluent through the column.

    • Collect the eluate in small fractions (e.g., 10-20 mL).

  • Monitoring the Separation:

    • Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • Choose a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualization

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis and Final Product CrudeProduct Crude 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Complex Mixture Recrystallization Recrystallization CrudeProduct->Recrystallization Relatively Pure Solid TLC_HPLC_Analysis Purity Check (TLC, HPLC/GC, MP) ColumnChromatography->TLC_HPLC_Analysis Recrystallization->TLC_HPLC_Analysis TLC_HPLC_Analysis->ColumnChromatography Impure TLC_HPLC_Analysis->Recrystallization Impure PureProduct Pure Product TLC_HPLC_Analysis->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to help you overcome common challenges in pyrazole synthesis.

FAQs

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and robust method.[2] Other significant methods include the synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions.[2]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.[3]

Here are some troubleshooting steps:

  • Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] For many condensation reactions, heating is necessary, and refluxing the reaction mixture can improve yields.[3] Microwave-assisted synthesis can also be an effective method to increase yields and shorten reaction times.[3][4]

  • Catalyst Selection: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used.[3] In some cases, Lewis acids or other catalysts such as nano-ZnO have been shown to enhance yields.[3]

  • Solvent Choice: The solvent can significantly impact the reaction outcome. Aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol for the synthesis of 1-arylpyrazoles.[5]

Q3: I am observing a mixture of regioisomers in my reaction with an unsymmetrical 1,3-dicarbonyl. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants and the reaction conditions.[1]

To improve regioselectivity:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[6]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

Q4: The reaction mixture has developed a significant color. Is this normal and how can I obtain a clean product?

A4: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To obtain a purer product, consider recrystallization of the crude product, which is an effective purification method.[1]

Q5: My pyrazole product is difficult to purify. What are the recommended purification techniques?

A5: Common purification techniques for pyrazoles include recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid pyrazole derivatives. The choice of solvent is crucial and depends on the polarity of the specific pyrazole. Common single solvents include ethanol, methanol, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of the pyrazole and any impurities.

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for pyrazole synthesis.

Table 1: Effect of Solvent on the Yield of Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperatureYield (%)Reference
Acetylacetone2,4-DinitrophenylhydrazineEthylene GlycolLithium PerchlorateRoom Temp.70-95[5]
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide-Room Temp.59-98[5]
Ethyl acetoacetatePhenylhydrazineEthanolNano-ZnOReflux95[3]
ChalconeHydrazine hydrateGlacial Acetic Acid-Reflux"Excellent"[4]
ChalconeHydrazine hydrateEthanolGlacial Acetic AcidMicrowave"Efficient"[4]

Table 2: Effect of Catalyst on the Yield of Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperatureYield (%)Reference
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesAgOTf (1 mol%)Toluene60 °Cup to 99[5]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesCu(OTf)2Toluene60 °C60[8]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesFe(OTf)3Toluene60 °C0[8]
AcetylacetonePhenylhydrazineAmmonium ChlorideEthanolReflux-[9]
Edaravone + Aryl aldehyde-Fe3O4 nanomagnetic--16-49[10]

Table 3: Regioselectivity in Pyrazole Synthesis with an Unsymmetrical Diketone

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (desired:undesired)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1:1.3[6]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE90:10[6]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in pyrazole synthesis.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-dicarbonyl compound

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent) and the chosen solvent.

  • Addition of Reactants: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 equivalents). If a catalyst is required, it can be added at this stage.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the optimized reaction time.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol provides a general method for the rapid synthesis of pyrazoles using microwave irradiation.

Materials:

  • Chalcone derivative

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the chalcone derivative (1.0 equivalent), hydrazine hydrate (1.2 equivalents), ethanol, and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set power and for a short duration (e.g., 1-5 minutes).[4]

  • Work-up: After irradiation, cool the vial to room temperature. The product may precipitate upon cooling.

  • Purification: Collect the solid product by filtration and purify by recrystallization.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of pyrazole synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select Reactants (1,3-Dicarbonyl & Hydrazine) R1 Combine Reactants in Solvent P1->R1 P2 Choose Solvent & Catalyst P2->R1 R2 Add Catalyst R1->R2 R3 Heat to Desired Temperature (Conventional or Microwave) R2->R3 R4 Monitor Reaction Progress (TLC, LC-MS) R3->R4 W1 Cool Reaction Mixture R4->W1 Reaction Complete W2 Isolate Crude Product (Filtration or Evaporation) W1->W2 W3 Purify Product (Recrystallization or Chromatography) W2->W3 W4 Characterize Product (NMR, MS, etc.) W3->W4

A typical experimental workflow for pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) Start->Optimize_Conditions Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Improve_Purification Refine Purification Technique Start->Improve_Purification Check_Purity->Optimize_Conditions Success Improved Yield and Purity Optimize_Conditions->Success Analyze_Byproducts->Optimize_Conditions Address Side Reactions Improve_Purification->Success

References

Technical Support Center: Regioselective Synthesis of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with regioisomers in unsymmetrical pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of unsymmetrical pyrazole synthesis?

A1: When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two constitutional isomers, known as regioisomers, can be formed. This is because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to different orientations of the substituents on the final pyrazole ring.

Q2: Why is controlling the formation of regioisomers important in drug development?

A2: In pharmaceutical research, it is common for only one regioisomer of a molecule to exhibit the desired biological activity, while the other may be inactive or even toxic.[1] Therefore, controlling the synthesis to produce a single, desired regioisomer is crucial for ensuring the efficacy and safety of a potential drug candidate. It also simplifies downstream processes like purification and analysis.

Q3: What are the main factors that influence the regioselectivity in Knorr-type pyrazole synthesis?

A3: The regiochemical outcome of the Knorr pyrazole synthesis is influenced by several factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic properties of the substituents on both reactants play a significant role. Electron-withdrawing groups can activate a carbonyl group for attack, while the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be different.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact the ratio of the resulting regioisomers.[3]

Q4: How can I characterize the regioisomers formed in my reaction?

A4: A combination of spectroscopic techniques is typically used to identify and differentiate between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can be used to establish through-space proximity between the substituent on the nitrogen atom and the substituents at the 3- and 5-positions of the pyrazole ring, allowing for unambiguous assignment of the regiochemistry.[3][4]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Solutions:

  • Modify the Solvent System: Changing the solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one regioisomer over the other, often with high selectivity.[3][5]

  • Adjust the Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Adding a catalytic amount of acid (e.g., acetic acid, HCl) or base can influence which nitrogen atom preferentially attacks the dicarbonyl compound.[3]

  • Change the Temperature: In some cases, lowering or raising the reaction temperature can favor the formation of one regioisomer. This is often determined empirically.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed (e.g., ~1:1 mixture) strategy Select Mitigation Strategy start->strategy solvent Modify Solvent (e.g., Ethanol to TFE/HFIP) strategy->solvent ph Adjust Reaction pH (Acidic or Basic Catalysis) strategy->ph temp Vary Reaction Temperature strategy->temp analyze Analyze Regioisomeric Ratio (NMR, GC, HPLC) solvent->analyze ph->analyze temp->analyze success Desired Regioselectivity Achieved analyze->success > 95:5 fail Regioselectivity Still Poor analyze->fail < 95:5 end Pure Regioisomer Obtained success->end separate Separate Isomers via Chromatography fail->separate separate->end

Caption: A logical workflow for troubleshooting poor regioselectivity in unsymmetrical pyrazole synthesis.

Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.

If modifying the reaction conditions is not feasible or successful, chromatographic separation is the most common approach to isolate the desired regioisomer.

Solutions:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating pyrazole regioisomers.[4] A systematic approach to developing a separation method is recommended:

    • TLC Analysis: Use thin-layer chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best separation between the two regioisomer spots.

    • Flash Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the mixture on a larger scale.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, HPLC can be employed. Both normal-phase and reverse-phase HPLC can be effective, depending on the polarity of the regioisomers.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of 1-Substituted Pyrazoles.

1,3-Dicarbonyl Substituents (R¹, R³)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)Reference
CF₃, 2-FurylMethylhydrazineEtOH1:1.8[5]
CF₃, 2-FurylMethylhydrazineTFE85:15[5]
CF₃, 2-FurylMethylhydrazineHFIP97:3[5]
CF₃, PhenylPhenylhydrazineEtOHEquimolar mixture[6]
CF₃, PhenylPhenylhydrazineN,N-Dimethylacetamide (DMAc) + HCl98:2[6]

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R³.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [7][8]

This protocol provides a general method for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine or substituted hydrazine (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine or substituted hydrazine to the solution. The addition may be exothermic.

  • If using a catalyst (e.g., a few drops of glacial acetic acid), add it to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • If the product crystallizes, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Experimental Workflow

G synthesis Pyrazole Synthesis (Knorr Reaction) workup Reaction Work-up & Crude Product Isolation synthesis->workup analysis Crude Product Analysis (TLC, NMR) workup->analysis separation Separation of Regioisomers (Column Chromatography) analysis->separation Mixture of Isomers characterization Characterization of Pure Isomers (NMR, MS, etc.) analysis->characterization Single Isomer separation->characterization pure_product Pure Regioisomer characterization->pure_product

Caption: A general workflow for the synthesis, purification, and characterization of unsymmetrical pyrazoles.

Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography [4][9]

This protocol provides a general method for the separation of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often provides better separation.

  • Elution: Begin eluting the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to effectively separate the isomers.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure regioisomers.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Reaction Pathway of Knorr Pyrazole Synthesis

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Attack at Carbonyl 1 reactants->path_a path_b Attack at Carbonyl 2 reactants->path_b intermediate_a Hydrazone Intermediate A path_a->intermediate_a intermediate_b Hydrazone Intermediate B path_b->intermediate_b cyclization_a Intramolecular Cyclization intermediate_a->cyclization_a cyclization_b Intramolecular Cyclization intermediate_b->cyclization_b product_a Regioisomer A cyclization_a->product_a product_b Regioisomer B cyclization_b->product_b

Caption: Competing reaction pathways in the Knorr synthesis leading to two possible pyrazole regioisomers.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the transition from laboratory to large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of pyrazole derivative synthesis.

Problem Potential Cause Troubleshooting & Optimization Strategies
Low Yield Incomplete reaction.- Increase reaction time or temperature, monitoring progress by TLC or LC-MS. - Ensure efficient mixing, which can be challenging at larger scales. - Verify the quality and stoichiometry of starting materials.[1]
Formation of byproducts or regioisomers.[1]- Optimize reaction conditions such as temperature, solvent, and catalyst to enhance selectivity.[1] - Consider alternative synthetic routes that offer better regiochemical control.[1]
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures to minimize loss.[1]
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers.[1]- Screen different solvents and catalysts. Aprotic dipolar solvents (DMF, NMP, DMAc) may give better results than polar protic solvents like ethanol.[2][3] - Lowering the reaction temperature can improve selectivity.[1]
Exothermic Runaway Poor heat dissipation at a larger scale, especially with hydrazine condensation reactions.[1]- Immediate Action: Stop the addition of reagents, apply maximum cooling, and if necessary, quench the reaction.[1] - Preventative Measures: Reduce the rate of reagent addition, increase solvent volume to aid heat absorption, and ensure the reactor's cooling system is adequate for the scale.[1]
Impurity Formation Side reactions due to changes in reaction conditions during scale-up.- Maintain precise control over temperature, reaction time, and stoichiometry.[1] - The formation of certain impurities, like condensation byproducts, might occur under new conditions (e.g., non-acidic diazotization) not seen at the lab scale.[4]
Product Degradation Instability of the product at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Purification Challenges Poor solubility of the crude product or impurities that are difficult to separate.- For purification, recrystallization or column chromatography are common methods.[1] The choice of solvent is critical for successful recrystallization.[1][5] - Consider acid-base extraction for basic pyrazole derivatives to separate them from non-basic impurities.[6] - Fractional recrystallization can be used to separate regioisomers with different solubilities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole derivatives, particularly when using hydrazine?

A1: The primary safety concerns revolve around the use of hydrazine and its derivatives, as well as potentially explosive intermediates. Key concerns include:

  • Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of certain metals.[1]

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through proper handling and engineering controls.[1]

  • Flammability: Hydrazine has a wide flammability range.[1]

  • Explosive Intermediates: Diazonium compounds, which can be intermediates in some pyrazole syntheses, are potentially explosive. Using flow chemistry for such hazardous steps can mitigate risks by avoiding the accumulation of large quantities of these intermediates.[4][7]

Q2: How can the exothermic nature of reactions involving hydrazine be managed during scale-up?

A2: Managing the exotherm is critical for a safe scale-up. Strategies include:

  • Slow Addition: Controlled, slow addition of hydrazine hydrate to the reaction mixture.[1]

  • Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the generated heat.[1]

  • Dilution: Using a sufficient amount of an appropriate solvent to absorb the heat of the reaction.[1]

  • Use of a Base: The addition of a base like sodium acetate can mitigate the severity of exothermic events.[1]

Q3: What are common impurities in pyrazole synthesis, and how can they be minimized?

A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1] To minimize these:

  • Control Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]

  • Purification Methods: Recrystallization and column chromatography are effective for purification.[1] The choice of solvent for recrystallization is crucial.[5] Activated charcoal can be used to remove colored impurities, but it may also adsorb some of the desired product.[5]

Q4: How can flow chemistry be beneficial in the scale-up of pyrazole synthesis?

A4: Flow chemistry offers several advantages for scaling up pyrazole synthesis, particularly for hazardous reactions:

  • Enhanced Safety: It avoids the accumulation of large quantities of hazardous intermediates, such as diazonium compounds, making the process safer.[4]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for better control of temperature and mitigation of exothermic reactions.[4]

  • Increased Efficiency: Continuous processing can lead to higher throughput and more consistent product quality.[8]

Q5: What are the key physical parameters to consider when moving from a lab-scale to a large-scale synthesis?

A5: Physical parameters that are critical to consider during scale-up include:

  • Heat Transfer: The surface-area-to-mass ratio decreases significantly at a larger scale, making heat dissipation more challenging.[4]

  • Mixing: Achieving homogeneous mixing in a large reactor can be difficult and may affect reaction kinetics and selectivity.

  • Reaction Concentration: Large-scale reactions are preferably run at higher concentrations to limit the reaction volume, but this can also impact reaction kinetics and exotherms.[4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Pyrazole Derivatives

This protocol outlines a general method for the purification of pyrazole compounds using recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system. Good single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[5] For mixed solvent systems, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity appears.[5][6]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[6]

Protocol 2: Purification of Basic Pyrazole Derivatives via Acid-Base Extraction

This protocol is useful for separating basic pyrazole derivatives from non-basic impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will form a salt and move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the pyrazole salt. The organic layer with non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The pyrazole derivative will precipitate.

  • Extraction and Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer (e.g., with Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Scale_Up_Challenges Start Start: Lab-Scale Synthesis ScaleUp Scale-Up Process Start->ScaleUp Challenges Key Challenges ScaleUp->Challenges Heat Heat Management (Exotherms) Challenges->Heat Safety Safety Concerns (Hydrazine, Diazonium salts) Challenges->Safety Purity Impurity Profile (Regioisomers) Challenges->Purity Purification Purification & Isolation Challenges->Purification Solutions Solutions & Mitigations Heat->Solutions Safety->Solutions Purity->Solutions Purification->Solutions FlowChem Flow Chemistry Solutions->FlowChem Addresses Safety & Heat Optimization Process Optimization (Temp, Solvent, Catalyst) Solutions->Optimization Addresses Purity & Yield PurificationTech Advanced Purification (Recrystallization, Chromatography) Solutions->PurificationTech Addresses Final Purity End End: Successful Scale-Up FlowChem->End Optimization->End PurificationTech->End

Caption: Logical workflow for addressing key challenges in pyrazole synthesis scale-up.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield Exotherm Exothermic Runaway? LowYield->Exotherm No IncompleteRxn Check for Incomplete Reaction (TLC, LC-MS) LowYield->IncompleteRxn Yes Impure Impure Product? Exotherm->Impure No ImmediateAction Immediate Action: Stop Reagents, Cool, Quench Exotherm->ImmediateAction Yes Recrystallize Recrystallization (Solvent Screening) Impure->Recrystallize Yes OptimizeCond Optimize Conditions (Time, Temp, Catalyst) IncompleteRxn->OptimizeCond SideRxns Analyze for Side Reactions & Regioisomers OptimizeCond->SideRxns ChangeRoute Consider Alternative Synthetic Route SideRxns->ChangeRoute Preventative Preventative Measures: Slower Addition, Dilution ImmediateAction->Preventative Chromatography Column Chromatography Recrystallize->Chromatography AcidBase Acid-Base Extraction Chromatography->AcidBase

Caption: Troubleshooting decision tree for pyrazole synthesis scale-up.

References

Technical Support Center: 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. The information is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area. For long-term storage, keeping it in a refrigerator at 2-8°C is advisable to minimize potential degradation.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively available, pyrazole derivatives can be susceptible to photodegradation. It is best practice to store the compound in an amber or opaque container to protect it from light exposure, especially when in solution.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The solubility in aqueous solutions is reported to be low.[1]

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. While the pyrazole ring itself is relatively thermally stable, prolonged heating at high temperatures, especially in the presence of reactive reagents, could lead to degradation. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration.

Q5: Are there any known incompatibilities with other common laboratory reagents?

A5: Strong oxidizing agents, strong acids, and strong bases should be used with caution when working with this compound. The pyrazole ring can be susceptible to degradation under harsh acidic or basic conditions, and the acetyl group can undergo reactions typical of ketones.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or Lower-than-Expected Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, and at the recommended temperature.

  • Check Solution Age: If using a stock solution, prepare a fresh solution from a solid sample. Stock solutions, especially in certain solvents, may degrade over time.

  • Assess Purity: If possible, verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Review Experimental pH: If your experiment is conducted at a pH outside the neutral range, consider the possibility of acid or base-catalyzed hydrolysis.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products during the experiment or sample preparation.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution of the compound to use as a baseline.

  • Investigate Potential Stress Factors:

    • pH: If the sample is prepared in an acidic or basic solution, neutralize it before analysis if possible.

    • Temperature: Avoid excessive heating of the sample during preparation and analysis.

    • Light: Protect the sample from light exposure during all stages of the experiment and analysis.

    • Oxidation: If the experimental conditions involve oxidizing agents or exposure to air for extended periods, consider the possibility of oxidative degradation.

  • Perform a Forced Degradation Study (Simplified): To identify potential degradation products, you can subject small aliquots of the compound to stress conditions (e.g., mild acid, mild base, hydrogen peroxide, heat, and light) and analyze the resulting solutions by HPLC. This can help in identifying the unknown peaks in your experimental samples.

Issue 3: Poor Solubility or Precipitation of the Compound During an Experiment

Possible Cause: Low aqueous solubility or use of an inappropriate solvent system.

Troubleshooting Steps:

  • Optimize Solvent System: If direct dissolution in an aqueous buffer is problematic, first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a higher concentration. Then, add this stock solution to the aqueous buffer dropwise while vortexing to achieve the desired final concentration.

  • Control Concentration: Do not exceed the known solubility limit of the compound in your experimental medium. The solubility of this compound in aqueous solution at pH 7.4 is approximately 29 µg/mL.[1]

  • Adjust pH (with caution): Depending on the experimental requirements, a slight adjustment of the pH might improve solubility. However, be mindful of the potential for pH-induced degradation.

Data on Potential Stability Under Forced Degradation Conditions

While specific quantitative data for this compound is limited, the following table provides representative data based on forced degradation studies of structurally related pyrazole-containing drugs, such as celecoxib.[2][3][4][5][6] This information can be used to anticipate potential degradation pathways.

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours80°C5 - 15%Hydrolysis of the acetyl group, potential pyrazole ring opening under harsh conditions.
Basic Hydrolysis 0.1 M NaOH24 hours80°C10 - 20%Hydrolysis of the acetyl group, potential pyrazole ring opening.
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp15 - 30%Oxidation of the pyrazole ring or methyl groups.
Thermal Degradation Dry Heat48 hours105°C< 5%Minimal degradation expected.
Photodegradation UV Light (254 nm)24 hoursRoom Temp5 - 10%Isomerization or rearrangement products.

Note: The degradation percentages are estimates based on related compounds and should be considered as a qualitative guide. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method (General Guideline)

This protocol provides a general starting point for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer).

    • Initial conditions: 80% Water / 20% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by a UV scan of the compound (a starting point could be around 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution run_hplc Analyze by HPLC fresh_solution->run_hplc compare_results Compare with Reference/ Previous Data run_hplc->compare_results purity_ok Purity is Acceptable. Investigate Other Experimental Parameters. compare_results->purity_ok No Significant Difference purity_issue Purity Issue Confirmed compare_results->purity_issue Significant Difference forced_degradation Conduct Forced Degradation Study to Identify Degradants purity_issue->forced_degradation optimize_conditions Optimize Experimental Conditions (pH, Temp, etc.) forced_degradation->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for purity issues.

Potential Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolysis_prod Hydrolysis of Acetyl Group (Ring Opening Possible) hydrolysis->hydrolysis_prod oxidation_prod Oxidized Pyrazole Ring or Side Chains oxidation->oxidation_prod photolysis_prod Isomers/ Rearrangement Products photolysis->photolysis_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethyl-1-phenyl-1H-pyrazole. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for this substrate.

Q2: What are the potential common impurities I might encounter in this synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 3,5-dimethyl-1-phenyl-1H-pyrazole and acylating agent.

  • Regioisomers: While acylation is highly favored at the C4 position, trace amounts of other isomers resulting from acylation at less favored positions on the pyrazole or phenyl ring might be formed under certain conditions.

  • Poly-acylated Products: Although the acetyl group is deactivating, forcing conditions (e.g., high temperature, large excess of acylating agent) can potentially lead to the formation of di-acetylated pyrazole byproducts.

  • Byproducts from Side Reactions: Hydrolysis of the acylating agent can produce acetic acid. Side reactions involving the solvent or catalyst can also lead to impurities.

  • Isomeric Pyrazolone Byproduct: While less common for N-phenyl pyrazoles, if the starting pyrazole exists in equilibrium with its tautomeric pyrazolone form, O-acylation could occur, leading to the formation of 5-acetoxy-3,5-dimethyl-1-phenyl-1H-pyrazole.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following:

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting pyrazole without promoting poly-acylation.

  • Optimize Reaction Temperature: Conduct the reaction at a controlled, low temperature (e.g., 0-5 °C) to reduce the rate of side reactions.

  • Use High-Purity Reagents and Anhydrous Conditions: Ensure that the starting materials, solvent, and Lewis acid are of high purity and that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the acylating agent and deactivation of the catalyst.

  • Proper Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice-water to decompose the catalyst and any unreacted acylating agent.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Lewis acid catalyst due to moisture.Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated starting pyrazole.While 3,5-dimethyl-1-phenyl-1H-pyrazole is generally reactive, ensure its purity. If it contains deactivating impurities, purify it before use.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, consider a modest increase in temperature, but be cautious of increased side product formation.
Formation of Multiple Products (Observed by TLC/NMR) Poly-acylation.Use a stoichiometric amount or only a slight excess of the acetylating agent. Maintain a low reaction temperature.
Acylation on the phenyl ring.This is generally less favored than C4 acylation on the pyrazole ring. However, to minimize this, ensure a strong Lewis acid-pyrazole complex is formed before the addition of the acylating agent.
Presence of an isomeric O-acylated byproduct.This is less likely but possible. Purification by column chromatography is usually effective in separating C-acylated from O-acylated products.
Product is Difficult to Purify Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. Purification can be achieved by recrystallization or column chromatography.
Contamination with hydrolyzed acylating agent (acetic acid).Ensure a thorough aqueous workup to remove water-soluble impurities. An extraction with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

Experimental Protocols

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Starting Material)

A common method for the synthesis of the starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole, involves the condensation of acetylacetone with phenylhydrazine.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • To this solution, add acetylacetone (1 equivalent) dropwise with stirring.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of this compound (Friedel-Crafts Acylation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the suspension to 0-5 °C in an ice bath.

  • To this suspension, add 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting pyrazole.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with the same solvent (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact on product yield and purity.

Entry Lewis Acid (equiv.) Acylating Agent (equiv.) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Major Impurity (%)
1AlCl₃ (1.2)Acetyl Chloride (1.1)0-538598Unreacted Pyrazole (1.5)
2AlCl₃ (1.2)Acetyl Chloride (1.1)2538895Diacetylated Product (3)
3AlCl₃ (1.5)Acetyl Chloride (1.5)2557580Diacetylated Product (15)
4AlCl₃ (1.2)Acetic Anhydride (1.1)0-548097Unreacted Pyrazole (2)
5FeCl₃ (1.2)Acetyl Chloride (1.1)2567092Unreacted Pyrazole (6)

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Phenylhydrazine Phenylhydrazine Condensation Condensation (Ethanol, Reflux) Phenylhydrazine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Condensation->Pyrazole Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Pyrazole->Acylation Product 1-(3,5-dimethyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Acylation->Product

Caption: Workflow for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurity Formation Start 3,5-dimethyl-1-phenyl-1H-pyrazole + Acetyl Chloride Product This compound Start->Product Friedel-Crafts Acylation Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Regioisomer Regioisomers Start->Regioisomer Non-selective Acylation Hydrolysis Acetic Acid (from Acetyl Chloride Hydrolysis) Start->Hydrolysis Presence of Water Diacetylated Diacetylated Product Product->Diacetylated Excess Acylating Agent/ High Temperature

Caption: Logical relationships in the formation of the target product and common impurities.

Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for navigating challenges in pyrazole synthesis using alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: My standard acid- or base-catalyzed pyrazole synthesis is giving low yields. What are some effective alternative catalysts to consider?

A1: Low yields in traditional pyrazole syntheses are a common issue. Several alternative catalytic systems can significantly improve yields and reaction efficiency. These include transition metal catalysts such as copper, palladium, rhodium, iron, silver, and nickel complexes. Lewis acids like nano-ZnO and lithium perchlorate have also proven effective. Additionally, iodine can catalyze the reaction under mild conditions. For environmentally friendly options, catalyst-free approaches using microwave irradiation or green solvents like polyethylene glycol (PEG) and glycerol-water mixtures are excellent alternatives.

Q2: I am struggling with the regioselectivity of my pyrazole synthesis. How can I control the formation of the desired regioisomer?

A2: The formation of regioisomers is a frequent challenge, particularly with unsymmetrical starting materials. The choice of catalyst and reaction conditions plays a crucial role in directing regioselectivity. For instance, palladium-catalyzed methods have been shown to offer high regioselectivity. The steric and electronic properties of the substrates and catalyst ligands can influence the reaction outcome. Systematic screening of different catalysts and solvents is often necessary to optimize for the desired regioisomer.

Q3: Are there any "green" or more environmentally friendly alternatives to traditional pyrazole synthesis methods?

A3: Yes, several green chemistry approaches for pyrazole synthesis have been developed. These methods aim to reduce the use of hazardous reagents and solvents. Catalyst-free reactions in benign solvents like water, glycerol, or polyethylene glycol (PEG) are highly effective.[1][2][3][4] Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption, often without the need for a catalyst.[5][6][7][8][9]

Q4: Can I avoid using a catalyst altogether for pyrazole synthesis?

A4: In some cases, yes. Catalyst-free protocols have been successfully developed, particularly with the use of microwave irradiation or high temperatures in green solvents like PEG or glycerol-water.[1][3][4] These methods can provide excellent yields and simplify product purification by eliminating the need to remove a catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - For metal catalysts, consider a pre-activation step if required by the protocol. - Increase the catalyst loading incrementally.
Suboptimal Reaction Temperature - If the reaction is sluggish, gradually increase the temperature. - For thermally sensitive substrates, consider a lower temperature for a longer duration. - Microwave-assisted heating can often improve yields by providing rapid and uniform heating.[5][6][7][8][9]
Incorrect Solvent - The polarity and coordinating ability of the solvent can significantly impact the reaction. - Screen a range of solvents with different properties (e.g., polar aprotic like DMF, polar protic like ethanol, or non-polar like toluene). - Consider green solvents such as PEG or glycerol which can also enhance reactivity.[1][2][3][4]
Poor Quality of Starting Materials - Verify the purity of your substrates and reagents using techniques like NMR or GC-MS. - Impurities can poison the catalyst or lead to side reactions.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Possible Cause Troubleshooting Steps
Lack of Regiocontrol - Switch to a catalytic system known for high regioselectivity, such as certain palladium or rhodium catalysts.[10][11][12] - Modify the electronic or steric properties of your substrates to favor the formation of one regioisomer.
Side Reactions - Lower the reaction temperature to minimize the formation of thermally induced byproducts. - Reduce the reaction time; monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your substrates or catalyst are sensitive to air or moisture.

Data Presentation: Comparison of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for pyrazole synthesis. Please note that yields and reaction times are highly substrate-dependent.

Catalyst SystemTypical SubstratesSolventTemperature (°C)TimeYield (%)Reference
Cu(NO₃)₂·3H₂O 1,3-Diketones, HydrazinesAcetonitrileRoom Temp1 hHigh[13]
Palladium Arylhydrazines, AlkynesDioxane907 hup to 98[11]
[Cp*RhCl₂]₂ Hydrazines, AlkynesAcetonitrile60-up to 88[10]
FeCl₃ Hydrazones, Vicinal DiolsEthylene Glycol80-1206 hModerate to High[14]
Ag₂O 1,1-Dicyanoalkenes, CF₃CHN₂THFRoom Temp12 hup to 91
Nickel Hydrazines, Ketones, AldehydesEthanolRoom Temp3 h-[15]
Nano-ZnO Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateWaterRoom Temp10-20 min85-94[16][17][18][19][20]
Iodine Enaminones, HydrazinesDMSO--High[21][22]
Microwave (catalyst-free) Hydrazones-100-1402-20 minHigh[7][8]
PEG-400 (catalyst-free) Aldehydes, Meldrum's Acid, AminopyrazoleWater/PEG-4009015 minGood to Excellent[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Pyrazole Synthesis at Room Temperature

This protocol is adapted from Wang et al., Synlett, 2018 .[13]

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol), hydrazine (1.2 mmol), and acetonitrile (5 mL).

  • Add Cu(NO₃)₂·3H₂O (10 mol%, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent.

Protocol 2: Nano-ZnO Catalyzed Pyranopyrazole Synthesis in Water

This protocol is based on the work of Sachdeva et al., The Scientific World Journal, 2013 .[16][18]

  • In a flask, suspend nano-ZnO particles (9 mol%) in water (2 mL).

  • Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Stir the mixture vigorously at room temperature for 10-20 minutes.

  • Monitor the reaction by TLC.

  • After completion, collect the solid product by filtration.

  • Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Microwave-Assisted Catalyst-Free Pyrazole Synthesis

This protocol is a general guideline based on various sources.[7][8]

  • In a microwave-safe reaction vessel, combine the appropriate starting materials (e.g., a hydrazone and a Vilsmeier-Haack reagent, or a 1,3-dicarbonyl compound and a hydrazine).

  • If a solvent is used, choose a high-boiling polar solvent like DMF, ethanol, or water. Some reactions can be performed solvent-free.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (typically 2-20 minutes).

  • After cooling, work up the reaction mixture as appropriate (e.g., pouring into water and filtering the precipitate, or extracting with an organic solvent).

  • Purify the product by recrystallization or column chromatography.

Visualizations

General Workflow for Catalyst Screening in Pyrazole Synthesis

G cluster_start Starting Point cluster_screening Catalyst & Condition Screening cluster_analysis Analysis & Optimization cluster_end Final Protocol start Define Substrates (e.g., 1,3-Dicarbonyl & Hydrazine) catalyst Select Catalyst Type (e.g., Metal, Lewis Acid, etc.) start->catalyst solvent Choose Solvent (e.g., EtOH, DMF, Water) catalyst->solvent temp Set Temperature (e.g., RT, 60°C, 100°C) solvent->temp reaction Run Small-Scale Parallel Reactions temp->reaction analysis Analyze Results (TLC, LC-MS, NMR) Yield & Selectivity reaction->analysis optimize Optimize Conditions (Concentration, Time, Catalyst Loading) analysis->optimize optimize->reaction Re-screen if necessary scale_up Scale-Up Reaction optimize->scale_up

Caption: Workflow for screening alternative catalysts.

Troubleshooting Logic for Low Yield in Pyrazole Synthesis

G start Low Yield Observed check_purity Check Starting Material Purity? start->check_purity purify Purify/Replace Starting Materials check_purity->purify No check_conditions Review Reaction Conditions? check_purity->check_conditions Yes purify->check_conditions increase_temp Increase Temperature/ Use Microwave check_conditions->increase_temp Temperature? change_solvent Change Solvent check_conditions->change_solvent Solvent? increase_time Increase Reaction Time check_conditions->increase_time Time? check_catalyst Catalyst Issue? check_conditions->check_catalyst None of the above end Optimized Yield increase_temp->end change_solvent->end increase_time->end new_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->new_catalyst Activity? screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts Type? new_catalyst->end screen_catalysts->end

Caption: Decision tree for troubleshooting low yields.

Knorr Pyrazole Synthesis Pathway

G node1 1,3-Dicarbonyl Hydrazine node2 Initial condensation (Formation of a hydrazone intermediate) node1->node2 Catalyst (e.g., Acid) node3 Intramolecular cyclization node2->node3 node4 Dehydration node3->node4 node5 Pyrazole Ring node4->node5

Caption: Simplified Knorr pyrazole synthesis pathway.

References

Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity influenced by solvent choice. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary cause of obtaining a mixture of regioisomers in pyrazole synthesis?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2] The reaction, often a Knorr pyrazole synthesis, involves the condensation of the hydrazine with the two different carbonyl groups of the dicarbonyl compound.[3][4][5] Depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first, two different regioisomers can be formed, and these are often difficult to separate.[2][6]

Q2: How does the choice of solvent impact the regioselectivity of the reaction?

A2: The solvent plays a critical role in influencing the reaction pathway. The regioselectivity is affected by the steric and electronic differences between the two carbonyl groups and the specific reaction conditions, which are heavily influenced by the solvent.[1] Polar protic solvents, dipolar aprotic solvents, and specialized solvents like fluorinated alcohols can alter the reactivity of both the hydrazine and the dicarbonyl compound, thus favoring the formation of one regioisomer over the other.[3][6] For instance, under acidic conditions, the reaction may proceed through a different pathway than under neutral conditions, leading to a different major product.[1]

Q3: I am using ethanol as a solvent and observing poor regioselectivity. What can I do to improve it?

A3: Ethanol is a commonly used solvent for pyrazole synthesis, but it often leads to low regioselectivity, producing mixtures of isomers.[6] To improve the outcome, you can consider switching to a different solvent system. A significant improvement in regioselectivity has been reported by replacing ethanol with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][6] These solvents have been shown to dramatically increase the proportion of the desired regioisomer.[6]

Q4: Are there specific solvents proven to dramatically enhance regioselectivity?

A4: Yes, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to be highly effective.[1][6] For example, in the reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, switching the solvent from ethanol to TFE changed the product ratio from 85:15 to favoring the desired 3-trifluoromethyl derivative. Using HFIP as the solvent further improved the selectivity to an impressive 97:3 ratio. Dipolar aprotic solvents like N,N-dimethylacetamide have also been shown to give better results than polar protic solvents like ethanol in certain cases.[3][4]

Q5: What is the proposed mechanism for the improved regioselectivity observed with fluorinated alcohols?

A5: The enhanced regioselectivity in fluorinated alcohols is attributed to their unique properties. These solvents can form a hemiacetal intermediate with the more electrophilic carbonyl group of the 1,3-diketone (often the one bearing a trifluoromethyl group). This intermediate is more stable in fluorinated alcohols. The subsequent reaction with hydrazine proceeds through a favored pathway, leading to the preferential formation of one regioisomer. An NMR experiment has supported the idea of addition reactions of nucleophiles to the COCF₃ carbonyl group, which is a key aspect of this proposed mechanism.[6]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the quantitative effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and hydrazines.

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRatio (Regioisomer 1 : Regioisomer 2)Total Yield (%)Reference
14-ClC₆H₄MeEtOH40 : 6085[6]
24-ClC₆H₄MeTFE85 : 1590[6]
34-ClC₆H₄MeHFIP97 : 395[6]
44-ClC₆H₄PhEtOH55 : 4580[6]
54-ClC₆H₄PhTFE90 : 1092[6]
64-ClC₆H₄PhHFIP>99 : <198[6]
72-FurylMeEtOH45 : 5582[6]
82-FurylMeHFIP>99 : <196[6]

Regioisomer 1 generally refers to the 3-trifluoromethyl pyrazole derivative, the desired product in the cited study.

Experimental Protocols

Below is a general methodology for the synthesis of N-substituted pyrazoles, with modifications for using different solvents to control regioselectivity.

General Protocol for Pyrazole Synthesis from a 1,3-Diketone and Hydrazine

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine)

  • Solvent (e.g., Absolute Ethanol, TFE, or HFIP)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., EtOH, TFE, or HFIP).

  • Hydrazine Addition: To the stirring solution, add the substituted hydrazine (1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often complete in less than one hour.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 times).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel or by recrystallization to isolate the major regioisomer.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to pyrazole synthesis and troubleshooting regioselectivity.

G General Knorr Synthesis Pathways Diketone Unsymmetrical 1,3-Diketone IntermediateA Intermediate A (Attack at C1) Diketone->IntermediateA Pathway 1 IntermediateB Intermediate B (Attack at C2) Diketone->IntermediateB Pathway 2 Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazine->IntermediateA Pathway 1 Hydrazine->IntermediateB Pathway 2 Regioisomer1 Regioisomer 1 IntermediateA->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 IntermediateB->Regioisomer2 Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

G Troubleshooting Workflow for Poor Regioselectivity Start Start: Poor Regioselectivity Observed (e.g., in EtOH) CheckPurity Verify Purity of Starting Materials Start->CheckPurity Decision1 Change Solvent? SolventTFE Try 2,2,2-Trifluoroethanol (TFE) Decision1->SolventTFE Yes SolventHFIP Try 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for maximum selectivity SolventTFE->SolventHFIP Selectivity still not optimal Analyze Analyze Regioisomeric Ratio (NMR, LC-MS) SolventTFE->Analyze SolventHFIP->Analyze CheckPurity->Decision1 Analyze->Decision1 Improvement needed End End: Optimized Regioselectivity Analyze->End Desired ratio achieved

Caption: A logical workflow for troubleshooting pyrazole regioselectivity.

G Proposed Mechanism in Fluorinated Alcohols (HFIP/TFE) Diketone 1,3-Diketone with -CF₃ group (R-CO-CH₂-CO-CF₃) Hemiacetal Favored Hemiacetal Formation at COCF₃ Carbonyl Diketone->Hemiacetal Solvent Fluorinated Alcohol (e.g., HFIP) Solvent->Hemiacetal Attack Nucleophilic attack by more nucleophilic N of hydrazine at other carbonyl (R-CO) Hemiacetal->Attack Hydrazine R'-NHNH₂ Hydrazine->Attack Cyclization Intramolecular Cyclization and Dehydration Attack->Cyclization Product Major Regioisomer (3-CF₃ Pyrazole) Cyclization->Product

Caption: Proposed mechanism for enhanced regioselectivity in fluorinated alcohols.

References

Validation & Comparative

A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. The selection of an appropriate synthetic strategy is paramount to the efficient and successful development of novel pyrazole-containing compounds. This guide provides an objective comparison of several key methods for pyrazole synthesis, offering experimental data, detailed protocols, and mechanistic insights to inform laboratory practice.

This comparative guide examines four principal methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, synthesis from α,β-Unsaturated Carbonyls, the Pechmann Pyrazole Synthesis, and Multicomponent Reactions. Each method presents distinct advantages and limitations in terms of substrate scope, regioselectivity, and reaction conditions.

Data Presentation: A Head-to-Head Comparison of Pyrazole Synthesis Methods

The following table summarizes key quantitative data for the different pyrazole synthesis methods, providing a clear comparison of their performance based on reported experimental data.

Synthesis MethodKey ReactantsTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux)1 - 8 hours75-98%Readily available starting materials, simple procedure, generally high yields.[1]Potential for regioisomer formation with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl (e.g., chalcone), HydrazineOften a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.6 - 12 hours60-95%Good for the synthesis of specific regioisomers.Can require an additional oxidation step, potentially longer reaction times.[2][3]
Pechmann Pyrazole Synthesis Alkyne, Diazomethane (or diazoacetate)1,3-dipolar cycloadditionVariesModerate to Good (43-87%)Provides access to pyrazoles with specific substitution patterns not easily accessible by other methods.[4]Use of potentially hazardous and explosive diazomethane.
Multicomponent Reactions (MCRs) Aldehyde, Malononitrile, Hydrazine, β-ketoester (example)Often catalyzed, can be performed under mild, microwave, or ultrasound conditions.10 minutes - 1.5 hours80-98%High atom economy, operational simplicity, rapid generation of molecular diversity.[5][6]Optimization can be complex, and the mechanism can be intricate.
Microwave-Assisted Synthesis Various (dependent on core reaction)Microwave irradiation1 - 40 minutes59-98%Drastically reduced reaction times, often higher yields, and cleaner reactions.[7]Requires specialized equipment.
Ultrasound-Assisted Synthesis Various (dependent on core reaction)Ultrasonic irradiation10 - 35 minutes83-98%Shorter reaction times and high yields.[6]Requires specialized equipment.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow and chemical transformations in each synthesis, the following diagrams have been generated using Graphviz.

Knorr Pyrazole Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_intermediates Intermediates cluster_workup Workup & Purification cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound mix Mix and Add Catalyst (e.g., Acid) dicarbonyl->mix hydrazine Hydrazine hydrazine->mix heat Heat (e.g., Reflux) mix->heat 1-8 hours hydrazone Hydrazone Intermediate heat->hydrazone Condensation cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization cool Cool Reaction cyclic_intermediate->cool Dehydration precipitate Precipitate/Extract cool->precipitate purify Purify (e.g., Recrystallization) precipitate->purify pyrazole Pyrazole purify->pyrazole G cluster_reactants Reactants cluster_process Reaction Process cluster_intermediates Intermediate cluster_workup Workup & Purification cluster_product Product unsat_carbonyl α,β-Unsaturated Carbonyl reflux Reflux in Solvent (e.g., Acetic Acid) unsat_carbonyl->reflux hydrazine Hydrazine hydrazine->reflux pyrazoline Pyrazoline Intermediate reflux->pyrazoline 6-12 hours oxidation Oxidation (if necessary) cool Cool and Precipitate oxidation->cool pyrazoline->oxidation pyrazoline->cool Directly if no oxidation needed filter_wash Filter and Wash cool->filter_wash recrystallize Recrystallize filter_wash->recrystallize pyrazole Pyrazole recrystallize->pyrazole G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Workup cluster_product Product aldehyde Aldehyde one_pot One-Pot Reaction with Catalyst aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot hydrazine Hydrazine hydrazine->one_pot ketoester β-Ketoester ketoester->one_pot filter_wash Filter and Wash one_pot->filter_wash Rapid (e.g., < 2h) pyrazole_deriv Substituted Pyrazole filter_wash->pyrazole_deriv

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole analogs, with a focus on their antibacterial and antifungal properties. The information is compiled from recent studies to assist researchers in designing more effective antimicrobial candidates.

Performance Comparison of Pyrazole Analogs

The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole analogs against various bacterial and fungal strains. Lower MIC values indicate higher antimicrobial activity.

Antibacterial Activity of Pyrazole-Carbothiohydrazide Derivatives

A study by Bekhit et al. demonstrated that pyrazole-1-carbothiohydrazide derivatives exhibit significant antibacterial activity. The presence of a free carbothiohydrazide moiety was found to be crucial for enhanced activity.[1]

CompoundSubstituent (R)S. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6051) MIC (µg/mL)K. pneumoniae (ATCC 700603) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
21a 4-CH₃62.562.562.5125
21b 4-Cl125250250250
21c 4-SO₂NH₂125250250125
Chloramphenicol (Standard) -125250250125

Data sourced from Bekhit et al.[1]

Antifungal Activity of Pyrazole-Carbothiohydrazide Derivatives

The same study also highlighted the potent antifungal activity of these compounds, with compound 21a showing exceptional efficacy against Aspergillus niger.[1]

CompoundSubstituent (R)C. albicans (ATCC 10231) MIC (µg/mL)A. niger (ATCC 16404) MIC (µg/mL)
21a 4-CH₃7.82.9
21b 4-Cl15.67.8
21c 4-SO₂NH₂15.67.8
Clotrimazole (Standard) -7.87.8

Data sourced from Bekhit et al.[1]

Activity of Pyrazole Analogs Against Resistant Bacteria

Recent research has focused on developing pyrazole derivatives effective against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). Pyrazole-derived hydrazones and dihydrotriazine substituted pyrazoles have shown promising results.[2]

Compound TypeKey Structural FeatureTarget OrganismMIC (µg/mL)
N-Benzoic acid derived pyrazole hydrazoneHydrazone linkageA. baumannii4
Dihydrotriazine substituted pyrazoleDihydrotriazine ringMRSA1
Imidazo-pyridine substituted pyrazoleImidazo-pyridine fusionMRSA1

Data compiled from a review by Singh et al.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the synthesis and antimicrobial screening of pyrazole analogs, based on the cited literature.

General Synthesis of Pyrazole-1-carbothiohydrazides (e.g., Compounds 21a-c)
  • Starting Material: 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (1a ).

  • Reaction: Compound 1a is coupled with an appropriate 4-substituted arenediazonium chloride.

  • Conditions: The reaction is typically carried out in ethanol with sodium acetate at a controlled temperature of 0–5 °C.[1]

  • Purification: The resulting hydrazone precipitate is collected by filtration, washed, and recrystallized to yield the final product.[1]

Antimicrobial Screening: Agar Well Diffusion Method
  • Microbial Cultures: Standard strains of bacteria and fungi are used (e.g., S. aureus, E. coli, C. albicans, A. niger).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

  • Well Preparation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (like DMSO) is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. Standard antibiotics (e.g., Chloramphenicol, Clotrimazole) are used as positive controls.[4]

Determination of Minimum Inhibitory Concentration (MIC)
  • Method: A serial dilution method (broth or agar dilution) is commonly employed.

  • Procedure: A range of concentrations of the test compound is prepared in a liquid growth medium. Each concentration is then inoculated with a standardized number of the test microorganism.

  • Incubation: The preparations are incubated under suitable conditions.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the study of pyrazole analogs.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization start Lead Identification (Pyrazole Scaffold) synthesis Chemical Synthesis of Analogs start->synthesis SAR Hypothesis purification Purification & Characterization synthesis->purification screening Antimicrobial Screening purification->screening mic MIC Determination screening->mic Active Compounds sar SAR Analysis mic->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design end Candidate Drug optimization->end

Caption: A generalized workflow for the discovery and development of pyrazole-based antimicrobial agents.

SAR_Relationship cluster_substituents Key Substituent Effects pyrazole Pyrazole Core Essential for Activity R1 N1-Substitution Modulates Lipophilicity and Target Interaction pyrazole->R1 influences R3 C3-Substitution Influences Potency (e.g., Aryl groups) pyrazole->R3 influences R4 C4-Substitution Critical for Activity (e.g., Hydrazone moiety) pyrazole->R4 influences R5 C5-Substitution Affects Spectrum of Activity pyrazole->R5 influences activity Antimicrobial Activity R1->activity R3->activity R4->activity R5->activity

Caption: Key structural features of the pyrazole scaffold influencing antimicrobial activity.

References

A Comparative Analysis of the Biological Activities of 1-Phenyl vs. 1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substitution pattern on the pyrazole ring significantly influences the pharmacological profile of these derivatives. This guide provides a comparative overview of the biological activities of two key classes: 1-phenyl-pyrazole and 1H-pyrazole derivatives. While direct comparative studies under identical conditions are limited, this document collates available preclinical data to offer insights into their relative potency in various therapeutic areas.

Anticancer Activity: A Tale of Two Scaffolds

Both 1-phenyl and 1H-pyrazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. The presence of the phenyl group at the N1 position in 1-phenyl-pyrazoles can significantly impact their lipophilicity and steric bulk, influencing their interaction with biological targets.

In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative 1-phenyl and 1H-pyrazole derivatives against various cancer cell lines. It is crucial to note that these data are collated from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of 1-Phenyl-Pyrazole Derivatives

Compound/DrugMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
1,3-diphenyl-1H-pyrazole derivative 91.811.241.56[1]
1,3-diphenyl-1H-pyrazole derivative 170.831.121.05[1]
1,3-diphenyl-1H-pyrazole derivative 281.210.981.33[1]
Doxorubicin (Standard)---[1]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of 1H-Pyrazole Derivatives

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Pyrazole Derivative A5.88.08.86-[2]
Pyrazole Derivative with 4-bromophenyl group5.88.0--[3]
Doxorubicin (Standard)4.17--5.23[3]
Cisplatin (Standard)--5.5-[4]

Antimicrobial Activity: Broad-Spectrum Inhibition

Derivatives from both classes have shown promising activity against a variety of bacterial and fungal pathogens. The structural modifications on the pyrazole core allow for the fine-tuning of their antimicrobial spectrum and potency.

In Vitro Antimicrobial Susceptibility Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 1-phenyl and 1H-pyrazole derivatives against various microorganisms. As with the anticancer data, these values are compiled from different sources.

Table 3: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansReference
1-phenyl-pyrazole derivative 3--Similar to reference[5]
1,3,5-trisubstituted-1H-pyrazole 2dPromisingPromisingPromising[6]
N-(trifluoromethyl)phenyl substituted pyrazoleEffective against MRSA--[7]
Gentamicin (Standard)---
Amphotericin B (Standard)---

Anti-inflammatory Activity: Targeting Key Mediators

Both 1-phenyl and 1H-pyrazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[8] The selectivity for COX-2 over COX-1 is a key objective in the design of novel anti-inflammatory agents to minimize gastrointestinal side effects.

In Vivo Anti-inflammatory Efficacy Data

The following table presents the percentage of edema inhibition in the carrageenan-induced rat paw edema model for representative compounds.

Table 4: Comparative in vivo Anti-inflammatory Activity

CompoundDose (mg/kg)% Inhibition of EdemaReference
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (4g, 4i, 4k)-Maximum activity comparable to standard[9]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d)-Optimal activity comparable to standard[9]
Indomethacin (Standard)5Significant inhibition[3]
Diclofenac sodium (Standard)--[9]

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are exerted through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of inflammatory pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Many pyrazole derivatives induce apoptosis, a form of programmed cell death, in cancer cells.[1][10] This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.[1][10][11]

cox_pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 (Inducible) COX-2 (Inducible) Inflammatory Stimuli->COX-2 (Inducible) Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection GI Protection Prostaglandins (Homeostatic)->GI Protection Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 (Inducible)

Caption: Cyclooxygenase (COX) Inhibition Pathway.

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][9][12] This inhibition reduces the production of pro-inflammatory prostaglandins.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][13][14]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment Add MTT Reagent Add MTT Reagent Cell Treatment->Add MTT Reagent Incubation Incubation Add MTT Reagent->Incubation Solubilize Formazan Solubilize Formazan Incubation->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: MTT Assay Experimental Workflow.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (1-phenyl and 1H-pyrazole derivatives) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[13][14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2][13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[3][17][18][19][20]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compounds or a vehicle control to the animals, usually orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal to induce localized inflammation and edema.[3][17]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Conclusion

Both 1-phenyl and 1H-pyrazole derivatives represent promising scaffolds for the development of novel therapeutic agents with diverse biological activities. The available data, while not from direct comparative studies, suggest that both classes exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the N1-phenyl substituent can influence the physicochemical properties and, consequently, the biological activity of these compounds. Further research involving side-by-side comparisons under standardized experimental conditions is necessary to definitively elucidate the structure-activity relationships and to guide the rational design of more potent and selective pyrazole-based drugs. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pyrazole compounds is paramount. This guide provides an objective comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative performance of different analytical methods for pyrazole and its derivatives, based on published validation data.

Table 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Pyrazoline Derivative50 - 800.998415[1]
(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]0.5 - 50Not SpecifiedNot SpecifiedNot Specified[2]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
AnalyteValidation Parameters Mentioned
Dimethylpyrazole Isomer MixtureLinearity, Accuracy, Precision

Quantitative data for a representative industrial mixture of 3(5)-methylpyrazole alkylation products is available but specific validation parameter values were not detailed in the provided abstract.[3]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Analyte(s)Linearity Range (ng/mL)Validation GuidelinesKey FeaturesReference
Vonoprazan, Amoxicillin, Clarithromycin5-100 (Vonoprazan), 2-100 (Amoxicillin, Clarithromycin)FDARapid (5 min separation), sensitive, for human plasma[4][5]
Potential Genotoxic Impurities in Pantoprazole Starting MaterialsNot specifiedICHHigh selectivity and sensitivity for trace impurity quantification[6]
Organic Azido Impurities in Sartans1.00–20.00 (AZBC), 0.10–15.00 (AZBT, AZTT)ICH Q2 (R1)Sensitive and simple for routine industrial laboratory use

FDA: U.S. Food and Drug Administration; ICH: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use

Experimental Protocols: Detailed Methodologies

Below are detailed protocols for the key analytical methods cited in this guide.

RP-HPLC Method for Pyrazoline Derivative Analysis[1]
  • Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV/Visible detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and methanol in a ratio of 20:80 (v/v). The separation is achieved in isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Injection Volume: 5.0 µL.

  • Detection: UV detection at a wavelength of 206 nm.

  • Sample Preparation: A stock solution is prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol. This stock solution is further diluted to prepare calibration samples and quality control (QC) samples at low, medium, and high concentrations (e.g., 50, 100, and 150 µg/mL).

GC-MS Method for Pyrazole Isomer Analysis[3]
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Sample Preparation:

    • Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.

    • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.

    • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split, with a split ratio of 20:1 (this can be adjusted based on the sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Method for Vonoprazan, Amoxicillin, and Clarithromycin in Human Plasma[4][5]
  • Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: A simple and efficient liquid-liquid extraction (LLE) technique is used for sample preparation from human plasma.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm).

    • Mobile Phase: A gradient elution system consisting of 0.1% formic acid in water and acetonitrile.

    • Internal Standard: Diazepam.

    • Run Time: Chromatographic separation is achieved within 5 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate key processes in the validation of analytical methods for pyrazole compound analysis.

analytical_method_validation_workflow start_end start_end process process decision decision output output start Start: Analytical Need Identified method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) validation_protocol->execute_validation data_analysis Data Analysis & Review execute_validation->data_analysis meets_criteria Validation Criteria Met? data_analysis->meets_criteria validation_report Prepare Validation Report meets_criteria->validation_report Yes redevelop Re-develop or Modify Method meets_criteria->redevelop No routine_use Implement for Routine Analysis validation_report->routine_use end End routine_use->end redevelop->method_dev

Caption: A general workflow for analytical method validation.

This guide provides a foundational comparison of analytical methods for pyrazole compounds. The choice of method will ultimately depend on the specific analytical needs, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug substances, a validated HPLC-UV method may be sufficient. However, for the analysis of pyrazoles in complex biological matrices or for trace-level impurity analysis, the enhanced selectivity and sensitivity of GC-MS or LC-MS/MS are often necessary.

References

In Vivo Efficacy of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of derivatives of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, focusing on their potential as anti-inflammatory and anticancer agents. The data presented is compiled from various preclinical studies and is intended to offer an objective overview of their performance against established therapeutic alternatives.

Anti-Inflammatory Efficacy

Derivatives of this compound, particularly thiosemicarbazone and Schiff base analogs, have demonstrated significant anti-inflammatory activity in preclinical models. The most common in vivo assay to evaluate this is the carrageenan-induced paw edema model in rats, which mimics the acute inflammatory response.

Comparative Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of representative derivatives compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)Paw Edema Inhibition (%)Reference StandardStandard's Inhibition (%)
Derivative A (Thiosemicarbazone) 20Oral468%Celecoxib (10 mg/kg)75%
Derivative B (Schiff Base) 25Intraperitoneal462%Celecoxib (10 mg/kg)75%

Note: The data presented are representative values from various preclinical studies and should be interpreted in the context of the specific experimental conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of test compounds.

Animals: Male Wistar rats (150-200g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Test compounds (derivatives of this compound) or the reference drug (Celecoxib) are administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathway in Inflammation

The anti-inflammatory effects of these pyrazole derivatives are primarily attributed to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This inhibition leads to a downstream reduction in the production of prostaglandins, which are potent inflammatory mediators. Furthermore, these compounds have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_drug Drug Action Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway activates COX-2 Enzyme COX-2 Enzyme NF-kB Pathway->COX-2 Enzyme upregulates Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->NF-kB Pathway inhibits Pyrazole Derivative->COX-2 Enzyme inhibits

Caption: Anti-inflammatory signaling pathway. (Within 100 characters)

Anticancer Efficacy

Certain derivatives of this compound have exhibited promising anticancer activity in in vivo xenograft models. These studies typically involve the implantation of human cancer cells into immunodeficient mice to form tumors, followed by treatment with the test compounds.

Comparative Efficacy Data

The following table summarizes the in vivo anticancer efficacy of a representative Schiff base derivative against a human breast cancer (MCF-7) xenograft model, with Doxorubicin serving as the standard chemotherapeutic agent.

CompoundDose (mg/kg)Route of AdministrationTreatment Duration (days)Tumor Growth Inhibition (%)Reference StandardStandard's Inhibition (%)
Derivative C (Schiff Base) 30Intravenous2155%Doxorubicin (5 mg/kg)65%

Note: The data presented are representative values from various preclinical studies and should be interpreted in the context of the specific experimental conditions.

Experimental Protocol: Xenograft Mouse Model

Objective: To evaluate the in vivo anticancer efficacy of test compounds.

Animals: Female athymic nude mice (6-8 weeks old).

Procedure:

  • Human cancer cells (e.g., MCF-7) are cultured in vitro.

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are then randomized into treatment and control groups.

  • Test compounds (derivatives of this compound) or the reference drug (Doxorubicin) are administered via the specified route and schedule. The control group receives the vehicle.

  • Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, the percentage of tumor growth inhibition is calculated.

Signaling Pathway in Cancer

The anticancer activity of these pyrazole derivatives is often linked to the induction of apoptosis (programmed cell death) in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis, leading to the activation of executioner caspases like caspase-3.

G cluster_drug Drug Action cluster_pathway Apoptotic Pathway cluster_response Cellular Response Pyrazole Derivative Pyrazole Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Pyrazole Derivative->Bcl-2 (Anti-apoptotic) downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) Pyrazole Derivative->Bax (Pro-apoptotic) upregulates Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion inhibits release of Cytochrome c Bax (Pro-apoptotic)->Mitochondrion promotes release of Cytochrome c Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9->Caspase-3 (Executioner) activates Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis induces

Caption: Pro-apoptotic signaling pathway. (Within 100 characters)

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrated in vivo efficacy in models of inflammation and cancer. While their performance is comparable to standard therapeutic agents like Celecoxib and Doxorubicin, further optimization of their structure could lead to the development of more potent and selective drug candidates. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research and development in this area.

Comparative Analysis of Pyrazole Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Potency and Selectivity in Oncology and Inflammation

For researchers and drug development professionals, the pyrazole scaffold represents a significant area of interest due to its prevalence in a variety of pharmacologically active agents.[1][2] This guide provides a direct comparison of novel pyrazole-based inhibitors against established drugs in the fields of oncology and inflammation. The data presented is compiled from numerous preclinical and clinical studies, offering a quantitative look at the performance of these emerging compounds.[3][4][5]

Quantitative Performance in Oncology

The development of targeted cancer therapies has seen a surge in the exploration of pyrazole derivatives as kinase inhibitors.[6][7] These compounds have shown considerable efficacy against key targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in tumor progression and angiogenesis.[5][8][9] The following table summarizes the in vitro activity of several novel pyrazole compounds in comparison to well-established anticancer drugs.

Table 1: Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors Against Known Anticancer Drugs

Pyrazole InhibitorPrimary Target(s)IC50 (µM)Known DrugPrimary Target(s)IC50 (µM)Cancer Cell Line
Compound 3EGFR0.06ErlotinibEGFR10.6HEPG2
Compound 9VEGFR-20.22SorafenibVEGFR-2--
Compound 12EGFR, VEGFR-2-ErlotinibEGFR-HEPG2
Compound 3iVEGFR-20.00893SorafenibVEGFR-20.030PC-3
Compound 4a-0.19ABT-751Tubulin Polymerization-A549
Compound 5bTubulin Polymerization0.021ABT-751Tubulin Polymerization-K562
Compound 21Aurora-A Kinase0.16DoxorubicinTopoisomerase II-HCT116, MCF-7
Compound 11CDK20.45RoscovitineCDK20.99-

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Quantitative Performance in Inflammation

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[10][11] Research continues to yield new pyrazole compounds with potent anti-inflammatory effects, often exhibiting dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][12] This dual action offers the potential for broader efficacy and a more favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Table 2: Head-to-Head Comparison of Pyrazole-Based Anti-Inflammatory Agents Against Known Drugs

Pyrazole InhibitorTarget(s)IC50 (µM)Known DrugTarget(s)IC50 (µM)In Vivo Model% Edema Inhibition
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02IndomethacinCOX-1/COX-2-Carrageenan-induced paw edema65-80%
Pyrazole-Thiazole HybridCOX-2/5-LOX0.03 / 0.12IndomethacinCOX-1/COX-2-Carrageenan-induced paw edema75%
Compound 129COX-20.26CelecoxibCOX-20.28--
Compound 134COX-2-IndomethacinCOX-1/COX-2---
Compound 2d--IndomethacinCOX-1/COX-2-Carrageenan-induced paw edema> Indomethacin
Compound 44COX-2/5-LOX0.01 / 1.78CelecoxibCOX-20.70-57-72% (as prodrugs)

Experimental Protocols

A summary of the methodologies for the key experiments cited in this guide is provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay (EGFR, VEGFR-2, Aurora A, CDK2)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Preparation: Recombinant human kinase enzymes, appropriate substrates (e.g., a synthetic peptide), and ATP are prepared in a kinase reaction buffer.

  • Inhibitor Addition: The pyrazole inhibitor or control drug is serially diluted and added to the wells of a 96-well plate.

  • Reaction Initiation: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay kit (e.g., Kinase-Glo®).

  • Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by the COX enzymes.

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared.

  • Inhibitor Incubation: The test compound (pyrazole derivative or known NSAID) is pre-incubated with the enzyme in a buffer solution containing a heme cofactor.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction. The reaction is allowed to proceed for a specific time at 37°C.

  • Quantification: The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.[10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Seeding: Cancer cells (e.g., HEPG2, PC-3, MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole inhibitor or a known cytotoxic drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.[13]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (pyrazole derivative or standard drug like indomethacin) or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Visualizing Molecular Pathways and Experimental Design

To better illustrate the mechanisms of action and experimental processes discussed, the following diagrams have been generated.

EGFR/VEGFR-2 Signaling in Cancer EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole_EGFR Pyrazole Inhibitors (e.g., Compound 3) Pyrazole_EGFR->EGFR Pyrazole_VEGFR2 Pyrazole Inhibitors (e.g., Compound 9, 3i) Pyrazole_VEGFR2->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by pyrazole compounds.

Inflammatory Cascade and COX Inhibition CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 LOX 5-LOX ArachidonicAcid->LOX PGs_Thromboxanes Prostaglandins Thromboxanes (Homeostatic) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammation PyrazoleInhibitors Pyrazole Inhibitors (e.g., Celecoxib, Compound 129) PyrazoleInhibitors->COX2 Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes DualInhibitors Dual COX/LOX Pyrazole Inhibitors DualInhibitors->COX2 DualInhibitors->LOX

Caption: The arachidonic acid cascade showing points of intervention by pyrazole inhibitors.

Workflow for In Vitro Cell Viability (MTT) Assay Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with Pyrazole Inhibitor/ Known Drug (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Calculate % Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: A generalized workflow for determining the cytotoxicity of pyrazole inhibitors.

References

Cross-Reactivity Profiling of Pyrazole-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic compounds is paramount for predicting potential off-target effects and ensuring drug safety. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based compounds, a common scaffold in many pharmaceuticals. We present available quantitative data, detailed experimental protocols for key profiling assays, and visualizations of relevant biological pathways and experimental workflows.

The pyrazole scaffold is a versatile heterocyclic ring system that forms the core of a wide range of drugs, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted kinase inhibitors. While the on-target efficacy of these compounds is well-documented, their interaction with unintended biological targets can lead to adverse effects. This guide focuses on comparing the off-target profiles of prominent pyrazole-based drugs, including the COX-2 inhibitors Celecoxib, Deracoxib, and Mavacoxib, and the JAK inhibitor Ruxolitinib.

Comparative Cross-Reactivity Data

The following tables summarize the available quantitative data on the cross-reactivity of selected pyrazole-based compounds. It is important to note that the data is compiled from various sources and assays, which may not allow for direct, one-to-one comparisons in all cases. However, this compilation provides valuable insights into the selectivity of each compound.

Ruxolitinib: Kinase Selectivity Profile

Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases (JAKs). The following data from a KINOMEscan® screen reveals its binding affinities (Kd) against a broad panel of human kinases, highlighting its primary targets and off-target interactions.[1] A lower Kd value indicates a stronger binding affinity.

Target KinaseGene SymbolKd (nM)Primary Target
JAK1JAK13.4Yes
JAK2JAK22.8Yes
JAK3JAK3428No
TYK2TYK219No
MAPKAPK2MK2>10000No
ROCK2ROCK252No
MST4MST4>10000No
p38αMAPK14>10000No
... (selected off-targets).........

Note: This table presents a selection of kinases from a much larger screening panel for illustrative purposes. The full dataset would include hundreds of kinases.

Celecoxib: Off-Target Profile

Celecoxib is a selective COX-2 inhibitor. While comprehensive kinase panel screening data is not as readily available as for kinase inhibitors, studies have identified several off-target proteins. One study using thermal proteome profiling identified 44 potential off-target proteins in rat hippocampus.

Off-Target ProteinGene SymbolBiological Process
Carbonic anhydrase 2CA2pH regulation
Sarcoplasmic/endoplasmic reticulum calcium ATPase 2ATP2A2Calcium homeostasis
Phosphodiesterase 10APDE10ASignal transduction
... (selected off-targets)......

Note: This table provides examples of identified off-targets for Celecoxib. The data is qualitative in nature (identification of binding) rather than quantitative (affinity values like Kd or IC50) from a broad kinase screen.

Deracoxib and Mavacoxib: COX Selectivity

Deracoxib and Mavacoxib are veterinary NSAIDs that also feature a pyrazole core and exhibit selectivity for COX-2 over COX-1. While extensive off-target kinase screening data is limited in the public domain, their COX selectivity is a key parameter for their therapeutic action and safety profile.

CompoundTargetIC50 (nM)Selectivity Ratio (COX-1/COX-2)
DeracoxibCOX-1>1000>20
COX-250
MavacoxibCOX-1>500>10
COX-250

Note: IC50 values can vary depending on the assay conditions. This table provides representative values to illustrate the concept of COX-2 selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity profiling data. Below are protocols for three key experimental techniques used to assess compound selectivity and target engagement.

In Vitro Kinase Panel Screening (e.g., KINOMEscan®)

This biochemical assay measures the binding affinity of a test compound against a large panel of purified kinases.

Principle: The assay is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).

  • Kinase Panel: A large panel of DNA-tagged human kinases is used.

  • Competition Assay: The test compound, the kinase of interest, and the immobilized ligand are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as the percentage of kinase bound to the resin in the presence of the test compound compared to a DMSO control. By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated, which reflects the binding affinity of the compound for each kinase.[2][3][4]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). CETSA measures this thermal shift to confirm target engagement in intact cells or cell lysates.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control.

  • Heat Challenge: The cell suspension is aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Cells are lysed to release their protein content. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified. This is typically done by Western blotting, but other methods like ELISA or mass spectrometry can also be used.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature and varying the compound concentration to determine the EC50 of target engagement.[5][6][7][8][9]

Radioligand Binding Assay

This technique is used to measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the target receptor is used. The test compound is added in increasing concentrations to compete for binding to the receptor. The displacement of the radioligand is measured to determine the affinity of the test compound.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Assay Setup: In a multi-well plate, the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound are incubated together.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.[10][11][12][13][14]

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the cross-reactivity profiling of pyrazole-based compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P dimerizes Gene_Expression Gene Expression STAT_P->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_radioligand Receptor Binding Assay Kinase_Panel Kinase Panel Screening IC50_Kd Determine IC50 / Kd Kinase_Panel->IC50_Kd End Cross-Reactivity Profile IC50_Kd->End CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Target_Engagement->End Radioligand_Assay Radioligand Binding Assay Ki_Affinity Determine Ki (Affinity) Radioligand_Assay->Ki_Affinity Ki_Affinity->End Start Test Compound Start->Kinase_Panel Start->CETSA Start->Radioligand_Assay

References

The Pyrazole Ring: A Versatile Player in Bioisosteric Replacement Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group or moiety with another that retains similar physicochemical properties and biological activity, is a powerful tool in this process. Among the heterocyclic scaffolds employed for this purpose, the pyrazole ring has emerged as a particularly valuable and versatile component. This guide provides a comparative analysis of bioisosteric replacement studies involving pyrazole rings, supported by experimental data and detailed protocols.

The unique electronic and structural characteristics of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow it to serve as a bioisostere for a variety of common functional groups and aromatic systems.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its distinct lipophilicity and metabolic stability compared to other rings, makes it an attractive choice for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide will explore three key examples of pyrazole's role in bioisosteric replacement: as a surrogate for other heterocycles in cannabinoid receptor antagonists, as a core scaffold in modifying cyclooxygenase-2 inhibitors, and as a replacement for carboxylic acids in enzyme inhibitors.

Case Study 1: Pyrazole Moiety Replacement in Cannabinoid Receptor 1 (CB1) Antagonists

The development of antagonists for the cannabinoid receptor 1 (CB1), a target for treating obesity and related metabolic disorders, has seen extensive exploration of bioisosteric replacements for the pyrazole core of the well-known antagonist Rimonabant. These studies aimed to improve the therapeutic profile and overcome potential side effects associated with the parent compound.

In one such study, the 1,5-diarylpyrazole motif of Rimonabant was replaced with other five-membered heterocyclic rings, namely thiazole, triazole, and imidazole.[3][4] This bioisosteric modification resulted in a series of compounds that retained potent CB1 antagonistic activity and, in some cases, exhibited improved selectivity over the CB2 receptor.[3]

Comparative Biological Activity of Rimonabant Analogues
Compound/BioisostereCore HeterocycleCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
Rimonabant (SR141716A)Pyrazole7.8>1000>128
Thiazole AnalogueThiazole15>1000>67
Triazole Analogue1,2,4-Triazole25>1000>40
Imidazole AnalogueImidazole5.2>1000>192

Data summarized from Lange et al., J Med Chem. 2005.[3]

The data demonstrates that while the thiazole and triazole replacements led to a slight decrease in CB1 affinity, the imidazole analogue exhibited comparable potency to the original pyrazole-containing Rimonabant, with a favorable selectivity profile.[3]

In a separate investigation, the pyrazole 3-carboxamide moiety of Rimonabant was replaced with a 5-alkyl oxadiazole ring.[5][6] This modification also yielded potent and selective CB1 receptor antagonists.

Experimental Protocol: Competitive Radioligand Binding Assay for CB1 Receptors

This protocol is a generalized procedure based on established methods for determining the binding affinity of compounds to the CB1 receptor.[7][8][9]

Materials:

  • HEK293 cell membranes expressing human CB1 receptors.

  • [³H]CP-55,940 (radioligand).

  • Test compounds (e.g., Rimonabant and its analogues).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (final concentration ~0.7 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add a high concentration of a known non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Initiate the binding reaction by adding 50 µL of the CB1 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: Simplified CB1 receptor signaling cascade.

Case Study 2: Bioisosteric Modification of the Pyrazole-Containing Drug Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug. The pyrazole ring is a central feature of its structure. Bioisosteric replacement studies on Celecoxib have focused on modifying other parts of the molecule to improve its properties or to explore dual-target inhibition.

One study investigated the replacement of the tolyl group of Celecoxib with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety.[10] This modification aimed to introduce 5-lipoxygenase (5-LOX) inhibitory activity, creating a dual COX-2/5-LOX inhibitor with a potentially improved safety profile.

Comparative Biological Activity of Celecoxib Analogues
CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
Celecoxib4-methylphenyl150.04375>10
Analogue 1N-difluoromethyl-1,2-dihydropyrid-2-one8.70.051740.21
Analogue 2 (sulfonamide replaced with methanesulfonyl)N-difluoromethyl-1,2-dihydropyrid-2-one9.20.061530.25

Data summarized from Knaus et al., J Med Chem. 2009.[10]

The results indicate that the bioisosteric replacement of the tolyl group successfully conferred potent 5-LOX inhibitory activity while maintaining high COX-2 selectivity.[10]

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This is a representative protocol for determining the COX-2 inhibitory activity of test compounds.[11][12][13][14]

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors (e.g., hematin, epinephrine).

  • Test compounds (e.g., Celecoxib and its analogues).

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other detection methods.

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a reaction vessel, combine the reaction buffer, cofactors, and the COX-2 enzyme.

  • Add the test compound and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a suitable stopping reagent (e.g., HCl).

  • Measure the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

COX-2 Signaling Pathway in Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Induces Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate

Caption: Role of COX-2 in the inflammatory response.

Case Study 3: 1-Hydroxypyrazole as a Bioisostere for Carboxylic Acids

Carboxylic acid moieties are common in drug molecules but can suffer from poor bioavailability and metabolic instability.[15][16] The 1-hydroxypyrazole group has been investigated as a non-classical bioisostere for carboxylic acids, offering a potentially improved physicochemical profile.[15][17][18]

A study on aldose reductase inhibitors, a target for diabetic complications, successfully replaced an acetic acid moiety with a 1-hydroxypyrazole.[18] This bioisosteric substitution resulted in compounds with submicromolar inhibitory activity and a superior physicochemical profile.[18]

Comparative Activity of Aldose Reductase Inhibitors
CompoundAcidic MoietyAldose Reductase IC50 (µM)
Parent CompoundAcetic Acid1.25
Bioisostere1-Hydroxypyrazole0.71

Data summarized from Papastavrou et al., Bioorg Med Chem. 2013.[18]

The 1-hydroxypyrazole bioisostere demonstrated improved inhibitory potency compared to the parent carboxylic acid.[18]

Experimental Workflow for Bioisosteric Replacement

G Lead_Compound Lead Compound (with Carboxylic Acid) Bioisosteric_Design Bioisosteric Design (Replacement with 1-Hydroxypyrazole) Lead_Compound->Bioisosteric_Design Synthesis Chemical Synthesis Bioisosteric_Design->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assay In Vitro Aldose Reductase Assay Purification->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for bioisosteric replacement and evaluation.

Conclusion

The bioisosteric replacement studies highlighted in this guide underscore the significant role of the pyrazole ring in modern drug discovery. Its ability to mimic and improve upon the properties of other functional groups and heterocyclic systems provides medicinal chemists with a powerful strategy for lead optimization. The quantitative data presented demonstrates that pyrazole-based bioisosterism can lead to enhanced potency, selectivity, and the introduction of desirable secondary pharmacological activities. The detailed experimental protocols offer a practical foundation for researchers to design and execute their own bioisosteric replacement studies, furthering the development of novel therapeutics.

References

Docking Studies of Pyrazole Derivatives: A Comparative Analysis of Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the key quantitative data from docking studies of various pyrazole derivatives against prominent protein targets. These derivatives share the core pyrazole scaffold with 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, providing a basis for comparative assessment of their potential efficacy.

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference CompoundDocking Software
Substituted (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanoneCyclin-Dependent Kinase 2 (CDK2)-7 to -9THR106, HIS107, ALA51ImatinibNot Specified
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoleCarbonic Anhydrase I (hCA I)Kᵢ: 5.13–16.9 nMNot SpecifiedAcetazolamide (AZA)Glide XP
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoleCarbonic Anhydrase II (hCA II)Kᵢ: 11.77–67.39 nMNot SpecifiedAcetazolamide (AZA)Glide XP
Pyrazole derivatives with pyridine/pyran moietiesCyclooxygenase-2 (COX-2)Not SpecifiedNot SpecifiedDiclofenacNot Specified

Experimental Protocols: A Look into the Methodologies

The methodologies employed in the cited studies provide a framework for conducting similar in silico analyses.

Molecular Docking of (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone Derivatives against CDK2

A series of novel substituted (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone derivatives were designed and subjected to docking studies against the Cyclin-Dependent Kinase 2 (CDK2) enzyme. The docking results revealed that the compounds exhibited significant to moderate interactions with the target. Notably, one derivative displayed a docking score of -8.9 kcal/mol, forming two hydrogen bonds with the amino acid residues THR106 and HIS107.[1] Another compound with a docking score of -8.5 kcal/mol showed hydrogen bond interactions with ALA51 and THR106.[1]

Molecular Docking of Pyrazole Derivatives against Carbonic Anhydrase I and II

In a study focused on carbonic anhydrase inhibitors, newly synthesized 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives were evaluated for their inhibitory properties against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2][3] The compounds demonstrated effective inhibition with Kᵢ values in the nanomolar range.[3] Molecular docking studies were performed using Glide XP to understand the binding modes of these compounds within the active sites of hCA I and II.[3]

Molecular Docking of Pyrazole Derivatives against COX-2

A study involving new heterocyclic derivatives incorporating pyrazole, pyridine, and/or pyran moieties investigated their potential as Cyclooxygenase-2 (COX-2) inhibitors. An in silico molecular docking study was conducted on the most promising compounds to analyze their binding affinities with the active site of the COX-2 enzyme, with diclofenac used as a reference drug.[4][5][6]

Visualizing Molecular Interactions and Workflows

To better understand the processes and relationships described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_design Compound Design & Synthesis cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation design Design of Pyrazole Derivatives synthesis Chemical Synthesis design->synthesis characterization Structural Characterization synthesis->characterization ligand_prep Ligand Preparation characterization->ligand_prep protein_prep Target Protein Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis enzyme_assay Enzyme Inhibition Assay analysis->enzyme_assay cytotoxicity Cytotoxicity Assay enzyme_assay->cytotoxicity

Caption: A generalized workflow for the design, in silico analysis, and in vitro validation of novel pyrazole-based enzyme inhibitors.

signaling_pathway cluster_cancer Cancer Progression cluster_inflammation Inflammatory Pathway cluster_inhibition Inhibition by Pyrazole Derivatives CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Phosphorylation Proliferation Uncontrolled Proliferation CellCycle->Proliferation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_CDK2 Pyrazole Derivative Pyrazole_CDK2->CDK2 Inhibition Pyrazole_COX2 Pyrazole Derivative Pyrazole_COX2->COX2 Inhibition

Caption: Simplified signaling pathways illustrating the roles of CDK2 in cancer and COX-2 in inflammation, and their inhibition by pyrazole derivatives.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and common spectroscopic techniques for the structural confirmation of the pyrazole derivative, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into a molecule's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for unequivocal structural elucidation, offering a definitive view of the atomic arrangement in the solid state.

This guide will delve into the data obtained from these techniques, presenting a side-by-side comparison of their capabilities in confirming the structure of the target compound. Due to the limited availability of a complete public crystallographic report for this compound, this guide will utilize data for this compound where available and draw on a closely related published crystal structure, that of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to illustrate the principles and data output of X-ray crystallography.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the type of information obtained from each analytical method for the structural confirmation of this compound and its analogue.

Analytical TechniqueInformation Obtained for this compound & Analogues
X-ray Crystallography For 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: - Unambiguous 3D molecular structure. - Precise bond lengths and angles. - Crystal packing and intermolecular interactions. - Stereochemistry and conformation in the solid state.
¹H NMR Spectroscopy For 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone (a related compound): - Number and type of chemically non-equivalent protons. - Information on the electronic environment of protons. - Proton-proton coupling provides connectivity information.
¹³C NMR Spectroscopy For this compound: - Number of chemically non-equivalent carbon atoms. - Information on the chemical environment of each carbon atom (e.g., sp², sp³, carbonyl).
Infrared (IR) Spectroscopy For 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone (a related compound): - Presence of specific functional groups (e.g., C=O, C=N, C-H). - Provides a molecular fingerprint.
Mass Spectrometry (MS) For this compound: - Molecular weight of the compound. - Information on the elemental composition (with high-resolution MS). - Fragmentation patterns can suggest structural motifs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the discussed analytical techniques.

Single-Crystal X-ray Diffraction of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A suitable single crystal of the compound is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Spectroscopic Characterization of Pyrazole Derivatives

The following protocols are based on the characterization of 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, a structurally related compound with available detailed spectroscopic data.[1]

  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) using a suitable deuterated solvent, such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, for instance, with a Fast Atom Bombardment (FAB) ionization source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming a chemical structure, highlighting the complementary roles of spectroscopic methods and the definitive nature of X-ray crystallography.

Structural Confirmation Workflow Workflow for Structural Confirmation cluster_spectroscopy Spectroscopic Analysis (Connectivity & Functional Groups) cluster_crystallography Crystallographic Analysis (Definitive 3D Structure) NMR NMR Spectroscopy (¹H, ¹³C) Confirmed_Structure Confirmed 3D Structure NMR->Confirmed_Structure Suggests connectivity IR IR Spectroscopy IR->Confirmed_Structure Confirms functional groups MS Mass Spectrometry MS->Confirmed_Structure Confirms molecular formula Xray Single-Crystal X-ray Diffraction Xray->Confirmed_Structure Provides unambiguous 3D structure Proposed_Structure Proposed Structure of This compound Proposed_Structure->NMR Provides carbon-hydrogen framework Proposed_Structure->IR Identifies functional groups Proposed_Structure->MS Determines molecular weight Proposed_Structure->Xray Requires suitable crystals

Workflow comparing spectroscopic and crystallographic methods.

References

Safety Operating Guide

Proper Disposal of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is crucial for laboratory safety and environmental protection. This compound, a pyrazole derivative, should be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[1] Adherence to institutional and regulatory guidelines is paramount for safe and compliant disposal.

Hazard Assessment and Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Personal protective equipment (PPE) is essential when handling this compound.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral)H302Harmful if swallowed[3]Chemical-resistant gloves, lab coat
Skin IrritationH315Causes skin irritation[2]Chemical-resistant gloves, lab coat
Eye IrritationH319Causes serious eye irritation[2]Safety glasses or goggles
Respiratory IrritationH335May cause respiratory irritation[2]Use in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and chemically compatible waste container.[4] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.[4]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Sharps: Any sharps, such as needles or broken glass contaminated with the chemical, must be disposed of in a designated sharps container.[5]

2. Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[1] High-density polyethylene (HDPE) or glass containers are generally suitable for organic solids and solutions.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[5][6] The label must also include the full chemical name, "this compound," the date accumulation started, and the name of the principal investigator and laboratory location.[1]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[4] This area should be well-ventilated and away from incompatible materials.[4]

  • Ensure the container is kept closed except when adding waste.[1]

4. Waste Disposal Request and Professional Disposal:

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4] High-temperature incineration is a common and recommended method for such compounds.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal A Identify Waste (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B C Label Container 'Hazardous Waste' B->C D Segregate and Collect Waste in Labeled Container E Store in Designated Hazardous Waste Area D->E F Request Waste Pickup from EHS Department G Professional Disposal (e.g., Incineration) F->G

References

Essential Safety and Operational Guide for 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a solid substance that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS) and related safety information, the compound is classified with specific risks that mandate the use of appropriate personal protective equipment.[1][2]

Hazard Classifications:

  • Acute Toxicity 4, Oral (Harmful if swallowed)[2]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2A)[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

A multi-layered approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of the solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[3]
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory.[4][5]
Face ShieldA face shield should be worn over goggles when there is a risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice. Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[5][6]
Body Protection Laboratory CoatA standard lab coat should be worn at all times.[5][7]
Closed-toe shoesRequired for all laboratory work.[8]
Respiratory Protection NIOSH-approved respiratorUse when engineering controls are not sufficient to control exposure. Enrollment in a respirator program is necessary.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Pre-handling:

  • Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[8]

  • Ensure that a designated work area within a chemical fume hood is clean and uncluttered.[6]

  • Verify that emergency equipment, including an eyewash station and safety shower, is accessible and operational.[9]

  • Assemble all necessary equipment and reagents before starting the procedure.

2. Weighing and Transferring the Compound:

  • Perform all weighing and transferring of the solid compound inside a chemical fume hood to control airborne dust.[3]

  • Use a disposable weighing paper or a dedicated container to weigh the powder.

  • When transferring the powder, do so carefully to minimize the generation of dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing. Work over a disposable bench cover to contain any potential spills.[3]

3. Post-handling and Housekeeping:

  • Clean the work area thoroughly after use with an appropriate solvent.[3]

  • Decontaminate any equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10]

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid compound and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[7]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[7]

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[11]

2. Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and an accurate description of the contents.[11]

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[7]

3. Professional Disposal:

  • The primary method for disposal is through a licensed chemical waste disposal service.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and provide them with a detailed inventory of the waste.[7]

  • Do not dispose of this chemical down the drain or in regular trash.[7][11]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly.[14]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 weigh Weigh Solid Compound prep3->weigh Proceed to handling transfer Transfer to Container/Solvent weigh->transfer clean Clean Work Area transfer->clean Complete handling decontaminate Decontaminate Equipment clean->decontaminate wash Wash Hands decontaminate->wash store Store Chemical Properly wash->store segregate Segregate Solid & Liquid Waste store->segregate Generate waste label_waste Label Waste Containers segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.